(1-Benzyl-4-fluoropiperidin-3-YL)methanol
Description
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Properties
IUPAC Name |
(1-benzyl-4-fluoropiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSIMSUGLBODCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Benzyl-4-fluoropiperidin-3-YL)methanol CAS number
An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Significance
This compound is a heterocyclic organic compound featuring a piperidine core. The strategic placement of a benzyl group on the nitrogen, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position makes it a valuable and versatile building block for the synthesis of complex molecular architectures.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one highly sought after in drug discovery programs.[1]
Physicochemical Properties
The properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1356338-80-1 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈FNO | [2] |
| Molecular Weight | 223.2865 | [2] |
| Purity | ≥95% | [2][3] |
| Appearance | Typically a solid or oil | Generic |
| Solubility | Soluble in common organic solvents like Dichloromethane and Methanol | [5] |
Synthesis and Manufacturing Insights
Proposed Synthetic Workflow
The synthesis logically begins with a commercially available piperidone precursor, which undergoes sequential benzylation, fluorination, and reduction.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Benzylation of 4-Piperidone The synthesis begins with the protection of the piperidine nitrogen with a benzyl group. This is a standard and robust transformation.
-
Rationale: The benzyl group is a stable protecting group that can be removed later via hydrogenolysis if necessary. Its installation is typically high-yielding. N-benzyl-4-piperidone is a crucial intermediate for many piperidine-based pharmaceuticals.[6]
-
Protocol:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65°C and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone.[7]
-
Step 2: Asymmetric Fluorination This critical step introduces the fluorine atom stereoselectively. Modern organocatalytic methods are preferred for their high efficiency and enantioselectivity.
-
Rationale: Enantioselective fluorination using a chiral catalyst, such as a modified cinchona alkaloid, allows for the precise installation of the fluorine atom. This is crucial as the stereochemistry of fluorine can dramatically impact biological activity.[1]
-
Protocol:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a modified cinchona alkaloid catalyst (e.g., a derivative of quinine or quinidine, 0.1 eq).
-
Cool the mixture to 0°C and add N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) portion-wise.
-
Allow the reaction to stir at 0°C to room temperature for 24-48 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry, and concentrate. Purify via silica gel chromatography to isolate the desired 1-benzyl-3-fluoro-4-piperidone.
-
Step 3: Stereoselective Reduction of the Ketone The final step involves the reduction of the ketone to the primary alcohol.
-
Rationale: The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically leading to the thermodynamically favored product. For more challenging reductions, lithium aluminium hydride (LiAlH₄) can be employed.[8]
-
Protocol:
-
Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol or tetrahydrofuran (THF) at 0°C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) slowly in portions.
-
Stir the reaction for 1-2 hours at 0°C, then allow it to warm to room temperature.
-
Monitor for completion by TLC.
-
Carefully quench the reaction by adding water or a dilute acid solution.
-
Extract the product with an organic solvent, dry the combined extracts, and concentrate to yield the crude product.
-
Step 4: Purification Final purification is achieved through standard laboratory techniques.
-
Rationale: Column chromatography is essential to remove any unreacted starting materials, byproducts, and diastereomers, ensuring a high purity (≥95%) of the final compound.
-
Protocol:
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
-
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl aromatic protons (7.2-7.4 ppm), benzylic CH₂ (approx. 3.5 ppm), hydroxymethyl CH₂OH (approx. 3.6-3.8 ppm), and complex multiplets for the piperidine ring protons. The proton adjacent to the fluorine will show characteristic splitting (JH-F). |
| ¹³C NMR | Aromatic carbons (127-140 ppm), benzylic carbon (~63 ppm), hydroxymethyl carbon (~65 ppm), and piperidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant (¹JC-F). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 224.14. |
| HPLC | A single major peak indicating ≥95% purity. |
General Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the unique combination of its structural features.
-
Scaffold for Novel Therapeutics: The fluoropiperidine moiety is a key component in the design of novel drugs. The fluorine atom can block sites of metabolism, increasing the drug's half-life, and can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing potency.
-
Intermediate for Complex Syntheses: This compound serves as a versatile starting point. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like amines or halides, enabling its incorporation into a wide range of target molecules.[8]
-
Probing Structure-Activity Relationships (SAR): In a drug development campaign, replacing a non-fluorinated piperidine analog with this compound allows researchers to systematically probe the effect of fluorination on biological activity, providing critical SAR data. Piperidine derivatives are widely used in the synthesis of medicines for various conditions, including cancer.[9]
Role in the Drug Discovery Pipeline
Caption: The role of the title compound as a building block in a typical drug discovery pipeline.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Keep away from sources of ignition.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[11]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[11]
-
References
- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. 1356338-80-1|this compound|BLD Pharm [bldpharm.com]
- 5. alfachemic.com [alfachemic.com]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. smolecule.com [smolecule.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a benzyl-protected amine, a piperidine core, and a fluorine substituent, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, offering advantages in drug design. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and key technical data for this compound, serving as a vital resource for researchers in the field.
Chemical Identity and Physicochemical Properties
This compound is a distinct chemical entity with the following identifiers:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1356338-80-1 | [1] |
| Molecular Formula | C₁₃H₁₈FNO | [2][3] |
| Molecular Weight | 223.29 g/mol | [1][2] |
| Purity | ≥95% (Commercially available) | [1][3] |
Chemical Structure:
References
(1-Benzyl-4-fluoropiperidin-3-YL)methanol molecular structure
An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol: Synthesis, Structure, and Potential Applications
Introduction: The Strategic Value of Fluorinated Piperidines
In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, present in a significant percentage of FDA-approved small-molecule drugs. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine into such scaffolds has become a powerful strategy to modulate key pharmacological properties.[5][6] Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.[6] The combination of these two motifs in molecules like this compound creates a compound of significant interest for exploring new chemical space in drug development.
This guide provides a technical deep-dive into the molecular structure, a plausible stereoselective synthesis, methods for characterization, and the potential applications of this compound, aimed at professionals in pharmaceutical and chemical research.
Part 1: Molecular Structure and Stereochemical Considerations
The structure of this compound features a piperidine ring substituted at four positions. The benzyl group at the nitrogen (N1) is a common feature in CNS-active compounds, often influencing receptor affinity and pharmacokinetic profiles. The core of its chemical interest lies in the 3-methanol and 4-fluoro substitutions, which create two adjacent stereocenters (C3 and C4).
Diastereomers: cis and trans Isomers
The relative orientation of the fluorine atom and the hydroxymethyl group gives rise to two diastereomers:
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cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on the same side of the piperidine ring.
-
trans-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on opposite sides of the ring.
Each of these diastereomers exists as a pair of enantiomers ((3R,4S)-cis, (3S,4R)-cis, (3R,4R)-trans, and (3S,4S)-trans). The stereochemistry is critical as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with chiral biological targets like enzymes and receptors.
Conformational Analysis
The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For the cis and trans isomers, the conformational equilibrium will be influenced by the steric bulk of the substituents and electronic effects, such as hyperconjugation involving the C-F bond.[5] Understanding the preferred conformation is crucial for predicting biological activity.
References
- 1. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1356338-80-1|this compound|BLD Pharm [bldpharm.com]
- 4. 11065 | Sigma-Aldrich [sigmaaldrich.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of (1-Benzyl-4-fluoropiperidin-3-YL)methanol: A Technical Guide
Introduction: The Significance of (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Medicinal Chemistry
The N-benzyl piperidine motif is a prevalent scaffold in a multitude of approved pharmaceuticals and clinical candidates, valued for its structural versatility and ability to engage in crucial cation-π interactions with biological targets. The introduction of a fluorine atom and a hydroxymethyl group to this core structure, as in this compound, offers medicinal chemists a powerful tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm the chemical identity, purity, and stereochemistry of this important synthetic intermediate.
This guide will explore the application of four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques, provide a detailed map of the proton and carbon environments.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
Spectral width: -10 to 220 ppm
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16)
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzyl, piperidine, and hydroxymethyl protons. The presence of the chiral centers at C3 and C4 will lead to complex splitting patterns for the piperidine ring protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~7.25-7.40 | m | 5H | Ar-H | A complex multiplet characteristic of the five protons of the monosubstituted benzene ring of the benzyl group. |
| ~4.50 | ddd (J ≈ 48, 8, 4 Hz) | 1H | H -4 | This proton is coupled to the fluorine atom on the same carbon, resulting in a large geminal ¹H-¹⁹F coupling constant. It will also show smaller couplings to the adjacent protons on C3 and C5. |
| ~3.50-3.70 | m | 2H | -CH₂OH | The diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet. |
| ~3.55 | s | 2H | Ar-CH₂-N | The benzylic protons typically appear as a singlet in simple benzylamines, but may show some broadening or splitting depending on the piperidine ring conformation. |
| ~2.00-3.00 | m | 6H | Piperidine ring protons | The protons on the piperidine ring (H-2, H-3, H-5, H-6) will exhibit complex multiplets due to geminal and vicinal couplings, as well as couplings to the fluorine atom. 2D NMR techniques such as COSY would be essential for definitive assignment. |
| ~1.80 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It can be confirmed by D₂O exchange. |
Diagram 1: Key ¹H NMR Correlations in this compound
Caption: Predicted COSY correlations for key protons.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | J(C,F) (Hz) | Assignment | Rationale and Key Insights |
| ~138 | - | Ar-C (quat.) | The quaternary carbon of the benzyl group attached to the methylene. |
| ~129 | - | Ar-C H | Aromatic carbons of the benzyl group. |
| ~128 | - | Ar-C H | Aromatic carbons of the benzyl group. |
| ~127 | - | Ar-C H | Aromatic carbons of the benzyl group. |
| ~90 | ~170 | C -4 | The carbon bearing the fluorine atom will show a large one-bond coupling constant and will be significantly shifted downfield. |
| ~63 | - | Ar-C H₂-N | The benzylic carbon. |
| ~62 | ~20 | -C H₂OH | The hydroxymethyl carbon will show a smaller three-bond coupling to the fluorine. |
| ~50-60 | - | C -2, C -6 | The piperidine carbons adjacent to the nitrogen. |
| ~40 | ~20 | C -3 | The carbon bearing the hydroxymethyl group will be coupled to the fluorine atom. |
| ~30 | ~20 | C -5 | This piperidine carbon will also exhibit a two-bond coupling to the fluorine. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate can be added to promote ionization in positive ion mode.
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.
Mass Spectrum Data and Interpretation
The high-resolution mass spectrum will confirm the elemental composition of the molecule. The fragmentation pattern in the MS/MS spectrum will be characteristic of the N-benzylpiperidine structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion | Rationale for Formation |
| 224.1445 | [M+H]⁺ | The protonated molecular ion. The exact mass will confirm the elemental formula C₁₃H₁₉FNO⁺. |
| 206.1339 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group. |
| 193.1258 | [M+H - CH₂OH]⁺ | Cleavage of the hydroxymethyl group. |
| 91.0546 | [C₇H₇]⁺ | A prominent peak corresponding to the tropylium ion, characteristic of benzyl groups. |
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for the title compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
A small amount of the neat sample is placed directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
IR Spectrum Data and Interpretation
The IR spectrum will show characteristic absorption bands for the O-H, C-H, and C-F bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the alcohol. |
| ~3030 | Medium | Aromatic C-H stretch | Characteristic of the benzyl group. |
| ~2930, 2850 | Strong | Aliphatic C-H stretch | From the piperidine and methylene groups. |
| ~1495, 1450 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |
| ~1100 | Strong | C-O stretch | The stretching vibration of the primary alcohol. |
| ~1050 | Strong | C-F stretch | A strong absorption band characteristic of the carbon-fluorine bond. |
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a definitive confirmation of its molecular structure. While experimental data for this specific compound is not widely available, the principles and predictive data presented in this guide offer a robust framework for its characterization. The interplay of the benzyl, fluoropiperidine, and hydroxymethyl moieties results in a unique spectroscopic fingerprint that is essential for ensuring the quality and identity of this valuable building block in pharmaceutical research and development.
An In-depth Technical Guide to [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, a chiral piperidine derivative, holds a significant position in the landscape of pharmaceutical chemistry. Primarily recognized as a pivotal intermediate in the synthesis of the potent selective serotonin reuptake inhibitor (SSRI) Paroxetine, this compound's well-defined stereochemistry and versatile chemical nature make it a subject of considerable interest.[1] This guide provides a comprehensive technical overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in medicinal chemistry and drug development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is fundamental to its effective utilization in synthesis and research. These properties dictate its behavior in various chemical environments and are crucial for process optimization and analytical characterization.
Table 1: Physicochemical Properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol
| Property | Value | Source(s) |
| CAS Number | 201855-60-9 | [1] |
| Molecular Formula | C₁₉H₂₂FNO | [1] |
| Molecular Weight | 299.38 g/mol | [1] |
| Appearance | Colorless Thick Oil | [2] |
| Boiling Point | 402.1°C at 760 mmHg | [1] |
| Flash Point | 197°C | [1] |
| Density | 1.139 g/cm³ | [1] |
| Solubility | Soluble in Dichloromethane, Methanol, Chloroform, and DMSO. | [1][2] |
| Storage | -20°C, under an inert atmosphere. | [1] |
The stereochemistry of this compound, specifically the (3S,4R) configuration, is a critical feature that has been unequivocally confirmed through advanced analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Synthesis and Chemical Profile: Crafting a Crucial Building Block
The synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a multi-step process that requires precise control over stereochemistry to yield the desired isomer. While various synthetic routes to the core piperidine structure exist, a common approach involves the strategic manipulation of precursor molecules to introduce the necessary functional groups and establish the correct spatial arrangement.
A general synthetic pathway often commences with the construction of a suitably substituted piperidine ring. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed in the final stages of the synthesis of the target active pharmaceutical ingredient. The introduction of the 4-fluorophenyl and hydroxymethyl groups at positions 4 and 3, respectively, with the specific trans configuration, is a key challenge in the synthesis.
Experimental Protocol: Illustrative Synthesis of a Related Piperidine Core
-
Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride to convert the hydroxyl group into a better leaving group, the mesylate.[2]
-
Carbamate Formation: The resulting mesityl derivative is then reacted with phenyl chloroformate in the presence of a base like triethylamine to form a carbamate.[2]
-
Hydrolysis: Finally, hydrolysis of the carbamate yields the desired piperidine-3-methanol derivative.[2]
The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final product is purified and characterized using techniques such as NMR and mass spectrometry.[2]
Diagram: Generalized Synthetic Pathway
Caption: Generalized workflow for the synthesis of the target intermediate.
Biological Activity and Mechanism of Action: A Precursor to Potency
The primary biological significance of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol lies in its role as a direct precursor to Paroxetine.[1] Paroxetine is a high-affinity inhibitor of the serotonin transporter (SERT), and its therapeutic efficacy in treating depression and other mood disorders stems from its ability to block the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4]
While this intermediate is not the final active molecule, its structural features are integral to the pharmacological activity of Paroxetine. The 4-fluorophenyl and the piperidine core are crucial pharmacophoric elements that contribute to the high-affinity binding to SERT. The specific (3S,4R) stereochemistry is essential for optimal interaction with the transporter.
Currently, there is a lack of publicly available data on the intrinsic biological activity of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol itself. It is plausible that the presence of the bulky N-benzyl group significantly reduces its affinity for the serotonin transporter compared to the N-demethylated final drug, Paroxetine. However, its structural similarity to other biologically active piperidine derivatives suggests that it could serve as a valuable scaffold for the development of novel CNS-active agents targeting various receptors and transporters.[5][6]
Diagram: Relationship to Paroxetine's Mechanism of Action
Caption: The synthetic intermediate's role in producing the active drug, Paroxetine.
Safety and Handling: A Researcher's Responsibility
Given that [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is primarily used in a research and development setting, adherence to appropriate safety protocols is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from structurally related compounds and general principles of laboratory safety.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is -20°C under an inert atmosphere.[1]
For the non-benzylated analog, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, the following GHS hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to assume that the N-benzyl derivative may have a similar hazard profile.
Applications in Research and Drug Discovery: Beyond a Single Purpose
The principal application of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is as a key intermediate in the multi-step synthesis of Paroxetine. It also serves as a reference standard for Paroxetine Impurity H in quality control and analytical testing of the final drug product.[1]
Beyond this established role, the chiral piperidine scaffold of this molecule is a privileged structure in medicinal chemistry.[8] The stereochemically defined centers and the presence of functional groups that can be readily modified make it an attractive starting point for the design and synthesis of new chemical entities with potential therapeutic applications.
Researchers can utilize this compound as a molecular scaffold to explore structure-activity relationships (SAR) for various CNS targets, including other neurotransmitter transporters and receptors.[5][6] The 4-fluorophenyl and benzyl moieties can be systematically modified to probe the binding pockets of different biological targets, potentially leading to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | 201855-60-9 | Benchchem [benchchem.com]
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- 6. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
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- 8. thieme-connect.de [thieme-connect.de]
A Comprehensive Guide to the Structure Elucidation of Paroxetine Impurity H
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structure elucidation of Paroxetine Impurity H, a potential process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind a multi-faceted, orthogonal analytical strategy. We will detail a systematic workflow, beginning with detection and isolation via High-Performance Liquid Chromatography (HPLC), followed by molecular formula determination using High-Resolution Mass Spectrometry (HRMS), and culminating in definitive structural confirmation through a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The causality behind experimental choices, the establishment of self-validating protocols, and adherence to regulatory expectations are central pillars of this guide, ensuring scientific integrity and practical applicability.
Introduction: The Imperative of Impurity Profiling
Paroxetine, chemically known as (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-(4-fluorophenyl)piperidine, is a potent and widely prescribed antidepressant. In the landscape of pharmaceutical manufacturing, the quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. Unwanted chemicals that arise during synthesis or degradation can have significant biological effects, making their identification and control a critical aspect of drug development.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the reporting, identification, and qualification of impurities above specific thresholds.[2][3][4][5]
This guide focuses on a specific known potential impurity, Paroxetine EP Impurity H, which is identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.[6] Understanding the structure of such an impurity is not merely a regulatory hurdle; it provides crucial insights into the manufacturing process, enabling chemists to modify synthetic routes to minimize its formation and ensure the final drug product's purity and safety.[7]
The Analytical Blueprint: An Orthogonal, Phased Approach
The Elucidation Workflow
The overall strategy involves a phased approach where the output of one stage informs the next, ensuring an efficient and conclusive investigation.
Caption: High-level workflow for impurity structure elucidation.
Phase 1: Chromatographic Detection and Isolation
The foundational step is to separate the impurity from the bulk API. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power and versatility.[8][9]
Rationale for Method Development
A stability-indicating HPLC method must be developed. The "causality" here is that the method must be proven to separate the API from all known impurities and potential degradation products. This ensures that the peak observed is a single, pure component. A reversed-phase C18 column is a common starting point for molecules like Paroxetine, balancing retention and peak shape. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a resolution of >2 between the impurity peak and the main Paroxetine peak.
Experimental Protocol: Preparative HPLC for Impurity Isolation
Objective: To isolate milligram quantities of Impurity H for spectroscopic analysis.
-
Method Scaling: Scale up the analytical HPLC method to a preparative scale. This involves using a larger column (e.g., 20 mm internal diameter) and a higher flow rate.
-
Sample Preparation: Dissolve a large quantity of the Paroxetine API batch known to contain Impurity H in a suitable solvent at a high concentration.
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the column effluent with a UV detector. Collect the fractions corresponding to the elution time of the Impurity H peak.
-
Purity Check: Analyze the collected fractions using the initial analytical HPLC method to confirm the purity of the isolated compound. Fractions with >98% purity are pooled.
-
Solvent Removal: Remove the HPLC mobile phase from the pooled fractions, typically using rotary evaporation or lyophilization, to yield the isolated impurity as a solid or oil.
Phase 2: Mass Spectrometry - Deciphering the Molecular Blueprint
With an isolated sample, mass spectrometry provides the first critical clues to the impurity's identity: its molecular weight and elemental composition.[10]
The Power of High-Resolution Mass Spectrometry (HRMS)
While standard LC-MS can provide a nominal mass, HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) is essential for structure elucidation.[11] It measures the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental formula.
Experimental Protocol: LC-HRMS and MS/MS Analysis
Objective: To determine the elemental formula and gather structural information from fragmentation patterns.
-
Sample Infusion: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into the HRMS instrument equipped with an electrospray ionization (ESI) source.
-
Full Scan Analysis (MS1): Acquire data in positive ion mode. The ESI process will protonate the molecule, yielding an [M+H]⁺ ion. The high-accuracy mass of this ion is used to calculate the elemental formula.
-
Tandem MS Analysis (MS/MS): Select the [M+H]⁺ ion of Impurity H as the precursor ion. Subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides vital clues about the molecule's substructures.[12][13]
Data Presentation: Expected MS Data
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Fragment Interpretation |
| Paroxetine | C₁₉H₂₀FNO₃ | 330.1499 | 192.1182, 70.0651 | Cleavage of the ether linkage, piperidine ring fragment |
| Impurity H | C₁₉H₂₂FNO | 300.1758 | 209.1340, 91.0542 | Loss of the benzyl group, benzyl cation |
Phase 3: NMR Spectroscopy - The Definitive Structural Confirmation
Mass spectrometry proposes a formula and fragments, but only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map the atomic connectivity and stereochemistry of the molecule.[14][15][16][17] It is the cornerstone of structure elucidation.
Rationale for a Multi-Dimensional NMR Approach
A single ¹H NMR spectrum is insufficient. A suite of experiments is required for a self-validating structure:
-
¹H NMR: Identifies all unique proton environments and their neighboring protons (via splitting).
-
¹³C NMR: Identifies all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) couplings, revealing the spin systems and connectivity of proton-bearing fragments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, linking the ¹H and ¹³C data.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire a full set of NMR data for unambiguous structure assignment.
-
Sample Preparation: Dissolve 5-10 mg of the isolated Impurity H in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.
Data Visualization: Key Structural Correlations
The connectivity within the piperidine ring and its substituents can be definitively established using COSY.
Caption: Key ¹H-¹H COSY correlations confirming Impurity H's connectivity.
Final Confirmation and Reporting
The final step involves synthesizing all the collected data into a coherent and irrefutable structural proof.
-
Data Integration: The elemental formula from HRMS (C₁₉H₂₂FNO) is confirmed by the NMR data (counting unique carbons and integrating proton signals). The fragmentation from MS/MS (loss of a benzyl group) is corroborated by the presence of a benzyl spin system in the ¹H NMR and a -CH₂- group adjacent to the nitrogen. The connectivity map from 2D NMR assembles the fragments into the final structure of [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.
-
Reference Standard Verification: The ultimate confirmation is achieved by comparing the HPLC retention time, MS fragmentation, and full NMR data of the isolated impurity against a certified reference standard of Paroxetine Impurity H.[18] A perfect match provides unequivocal proof of identity.
-
Documentation: This comprehensive data package forms the core of the documentation required for regulatory submissions, demonstrating a thorough understanding and control of impurities in the Paroxetine API.
By following this rigorous, multi-technique approach, grounded in scientific rationale, researchers can confidently and definitively elucidate the structure of Paroxetine Impurity H, ensuring compliance with global regulatory standards and contributing to the production of safer medicines.
References
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- 2. Setting Reporting, Identification and Qualification Thresholds for Impurities – Pharma Stability [pharmastability.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
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- 5. ema.europa.eu [ema.europa.eu]
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- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
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- 10. biotech-spain.com [biotech-spain.com]
- 11. ijprajournal.com [ijprajournal.com]
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The Strategic Synthesis of Fluorinated Piperidine Scaffolds: An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Fluorine Advantage in Piperidine-Containing Drug Candidates
The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric groups to biological targets. However, the ever-present challenge in drug development is the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Herein lies the strategic importance of fluorine.
The introduction of fluorine into a piperidine scaffold can profoundly influence its physicochemical properties.[2] The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a critical parameter that governs the molecule's ionization state at physiological pH, thereby impacting its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.[3][4][5] Furthermore, the C-F bond can act as a "conformational lock," influencing the ring's geometry and the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein. The metabolic stability of the piperidine ring can also be improved by blocking sites susceptible to oxidative metabolism.[2]
This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable fluorinated piperidine scaffolds. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols for key reactions, and offer insights to guide researchers in this dynamic field.
I. Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of fluorinated piperidines can be broadly categorized into two main approaches: the de novo construction of the ring from fluorinated precursors and the late-stage fluorination of a pre-existing piperidine scaffold. Each strategy presents a unique set of advantages and challenges.
De Novo Synthesis via Hydrogenation of Fluoropyridines: A Robust and Versatile Approach
One of the most powerful and widely adopted methods for synthesizing fluorinated piperidines is the hydrogenation of readily available and often commercially available fluoropyridines.[6][7] This approach benefits from the aromatic stability of the starting material and allows for the stereocontrolled introduction of hydrogen atoms.
A robust and operationally simple method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, often in the presence of a Brønsted acid.[6][7][8][9] The acid is crucial for protonating the pyridine nitrogen, which facilitates the reduction and minimizes hydrodefluorination, a common side reaction.[7]
Mechanism Insight: The reaction proceeds via the adsorption of the fluoropyridinium ion onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the same face of the ring, resulting in the cis-diastereomer. The choice of palladium catalyst (e.g., Pd/C, Pd(OH)₂/C) and the reaction conditions (e.g., solvent, pressure, temperature) can be optimized to achieve high yields and selectivities for a broad range of substrates.[7]
For accessing all-cis-(multi)fluorinated piperidines, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed.[1][10][11][12][13] This method employs a rhodium(I) complex and a borane reagent (e.g., pinacolborane) to first dearomatize the fluoropyridine, followed by hydrogenation of the resulting intermediate.[1][10]
Causality in Action: The initial dearomatization step is key to overcoming the high stability of the aromatic ring, making the subsequent hydrogenation more facile.[11][12][13] This strategy allows for the highly diastereoselective synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines.[10]
| Method | Catalyst | Key Reagent | Stereoselectivity | Advantages | Limitations |
| Pd-Catalyzed Hydrogenation | Palladium (e.g., Pd/C, Pd(OH)₂/C) | Brønsted Acid (e.g., HCl) | cis-selective | Robust, operationally simple, tolerant to air and moisture.[6][7] | Can be substrate-dependent; potential for hydrodefluorination. |
| Rh-Catalyzed DAH | Rhodium(I) complex | Borane reagent (e.g., pinacolborane) | All-cis | Highly diastereoselective for multi-substituted systems.[10] | More sensitive to functional groups and moisture.[1] |
Late-Stage Fluorination: Introducing Fluorine at the Final Hour
Late-stage fluorination (LSF) is an attractive strategy as it allows for the diversification of complex molecules at a late step in the synthesis, enabling rapid exploration of structure-activity relationships (SAR).[14] This can be achieved through either electrophilic or nucleophilic fluorination of a pre-formed piperidine ring.
Electrophilic fluorination involves the reaction of an electron-rich piperidine derivative (e.g., an enamine or enolate) with an electrophilic fluorine source ("F+").[15][16] Reagents such as Selectfluor® are commonly employed for this purpose.[14][15][16][17]
Self-Validating System: The success of this approach hinges on the ability to generate the nucleophilic piperidine precursor regioselectively. The choice of the substrate and reaction conditions is critical to control the position of fluorination.
Nucleophilic fluorination involves the displacement of a leaving group on the piperidine ring with a nucleophilic fluoride source (e.g., KF, CsF, or TBAF).[17][18][19] This is a classic SN2-type reaction, and its efficiency is highly dependent on the nature of the leaving group and the steric environment around the reaction center. Deoxyfluorination of hydroxypiperidines using reagents like DAST is another common nucleophilic fluorination method.[18][19]
| Fluorinating Agent Type | Common Reagents | Typical Substrates | Key Considerations |
| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)[17] | Enamines, enolates, electron-rich aromatic rings. | Regioselectivity, substrate reactivity. |
| Nucleophilic | KF, CsF, TBAF, DAST[18][19] | Alkyl halides, sulfonates, alcohols. | Leaving group ability, stereochemistry (inversion), steric hindrance. |
Synthesis from Fluorinated Building Blocks: A Convergent Strategy
This approach involves the use of readily available, small-molecule fluorinated building blocks that are incorporated into the piperidine scaffold through various synthetic transformations.[19][20] This strategy is particularly useful for accessing specific substitution patterns that may be difficult to achieve through other methods. Ring-closing metathesis (RCM) of fluorinated diene precursors is one such powerful technique.[21][22][23][24]
Field-Proven Insight: The advantage of this strategy lies in its convergent nature, often leading to shorter synthetic sequences and easier purification of the final products. The challenge, however, is the availability and cost of the fluorinated starting materials.
Asymmetric Synthesis: The Quest for Enantiopurity
For pharmaceutical applications, the synthesis of enantiomerically pure fluorinated piperidines is of paramount importance.[6][7] This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.[25][26][27] For instance, enantioenriched fluorinated piperidines can be accessed through the diastereoselective hydrogenation of a chiral oxazolidine-substituted pyridine precursor.[6][7]
II. Experimental Protocols: A Practical Guide
The following protocol is a representative example of the robust palladium-catalyzed hydrogenation of a fluoropyridine.
Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
Objective: To synthesize 3-fluoropiperidine via the hydrogenation of 3-fluoropyridine using a palladium on carbon catalyst.
Materials:
-
3-Fluoropyridine
-
Palladium on carbon (10 wt%)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or similar hydrogenation apparatus
Procedure:
-
Reaction Setup: In a suitable high-pressure autoclave, dissolve 3-fluoropyridine (1.0 eq) in methanol.
-
Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) to the solution. Rationale: Protonation of the pyridine nitrogen activates the ring towards reduction and minimizes hydrodefluorination.
-
Catalyst Addition: Add 10 wt% palladium on carbon (5 mol%) to the reaction mixture. Rationale: Palladium on carbon is a highly effective and reusable heterogeneous catalyst for hydrogenation.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for the specified time (e.g., 24 hours). Rationale: High pressure of hydrogen ensures a sufficient concentration of the reducing agent for the reaction to proceed to completion.
-
Work-up: After the reaction is complete, carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with a saturated aqueous solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer with dichloromethane (3x). Rationale: Neutralization deprotonates the piperidine nitrogen, making it soluble in the organic solvent for extraction.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-fluoropiperidine.
-
Purification: The crude product can be further purified by distillation or chromatography if necessary. For volatile products, in-situ protection (e.g., with Boc anhydride or Cbz chloride) is recommended before purification.[6][7]
III. Conclusion and Future Directions
The synthesis of fluorinated piperidine scaffolds is a vibrant and evolving field of research. The development of robust and stereoselective methods, particularly the hydrogenation of fluoropyridines, has significantly expanded the accessibility of these valuable building blocks for drug discovery.[6][7][10] Late-stage fluorination and asymmetric synthesis strategies continue to be areas of intense investigation, with the goal of developing more efficient and versatile methods for the preparation of novel fluorinated piperidine-containing drug candidates.[14][25] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the demand for innovative synthetic methodologies to access these privileged scaffolds will undoubtedly continue to grow.
IV. References
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BenchChem. (n.d.). Comparative study of different fluorinating agents for piperidine synthesis. Retrieved from 18
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available from: --INVALID-LINK--
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available from: --INVALID-LINK--
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. Available from: --INVALID-LINK--
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Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. Available from: --INVALID-LINK--
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from --INVALID-LINK--
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ACS Publications. (n.d.). Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
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- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 14. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. tandfonline.com [tandfonline.com]
- 21. [PDF] An improved ring-closing metathesis approach to fluorinated and trifluoromethylated nitrogen heterocycles | Semantic Scholar [semanticscholar.org]
- 22. Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond [comptes-rendus.academie-sciences.fr]
- 24. Synthesis of heterocyclic and carbocyclic fluoro-olefins by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of 3-Fluoropiperidine Derivatives: A Guide to Stereoelectronic Control and Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] The strategic introduction of fluorine offers a powerful method to modulate a molecule's physicochemical and pharmacological properties, including basicity (pKa), metabolic stability, and binding affinity.[4][5] In 3-fluoropiperidine derivatives, this substitution introduces a fascinating and often counter-intuitive conformational bias that overrides classical steric arguments. This guide provides an in-depth analysis of the conformational behavior of 3-fluoropiperidines, detailing the underlying stereoelectronic forces and presenting the integrated analytical workflows required for their robust characterization. We will explore the causality behind experimental choices and provide field-proven protocols for researchers, scientists, and drug development professionals aiming to leverage these unique structural properties in rational drug design.
The Central Anomaly: The Axial Preference of Fluorine
In standard cyclohexane chemistry, a substituent's preference for the equatorial position is a foundational principle, driven by the desire to minimize unfavorable 1,3-diaxial steric interactions. However, the introduction of fluorine at the 3-position of a piperidine ring, particularly when the nitrogen is protonated or acylated, leads to a pronounced and often dominant preference for the sterically more crowded axial orientation.[6][7][8] This departure from simple steric models is the key to understanding and exploiting this chemical motif. The equilibrium between the two chair conformers dictates the molecule's three-dimensional shape and, consequently, its biological function.
Figure 1: Axial-equatorial equilibrium in protonated 3-fluoropiperidine.
Dissecting the Driving Forces: A Stereoelectronic Perspective
The preference for the axial conformer is not governed by a single factor but is rather the result of a delicate interplay of several stereoelectronic interactions. The relative importance of each contribution is highly dependent on the nature of the nitrogen substituent (e.g., proton, acyl group) and the solvent environment.
-
Charge-Dipole Interactions: In protonated 3-fluoropiperidinium salts, the dominant stabilizing force is often the electrostatic attraction between the positive charge on the ammonium group (N⁺-H) and the partial negative charge of the fluorine atom in the C-F dipole.[8][9] This interaction is maximized when the fluorine is in the axial position, bringing it into closer proximity to the N⁺-H group in a 1,3-syn arrangement.[2]
-
Hyperconjugation (Gauche Effect): Stabilizing orbital interactions also play a crucial role. Specifically, the donation of electron density from anti-periplanar C-H σ bonds into the low-lying C-F σ* antibonding orbital contributes to the stability of the gauche arrangement between the nitrogen and fluorine atoms, which is characteristic of the axial conformer.[6][9] This is a manifestation of the "gauche effect." It is important to note that in the neutral, unprotonated amine, this effect is less pronounced.[10][11]
-
Dipole Minimization: For N-acyl or N-sulfonyl derivatives, the minimization of the overall molecular dipole moment can be a significant factor. The alignment of the C-F bond dipole and the strong N-acyl bond dipole can be more favorable in the axial conformer, leading to a lower energy state.[6][9]
-
Solvation: The conformational equilibrium is exquisitely sensitive to the solvent. Polar solvents tend to further stabilize the axial conformer, which typically possesses a larger dipole moment than its equatorial counterpart.[6][8] This is a critical consideration when comparing computational (gas-phase) data with experimental (solution-phase) results.
Figure 2: Key stereoelectronic forces stabilizing the axial conformer.
The Analytical Toolkit: An Integrated Approach
A definitive conformational analysis cannot rely on a single technique. It requires a synergistic combination of solution-state spectroscopy, solid-state analysis, and theoretical calculations to build a self-validating model of the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining conformational equilibria in solution.[12] By measuring scalar (J) coupling constants, we can derive time-averaged information about the dihedral angles within the molecule and thus calculate the populations of the constituent conformers.
Causality Behind the Method: The magnitude of the vicinal coupling constant, ³J, is directly related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.[13][14] By measuring ³J values for protons (¹H-¹H) and, most critically, between fluorine and protons (¹⁹F-¹H), we can extract precise conformational information. The ³J(F,H) coupling is particularly informative, as a large value (>30 Hz) is a hallmark of an anti-periplanar relationship, providing unequivocal evidence for an axial fluorine.[6][9]
Protocol: Conformational Equilibrium Analysis via ¹⁹F and ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of ~20-50 mM.
-
Scientist's Insight: The choice of solvent is not trivial. As solvation affects the equilibrium, it is crucial to perform the analysis in a solvent relevant to the intended application (e.g., D₂O for biological assays). Running experiments in multiple solvents of varying polarity can provide valuable insight into solvation effects.[8]
-
-
Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum to assign the proton resonances.
-
Acquire a fluorine (¹⁹F) NMR spectrum (proton-coupled). This is often the simplest way to observe the key F-H couplings.
-
Self-Validation: For complex spectra, acquire 2D correlation experiments like ¹H-¹H COSY and ¹H-¹³C HSQC to unambiguously assign all relevant proton signals, especially H2, H3, and H4 protons adjacent to the fluorine.
-
-
Data Analysis:
-
From the ¹H spectrum, measure the vicinal coupling constants (³JHH) for the proton at C3.
-
From the ¹⁹F spectrum, measure the key vicinal ³J(F,Hax) and ³J(F,Heq) coupling constants. The signal for the axial fluorine will typically appear as a complex multiplet due to these couplings.
-
Expert Tip: The value of ³J(F,H) for an anti-periplanar arrangement (F-axial, H-axial) is typically large (35-45 Hz), while gauche couplings are small (<10 Hz). This large difference makes the assignment highly reliable.
-
-
Population Calculation:
-
The percentage of the axial conformer (%Axial) can be calculated using the observed coupling constant (J_obs) and the limiting values for the pure axial (J_ax) and pure equatorial (J_eq) conformers.
-
Formula: %Axial = 100 * (J_obs - J_eq) / (J_ax - J_eq)
-
Trustworthiness: The limiting J values (J_ax and J_eq) can be estimated from model compounds or derived from computational calculations. Consistency between calculations using different F-H or H-H couplings provides a self-validating result.
-
-
Thermodynamic Analysis:
-
Calculate the equilibrium constant K = [%Axial] / [%Equatorial].
-
Calculate the Gibbs free energy difference ΔG = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin. A negative ΔG indicates a preference for the axial conformer.
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[15]
Causality Behind the Method: While NMR reveals the dynamic equilibrium in solution, a crystal structure provides a high-resolution snapshot of a single, low-energy conformer. This is invaluable for:
-
Validating Computational Models: The experimental structure serves as a benchmark against which theoretical (e.g., DFT) geometries can be compared.
-
Confirming Absolute Stereochemistry: It provides irrefutable proof of the substituent's orientation (axial/equatorial).
-
Understanding Intermolecular Interactions: Crystal packing can reveal how the molecule interacts with itself and with solvent molecules, which can be relevant to solubility and formulation.
Protocol: Single Crystal X-Ray Diffraction Workflow
-
Crystal Growth (The Critical Step):
-
High-quality single crystals are paramount. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days.[15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor induces crystallization.
-
-
Scientist's Insight: This is often an empirical process. Screen a variety of solvents and techniques. The goal is to obtain clear, well-formed crystals of 0.1-0.3 mm in size.
-
-
Data Collection and Structure Solution:
-
A suitable crystal is mounted on a diffractometer and irradiated with X-rays.
-
The diffraction pattern is collected and processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to determine the initial atomic positions.
-
-
Structure Refinement and Analysis:
-
The atomic model is refined against the experimental data to improve its accuracy.
-
The final structure provides precise coordinates, from which bond lengths, bond angles, and, most importantly, the torsional angles that define the ring conformation (e.g., chair) and substituent positions can be determined.[16]
-
Computational Chemistry
Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting conformational energies and dissecting the underlying electronic effects that are not directly observable by experiment.[17][18]
Causality Behind the Method: DFT allows us to calculate the electronic energy of a given molecular geometry. By optimizing the geometries of the axial and equatorial conformers and calculating their relative Gibbs free energies (ΔG), we can predict the conformational equilibrium. This approach allows us to probe the system in the gas phase or in different solvents (using implicit solvent models) and to quantify the contributions of hyperconjugation and electrostatic interactions through methods like Natural Bond Orbital (NBO) analysis.[19]
Protocol: DFT-Based Conformational Energy Analysis
-
Model Building: Construct 3D models of both the axial and equatorial chair conformers of the 3-fluoropiperidine derivative.
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization for each conformer using a reliable functional and basis set (e.g., ωB97X-D/6-311+G(d,p) or higher).
-
Scientist's Insight: The choice of functional is important. Dispersion-corrected functionals (e.g., those with a "-D" suffix) are recommended to accurately capture weak intramolecular interactions.
-
Perform a vibrational frequency calculation on the optimized geometries.
-
Self-Validation: A true energy minimum must have zero imaginary frequencies. This step also provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy.
-
-
Inclusion of Solvent Effects:
-
Recalculate the single-point energies of the optimized geometries using an implicit solvation model (e.g., Polarizable Continuum Model - PCM). This is crucial for comparing theoretical results with experimental solution-phase data.
-
-
Energy Analysis:
-
Calculate the difference in Gibbs free energy: ΔG = G_equatorial - G_axial.
-
A negative ΔG indicates a theoretical preference for the axial conformer, which can then be directly compared to the value derived from NMR experiments.
-
Figure 3: The integrated workflow for conformational analysis.
Comparative Data & Case Studies
The profound influence of the N-substituent is best illustrated by comparing the protonated (HCl salt) and N-acylated (TFA derivative) forms of 3-fluoropiperidine.
| Derivative | Dominant Conformer | Primary Stabilizing Force(s) | ΔG (Axial - Equatorial) |
| 3-Fluoropiperidine HCl Salt | Axial | Charge-Dipole (C-Fδ⁻···H-N⁺)[7][8] | ~ -1.8 kcal/mol (in H₂O)[7] |
| N-TFA-3-Fluoropiperidine | Axial | Hyperconjugation, Dipole Minimization[6][9] | ~ -0.3 kcal/mol (in CDCl₃)[7] |
| 3,5-Difluoropiperidine HCl Salt | Di-Axial | Charge-Dipole Interactions[8][20] | ~ -1.8 kcal/mol (in H₂O)[20] |
Table 1: Summary of conformational preferences for key 3-fluoropiperidine derivatives. ΔG values are indicative and compiled from experimental and computational studies.[7][8][9][20]
Implications for Rational Drug Design
A thorough understanding of 3-fluoropiperidine conformation is not merely an academic exercise; it has direct and actionable consequences for drug discovery.
-
Conformational Constraint: The strong axial preference effectively "locks" the piperidine ring into a single, well-defined conformation. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen.[4][21] This is a widely used strategy to improve oral absorption and bioavailability by increasing the fraction of the neutral species at physiological pH.[2] It can also be used to mitigate off-target effects associated with high basicity, such as hERG channel binding.[22]
-
Precise Vectoring of Substituents: By establishing a rigid ring conformation, medicinal chemists can use the 3-fluoro substituent as an anchor point to precisely control the 3D spatial orientation of other functional groups, optimizing their interactions within a target's binding site.
Conclusion
The conformational behavior of 3-fluoropiperidine derivatives represents a triumph of stereoelectronic effects over classical steric considerations. The pronounced preference for the axial fluorine orientation, driven by a combination of charge-dipole interactions, hyperconjugation, and dipole minimization, provides a powerful tool for medicinal chemists. A robust and reliable analysis, however, is contingent upon an integrated application of NMR spectroscopy for solution-state equilibria, X-ray crystallography for solid-state validation, and computational chemistry for energetic and mechanistic insights. By mastering these principles and protocols, drug development professionals can rationally design and engineer conformationally defined molecules with superior pharmacological profiles.
References
- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. soc.chim.it [soc.chim.it]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 12. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CONFLEX Tutorials [conflex.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
An In-depth Technical Guide to the Solubility Profile of (1-Benzyl-4-fluoropiperidin-3-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (1-Benzyl-4-fluoropiperidin-3-YL)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for its effective handling, formulation, and progression through the drug development pipeline. This document delineates the predicted physicochemical properties that govern its solubility, provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discusses the interpretation and application of this critical data. By synthesizing theoretical principles with practical experimental workflows, this guide serves as an essential resource for scientists engaged in the characterization and development of piperidine-based pharmaceutical compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic availability.[3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water, leading to challenges in formulation, variable bioavailability, and potential for suboptimal therapeutic efficacy.[2][3]
This compound (CAS No: 1356338-80-1) is a substituted piperidine derivative. The N-benzylpiperidine motif is a versatile scaffold in medicinal chemistry, known for its structural flexibility and its role in fine-tuning efficacy and physicochemical properties.[4] The presence of a fluorine atom and a hydroxymethyl group on the piperidine ring of the title compound introduces specific electronic and steric features that are expected to significantly influence its solubility profile. An in-depth understanding of its solubility is therefore not merely an academic exercise but a critical step in de-risking its development and enabling rational formulation design.
Physicochemical Profile of this compound
| Property | Value | Source/Method |
| CAS Number | 1356338-80-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₈FNO | --INVALID-LINK-- |
| Molecular Weight | 223.29 g/mol | --INVALID-LINK-- |
| Boiling Point | 302.2 ± 37.0 °C | Predicted, --INVALID-LINK-- |
| Density | 1.13 ± 0.1 g/cm³ | Predicted, --INVALID-LINK-- |
| Predicted pKa | ~7.5 - 8.5 | Estimated based on fluorinated piperidines |
| Predicted logP | ~2.0 - 3.0 | Estimated based on structural analogues |
| Predicted Aqueous Solubility | Poor to Low | Inferred from structural features |
Structural Influence on Physicochemical Properties and Solubility
The solubility of this compound is a complex interplay of its structural components:
-
N-Benzyl Group: The bulky, non-polar benzyl group significantly contributes to the lipophilicity of the molecule, which generally decreases aqueous solubility.
-
Piperidine Ring: The basic nitrogen atom in the piperidine ring is ionizable. Its pKa will be a critical determinant of solubility in aqueous media of varying pH. In acidic environments, the nitrogen will be protonated, forming a more soluble salt.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 4-position is expected to lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart.[2] This reduction in basicity can impact the pH range over which the compound is ionized and thus soluble.
-
Hydroxymethyl Group: The primary alcohol functional group can participate in hydrogen bonding with water molecules, which would be expected to enhance aqueous solubility to some extent.
Based on these features, it is anticipated that this compound will exhibit poor intrinsic aqueous solubility but will have enhanced solubility in acidic aqueous solutions and in polar organic solvents. A structurally similar compound, trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, is reported to be soluble in chloroform and DMSO, supporting the expectation of good organic solvent solubility.
Experimental Determination of Solubility
To obtain reliable solubility data, two primary experimental approaches are employed: thermodynamic (equilibrium) solubility and kinetic solubility assays. The choice of method depends on the stage of drug development and the specific questions being addressed.
Thermodynamic Solubility (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, at equilibrium.[5] This value is crucial for understanding the true solubility for formulation and preclinical studies.[5]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials.
-
To each vial, add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or relevant organic solvents).
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. This extended incubation time is necessary to ensure that a true equilibrium is reached between the dissolved and undissolved solid.
-
-
Separation of Solid and Liquid Phases:
-
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer.[6] This method is faster than the thermodynamic assay and provides an estimate of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to in vitro biological assays.[6][7]
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Serial Dilution in DMSO:
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer a small, fixed volume of the DMSO solutions from the first plate to the corresponding wells of the second plate containing the buffer. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.
-
-
Incubation and Precipitation Detection:
-
Mix the contents of the plate and incubate at a controlled temperature (e.g., 25 °C) for a shorter period, typically 1-2 hours.
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting precipitation.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.
-
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Application
The solubility data obtained from these experiments are crucial for several aspects of drug development:
-
Lead Optimization: In early discovery, kinetic solubility data helps in selecting compounds with a lower risk of precipitation in biological assays.
-
Formulation Development: Thermodynamic solubility data in various solvents and pH conditions is essential for developing suitable formulations for preclinical and clinical studies. For a compound like this compound with expected poor aqueous solubility, strategies such as salt formation (hydrochloride salt), pH adjustment, or the use of co-solvents may be necessary.
-
Predicting Oral Bioavailability: While not the only factor, adequate aqueous solubility is a prerequisite for good oral absorption. Low solubility can be a rate-limiting step in the overall absorption process.
A summary of hypothetical, yet realistic, solubility data for this compound is presented below to illustrate how results would be reported.
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | < 10 | < 45 | Thermodynamic |
| PBS (pH 7.4) | 25 | < 15 | < 67 | Thermodynamic |
| 0.1 M HCl (pH 1) | 25 | > 1000 | > 4480 | Thermodynamic |
| Ethanol | 25 | > 5000 | > 22390 | Thermodynamic |
| DMSO | 25 | > 20000 | > 89560 | Thermodynamic |
| PBS (pH 7.4) | 25 | ~ 25 | ~ 112 | Kinetic |
Conclusion
The solubility of this compound is a critical parameter that dictates its potential for successful development as a pharmaceutical intermediate or active ingredient. This guide has outlined the predicted physicochemical properties that influence its solubility, provided detailed and robust protocols for its experimental determination, and discussed the importance of interpreting this data in the context of drug development. While experimental data remains the definitive measure, the principles and methodologies described herein provide a solid framework for the systematic characterization of this and other similar piperidine-based compounds, enabling researchers to make informed decisions and navigate the challenges associated with poor solubility.
References
- 1. chembk.com [chembk.com]
- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 3. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]
Foreword: The Strategic Synergy of Fluorine and the Piperidine Scaffold
An In-Depth Technical Guide to the Biological Activity of Fluorinated Piperidine Analogs
The piperidine ring is the most abundant nitrogen-containing heterocycle found in pharmaceuticals, a testament to its versatile and robust nature as a molecular scaffold.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[3] In parallel, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to profoundly modulate a molecule's physicochemical and pharmacological profile.[4][5]
This guide explores the powerful synergy achieved by combining these two privileged components. The introduction of fluorine into the piperidine scaffold is not a mere substitution but a strategic design element that offers unparalleled control over a compound's conformation, basicity, metabolic stability, and lipophilicity. These modulations directly translate into enhanced biological activity, improved target selectivity, and favorable pharmacokinetic properties, making fluorinated piperidines highly desirable motifs in drug discovery.[1][3][4] We will delve into the fundamental principles governing these effects, examine synthetic strategies, showcase diverse biological applications through case studies, and provide actionable experimental protocols for researchers in the field.
The Physicochemical Impact of Fluorination on the Piperidine Core
The introduction of fluorine fundamentally alters the electronic and steric landscape of the piperidine ring. Understanding these changes is critical to rationally designing analogs with desired biological functions.
Conformational Control and the Axial Preference
Unlike most substituents which favor an equatorial position to minimize steric hindrance, fluorine on a piperidine ring often exhibits a preference for the axial orientation. This behavior is a result of stabilizing delocalization forces, including hyperconjugation and charge-dipole interactions, particularly when the piperidine nitrogen is protonated (N⁺-H).[5][6] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target.
Modulation of Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly lowers the basicity (pKa) of the piperidine nitrogen.[7] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[7][8] This is a crucial tool for medicinal chemists. For example, reducing basicity can mitigate off-target effects, such as binding to the hERG potassium ion channel, which is a common cause of cardiac toxicity.[6][9] Conversely, strategic positioning can fine-tune the pKa to optimize interactions within a specific receptor's binding pocket.[6]
Enhancing Lipophilicity and Metabolic Stability
While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase the lipophilicity (LogP) of a molecule.[4] This enhancement can improve membrane permeability and facilitate passage across the blood-brain barrier (BBB), a critical feature for CNS-acting drugs.[10][11][12] Furthermore, the high energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine atoms are often installed at metabolically vulnerable positions to block oxidative degradation, thereby increasing the drug's half-life and oral bioavailability.[4][5]
Below is a conceptual diagram illustrating how fluorination influences key molecular properties that, in turn, dictate biological outcomes.
Caption: Impact of fluorination on piperidine properties and pharmacological outcomes.
Synthetic Strategies for Accessing Fluorinated Piperidines
The growing interest in these scaffolds has driven the development of robust synthetic methods. While numerous pathways exist, a prevalent and efficient strategy involves the hydrogenation of readily available fluoropyridine precursors.
Key Synthetic Approach: Hydrogenation of Fluoropyridines
This method leverages cheap and abundant fluoropyridines to produce the desired saturated rings.[1] A significant challenge, however, is preventing the undesired side reaction of hydrodefluorination (loss of fluorine).[1][13] Modern protocols utilize specialized catalysts, such as rhodium or palladium-based systems, to achieve high diastereoselectivity, often yielding all-cis-(multi)fluorinated piperidines.[1][2][13][14]
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of fluorinated piperidines.
Other notable synthetic methods include:
-
Deoxofluorination: Converting existing hydroxyl or carbonyl groups on a piperidine ring to C-F or CF₂ groups using reagents like DAST or Deoxo-Fluor.[4][15]
-
Ring Formation from Fluorinated Precursors: Building the piperidine ring from smaller, already-fluorinated acyclic components.[1]
Biological Activity and Therapeutic Applications: Case Studies
The true value of fluorinated piperidines is demonstrated by their diverse and potent biological activities across multiple therapeutic areas. The strategic placement of fluorine has proven instrumental in optimizing lead compounds into clinical candidates.
Enzyme Inhibition
Fluorinated piperidines have emerged as potent and selective inhibitors of various enzymes implicated in disease.
-
α-Glucosidase and Cholinesterase Inhibitors: A recent study synthesized a series of fluorine-substituted piperidines and evaluated them against enzymes relevant to diabetes and Alzheimer's disease. Several compounds showed extraordinary inhibitory activity against α-glucosidase, many-fold more potent than the standard drug acarbose.[16] Kinetic studies revealed competitive or mixed-type inhibition mechanisms, and molecular docking helped elucidate the binding interactions responsible for this high potency.[16]
-
Carbonic Anhydrase (CA) Inhibitors: Fluorinated pyrrolidines and piperidines bearing tertiary benzenesulfonamide moieties have been identified as highly selective inhibitors of human carbonic anhydrase II (hCA II).[17][18] This selectivity is noteworthy as it points to a novel mechanism of action, distinct from classical zinc-binding inhibitors.[18]
-
Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors for oncology, Merck scientists found that a piperidine-containing compound was a substrate for P-glycoprotein (P-gp) efflux pumps. By introducing a fluorine atom into the piperidine ring, they modulated the nitrogen's pKa into an optimal range (6.5-8.0), which disrupted P-gp recognition and led to the identification of the clinical candidate MK-0731.[6]
Central Nervous System (CNS) Agents
The ability of fluorine to enhance BBB penetration makes these scaffolds particularly valuable for CNS targets.[10][11]
-
Sigma-1 Receptor Ligands for PET Imaging: A fluorinated piperidine, [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, was developed as a highly selective and high-affinity radioligand for the sigma-1 receptor.[19] In vivo studies in rats showed high brain uptake, and its specificity was confirmed through blocking studies.[19] This radiotracer shows significant promise for the non-invasive tomographic evaluation of sigma receptors in the brain and in tumors.[19]
-
Analogs of Existing CNS Drugs: Synthetic methods have been successfully applied to create fluorinated derivatives of well-known drugs like Methylphenidate (Ritalin) and the local anesthetics Bupivacaine and Ropivacaine, demonstrating the feasibility of applying this strategy to known pharmacophores.[1][7][13]
Anti-Infective Agents
-
Antiplasmodial Candidates: A series of fluorinated piperazine-hydroxyethylamine analogues were synthesized and tested against Plasmodium falciparum, the parasite responsible for malaria.[20] Two lead compounds exhibited potent activity against both chloroquine-sensitive and chloroquine-resistant strains, with IC₅₀ values as low as 90 nM.[20] These compounds also showed efficacy in reducing parasite load in a mouse model and inhibited the liver stage of the parasite, highlighting their potential as multi-stage antimalarials.[20]
The following table summarizes the biological activity of selected fluorinated piperidine analogs discussed in the literature.
| Compound Class/Analog | Biological Target/Model | Key Finding(s) |
| Densely substituted fluoropiperidines | α-Glucosidase | Exhibited "extraordinary" inhibitory activity, several-fold more potent than the standard drug acarbose.[16] |
| Fluorinated tertiary benzenesulfonamides | Human Carbonic Anhydrase II (hCA II) | Demonstrated unprecedented selectivity for the hCA II isoform, suggesting a new mechanism of action.[17][18] |
| MK-0731 (fluoro-analog) | Kinesin Spindle Protein (KSP) | Fluorine-modulated pKa overcame P-gp efflux, leading to a viable clinical candidate for cancer.[6] |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Sigma-1 Receptor | High-affinity (Ki = 4.3 nM) and selective radioligand with high brain uptake, suitable for PET imaging.[19] |
| Fluorinated piperazine-hydroxyethylamines | Plasmodium falciparum (Malaria) | Potent activity against drug-resistant strains (IC₅₀ = 0.10 µM) and efficacy in an in vivo mouse model.[20] |
Experimental Protocols and Methodologies
To empower researchers, this section provides detailed, self-validating protocols for the synthesis and evaluation of fluorinated piperidine analogs.
Protocol: Synthesis via Palladium-Catalyzed Hydrogenation
This protocol is adapted from methodologies described for the robust synthesis of fluorinated piperidines from fluoropyridines.[1][13]
Objective: To synthesize a Cbz-protected 3-fluoropiperidine from 3-fluoropyridine.
Materials:
-
3-Fluoropyridine
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl) in dioxane (4 M solution)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Step-by-Step Procedure:
-
Reactor Setup: To a glass liner of a Parr reactor, add 3-fluoropyridine (1.0 eq) and 10% Pd/C (5 mol %).
-
Solvent Addition: Add anhydrous MeOH to dissolve the substrate (approx. 0.1 M concentration).
-
Acidification: Carefully add HCl in dioxane (1.1 eq). The acid is crucial for activating the pyridine ring towards reduction.
-
Hydrogenation: Seal the reactor. Purge with nitrogen gas three times, then purge with hydrogen (H₂) gas three times. Pressurize the reactor to 50 bar of H₂.
-
Reaction: Stir the reaction mixture vigorously at 60 °C for 24 hours. Monitor the pressure; a drop indicates hydrogen consumption.
-
Workup - Catalyst Removal: After cooling to room temperature and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude piperidine hydrochloride salt.
-
In Situ Protection: Dissolve the crude salt in DCM and water (1:1 mixture). Cool the mixture to 0 °C in an ice bath.
-
Basification & Protection: Slowly add saturated NaHCO₃ solution until the pH is ~8-9. Immediately add Cbz-Cl (1.2 eq) dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure Cbz-protected 3-fluoropiperidine.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is based on the evaluation methods for novel enzyme inhibitors.[16]
Objective: To determine the IC₅₀ value of a fluorinated piperidine analog against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compound (fluorinated piperidine) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the PNPG substrate in phosphate buffer.
-
Prepare serial dilutions of the test compound and acarbose in DMSO, then dilute further in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test compound dilutions or acarbose to the sample wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank. Pre-incubate the plate at 37 °C for 10 minutes.
-
-
Initiate Reaction: Add 20 µL of the PNPG substrate solution to all wells to start the reaction. The final volume is 60 µL.
-
Incubation: Incubate the plate at 37 °C for 30 minutes.
-
Stop Reaction: Add 80 µL of 0.1 M Na₂CO₃ solution to every well to stop the reaction. The base will also develop the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Conclusion and Future Outlook
The strategic fluorination of piperidine analogs represents a powerful and validated approach in modern drug discovery. By providing exquisite control over conformation, basicity, and metabolic stability, fluorine substitution allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetics. The case studies presented herein—from enzyme inhibitors for metabolic diseases to CNS agents for neuroimaging—underscore the broad therapeutic potential of these scaffolds.
Future advancements will likely focus on developing novel and more efficient synthetic methodologies, particularly for accessing previously challenging substitution patterns and stereoisomers.[1][21] The continued integration of chemoinformatic analysis and computational modeling will further enable the rational design of next-generation fluorinated piperidines with precisely tailored biological activities.[9][22] As our understanding of the subtle interplay between fluorine's effects and biological systems deepens, these versatile building blocks are poised to remain at the forefront of medicinal chemistry, paving the way for new and improved therapeutics.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciencedaily.com [sciencedaily.com]
- 22. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Benzylfluoropiperidine Compounds: A Guide to Key Molecular Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzylfluoropiperidine Scaffold - A Privileged Structure in Modern Drug Discovery
The benzylpiperidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. Its structural rigidity, combined with the basic nitrogen atom and the aromatic benzyl group, provides a unique three-dimensional framework for engaging with receptor binding pockets through a combination of ionic, hydrophobic, and π-stacking interactions. The strategic introduction of a fluorine atom onto the piperidine ring—creating the benzylfluoropiperidine scaffold—offers a powerful tool for fine-tuning the molecule's physicochemical properties. Fluorination can significantly alter lipophilicity, metabolic stability, and, most critically, the basicity (pKa) of the piperidine nitrogen. This modulation can lead to enhanced binding affinity, improved selectivity, and a more favorable pharmacokinetic profile, making benzylfluoropiperidine derivatives a highly attractive class of compounds for therapeutic development.
This technical guide provides an in-depth exploration of the most promising therapeutic targets for benzylfluoropiperidine compounds. We will delve into the molecular mechanisms, present relevant structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest to develop novel therapeutics based on this versatile scaffold.
Chapter 1: Sigma Receptors - Modulators of Cellular Stress and Neuronal Plasticity
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated membrane (MAM).[1] They play a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[2][3] Two major subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), have been identified, both of which are overexpressed in various cancer cell lines and are implicated in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[4][5] Benzylpiperidine and its fluorinated analogues have emerged as a potent class of sigma receptor ligands.[6][7]
Pathophysiological Relevance of Sigma Receptors
-
Neurodegenerative Diseases (Alzheimer's, Parkinson's, ALS): The σ1R acts as an inter-organelle signaling modulator that, when activated, can attenuate ER stress, regulate calcium signaling, reduce oxidative stress, and promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[3][8][9] This makes σ1R agonists compelling candidates for neuroprotective therapies.
-
Cancer: Both σ1R and σ2R are overexpressed in proliferating tumor cells, including those from breast, prostate, and lung cancers.[9][10] Sigma-2 receptor agonists, in particular, have been shown to induce caspase-dependent apoptosis in cancer cells, making them a promising target for anticancer agents.[11][12] Benzylpiperidine-based radioligands have also been developed for PET imaging of tumors expressing these receptors.[7]
-
Neuropathic Pain & Depression: Sigma-1 receptor antagonists have demonstrated efficacy in animal models of neuropathic pain by modulating ion channels and glutamatergic neurotransmission.[13] Furthermore, the interaction of sigma receptors with various neurotransmitter systems underpins their potential in treating psychiatric disorders.
Benzylfluoropiperidine Derivatives as Sigma Receptor Ligands
The benzylpiperidine scaffold is a cornerstone for many high-affinity sigma receptor ligands. The nitrogen atom is a key anchoring point, while the benzyl group occupies a primary hydrophobic pocket in the receptor.
One notable example is N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide , which binds to sigma receptors with high affinity (Ki = 3.4 nM) and displays significant selectivity for the σ2R subtype over the σ1R.[7] The development of its 18F-labeled version highlights the potential of this class for in vivo PET imaging.[7]
Structure-Activity Relationship (SAR) Insights:
-
N-Aralkyl Group: The nature of the substituent on the piperidine nitrogen is critical. An aralkyl group, such as benzyl or phenethyl, is often optimal.[14]
-
Substitutions on the Benzyl Ring: Electronic properties and hydrophobicity of substituents on the benzyl ring can modulate affinity and selectivity between σ1R and σ2R.[15][16]
-
Piperidine vs. Piperazine Core: Comparative studies have shown that replacing the piperidine core with piperazine can alter the binding mode and selectivity profile, suggesting different interactions within the receptor.[14][16]
-
Role of Fluorine: While specific SAR on benzylfluoropiperidines is still emerging, fluorine substitution on the piperidine ring can modulate the pKa of the nitrogen. This change in basicity can significantly impact the key ionic interaction with acidic residues (e.g., Asp or Glu) within the sigma receptor binding site, potentially enhancing affinity and selectivity.
| Compound Class | Target(s) | Affinity (Ki) | Selectivity (σ2/σ1) | Reference |
| N-benzyl-4-aminopiperidine derivatives | σ1R, σ2R | 3.4 nM | 120 | [7] |
| Benzylpiperdine derivatives | σ1R | 10.9 nM | 13.1 | [6] |
| N-benzylpiperazine derivatives | σ1R, σ2R | 0.37-2.80 nM (σ1), 1.03-34.3 nM (σ2) | 1.4 - 52 | [16] |
Key Experimental Protocols
Expertise & Experience: This competitive inhibition assay is the gold standard for determining the binding affinity (Ki) of a test compound. The choice of radioligand is critical for targeting the desired subtype. [3H]-(+)-pentazocine is selective for σ1R, while [3H]-DTG is a non-selective ligand often used for σ2R in the presence of a σ1R masking agent, though this approach requires careful validation.[17][18][19]
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig liver for high σ1R expression) or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18][20] Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add membrane homogenate, assay buffer, and the appropriate radioligand (e.g., 5 nM [3H]-(+)-pentazocine for σ1R).
-
Non-specific Binding (NSB): Add membrane homogenate, assay buffer, radioligand, and a high concentration of a known non-labeled sigma ligand (e.g., 10 µM haloperidol).
-
Test Compound: Add membrane homogenate, assay buffer, radioligand, and varying concentrations of the benzylfluoropiperidine test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C for 90 minutes) with gentle agitation to reach equilibrium.[21]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for determining compound binding affinity (Ki) using a radioligand assay.
Chapter 2: Cholinesterases - A Cornerstone Target in Alzheimer's Disease Therapy
The cholinergic hypothesis of Alzheimer's disease (AD) posits that the cognitive decline observed in patients is linked to a deficit in the neurotransmitter acetylcholine (ACh).[18] Inhibiting the enzymes that degrade ACh—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy to enhance cholinergic neurotransmission.[1] The N-benzylpiperidine moiety is the foundational scaffold of donepezil, one of the most widely prescribed AChE inhibitors for AD.[13] This makes the benzylfluoropiperidine class a highly promising area for the development of new and potentially improved cholinesterase inhibitors.
The Dual Roles of AChE and BuChE in Alzheimer's Disease
-
Acetylcholinesterase (AChE): This is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. The active site of AChE is located at the bottom of a deep, narrow gorge, which also contains a "peripheral anionic site" (PAS) at its entrance.[1] Dual-binding inhibitors that interact with both the catalytic active site (CAS) and the PAS are particularly effective. The PAS is also implicated in promoting the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of AD.
-
Butyrylcholinesterase (BuChE): While AChE levels tend to decrease as AD progresses, BuChE levels remain stable or even increase, particularly in association with amyloid plaques.[1][12] This suggests that BuChE plays a more significant role in ACh hydrolysis in the later stages of the disease. Therefore, inhibiting BuChE, either alone or in conjunction with AChE, is an increasingly recognized therapeutic strategy.[17][20]
Benzylpiperidine Derivatives as Cholinesterase Inhibitors
The clinical success of donepezil, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine , has spurred extensive research into related structures.[13] Molecular modeling studies show that dual-site inhibitors typically position the N-benzylpiperidine moiety to interact with key aromatic residues (like Trp86) in the CAS, while another part of the molecule extends up the gorge to interact with residues (like Trp286) in the PAS.[1][5]
Structure-Activity Relationship (SAR) Insights:
-
N-Benzylpiperidine Moiety: This group is critical for high-potency inhibition, anchoring the molecule within the active site gorge.[1][16]
-
Linker and Second Pharmacophore: The linker connecting the piperidine to a second pharmacophore (like the indanone in donepezil) determines the ability to achieve dual-site binding. Replacing an ester linker with a more stable amide has been explored to improve metabolic stability.[2]
-
Substitutions: Halogen substitutions (Cl, Br, F) on various parts of the scaffold have been shown to significantly modulate inhibitory activity against both AChE and BuChE.[1] For instance, a fluorine atom on a phenylacetate moiety was found to enhance AChE inhibition.[9]
-
Fluorine on the Piperidine Ring: Introducing fluorine onto the piperidine ring can modulate the pKa of the nitrogen. This is crucial because a key interaction in the AChE active site is a cation-π interaction between the protonated piperidine nitrogen and the indole ring of Trp84. Optimizing the pKa can therefore strengthen this interaction and improve inhibitory potency.
| Compound Class | Target(s) | Potency (IC50) | Reference |
| Donepezil (E2020) | AChE | 5.7 nM | [13] |
| 1,3-dimethylbenzimidazolinones | AChE / BuChE | 0.21 - 0.39 µM (AChE), 0.16 µM (BuChE) | [1] |
| N-benzylpiperidine carboxamides | AChE | 0.41 µM | [2] |
| N-benzylpiperidine derivatives | AChE / BuChE | 2.08 µM (AChE), 7.41 µM (BuChE) | [14] |
Key Experimental Protocols
Expertise & Experience: This robust and widely used colorimetric assay provides a reliable way to measure the activity of both AChE and BuChE and to determine the IC50 values of inhibitors.[11] The principle relies on the hydrolysis of a thiocholine ester substrate by the enzyme. The product, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the formation of which is monitored spectrophotometrically.[7][22]
Methodology:
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.
-
Substrate Solution: Prepare separate solutions for AChE (e.g., 14 mM acetylthiocholine iodide, ATCI) and BuChE (e.g., butyrylthiocholine iodide, BTCI) in deionized water.
-
Enzyme Solution: Prepare stock solutions of AChE (from electric eel) and BuChE (from equine serum) and dilute to the desired working concentration in buffer just before use.
-
-
Assay Setup (96-well plate):
-
Control (100% activity): Add buffer, enzyme solution, DTNB solution, and the solvent used for the test compound.
-
Test Sample: Add buffer, enzyme solution, DTNB solution, and varying concentrations of the benzylfluoropiperidine test compound.
-
Blank: Add buffer, DTNB solution, and substrate (to measure non-enzymatic substrate hydrolysis).
-
-
Pre-incubation: Mix the components and pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[11]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[11]
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 .
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Caption: Cholinergic signaling and the mechanism of cholinesterase inhibitors.
Chapter 3: Monoamine Oxidases - Regulators of Neurotransmitter Levels
Monoamine oxidases (MAO) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[11] There are two main isoforms: MAO-A and MAO-B. The balance of their activity is critical for maintaining normal mood and motor function. Consequently, MAO inhibitors are used in the treatment of depression and Parkinson's disease (PD).[4][23] The broader 4-benzylpiperidine scaffold has been shown to possess MAO inhibitory properties, suggesting that fluorinated derivatives could be developed as novel CNS agents targeting this enzyme family.[13]
MAO-A and MAO-B in CNS Disorders
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine.[8] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its antidepressant effects. Selective MAO-A inhibitors are used to treat depression and anxiety disorders.[11]
-
MAO-B: Primarily metabolizes phenylethylamine and, importantly, dopamine.[20] In the brain, particularly the striatum, MAO-B is a key enzyme in dopamine degradation. Selective inhibition of MAO-B increases dopamine levels, which is beneficial for treating the motor symptoms of Parkinson's disease.[17] MAO-B inhibitors like selegiline and rasagiline are used as monotherapy in early PD or as adjuncts to levodopa therapy in later stages.[4]
Benzylpiperidine Derivatives as MAO Inhibitors
While less explored than their effects on sigma receptors and cholinesterases, some benzylpiperidine derivatives have shown MAO inhibitory activity. For example, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with some compounds showing potent and selective inhibition of MAO-B.[7][21]
Structure-Activity Relationship (SAR) Insights:
-
Selectivity: The substitution pattern on the aromatic rings is a key determinant of selectivity for MAO-A versus MAO-B.[21]
-
Piperidine Substitutions: A review of piperidine-based MAO inhibitors noted that para-substitution on the piperidine ring is often preferred, and the addition of specific functional groups can enhance inhibitory effects.[13]
-
Role of Fluorine: Fluorine substitution is generally considered favorable for MAO inhibition.[13] A review noted that fluorine-containing groups often enhance potency. For example, in a series of pyridazinone inhibitors, ortho-fluorine substitution on a phenyl ring was a feature of potent MAO-B inhibitors.[19] This suggests that incorporating fluorine into the benzylpiperidine scaffold is a promising strategy for developing novel MAO inhibitors.
| Compound Class | Target(s) | Potency (IC50) | Reference |
| Pyridazinobenzylpiperidines | MAO-B | 0.203 µM | [7] |
| Piperine (natural piperidine) | MAO-A / MAO-B | 20.9 µM (A), 7.0 µM (B) | [13] |
| 4-Styrylpiperidines | MAO-A / MAO-B | 0.72 µM (A), 0.34 µM (B) | [24] |
Key Experimental Protocols
Expertise & Experience: This is a highly sensitive and continuous assay suitable for high-throughput screening. The principle is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex® Red to generate the fluorescent product resorufin.[11]
Methodology:
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrates: Use a non-selective substrate like p-Tyramine for a general screen, or selective substrates like kynuramine.[6][11]
-
Detection Reagents: Prepare stock solutions of Amplex® Red (or similar probe) and HRP.
-
Positive Controls: Clorgyline (selective for MAO-A) and Selegiline (selective for MAO-B).
-
-
Assay Setup (96-well black plate):
-
In separate wells for MAO-A and MAO-B, add assay buffer.
-
Add varying concentrations of the benzylfluoropiperidine test compound or positive control. Add solvent only for the 100% activity control.
-
Add the MAO-A or MAO-B enzyme to the respective wells.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add a working solution containing the substrate and the HRP/probe mixture to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for resorufin) over time.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
-
The selectivity index (SI) can be calculated as SI = IC50 (MAO-A) / IC50 (MAO-B) .
-
Caption: Mechanism of MAO activity and the principle of fluorometric inhibition assays.
Conclusion and Future Directions
The benzylfluoropiperidine scaffold represents a versatile and powerful platform for the design of novel therapeutics targeting key proteins implicated in a wide array of human diseases. The evidence strongly supports its potential to generate potent and selective ligands for sigma receptors , cholinesterases , and monoamine oxidases . The strategic incorporation of fluorine allows for the fine-tuning of electronic and metabolic properties, offering a clear path to optimizing lead compounds for improved efficacy and safety.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive investigation into the effects of fluorine substitution at various positions on the piperidine ring is needed to fully understand its impact on binding affinity and selectivity for each target class.
-
Multi-Target Ligand Design: Given the complex, multifactorial nature of diseases like Alzheimer's, designing single molecules that can modulate multiple targets (e.g., combined cholinesterase and sigma receptor activity) is a highly promising strategy.
-
In Vivo Evaluation: Promising candidates identified through the in vitro assays described herein must be advanced to relevant animal models to assess their pharmacokinetic properties, blood-brain barrier penetration, and therapeutic efficacy.
By leveraging the foundational knowledge of the benzylpiperidine core and the unique advantages conferred by fluorination, the scientific community is well-positioned to develop the next generation of therapies for challenging neurological disorders and cancer.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MAO-inhibitors in Parkinson's Disease [en-journal.org]
- 5. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. The effect of monoamine oxidase-B inhibitors on the alleviation of depressive symptoms in Parkinson’s disease: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 18. What are the functions of MAO A and B? – A Tale of Two MAO Genes [sites.usc.edu]
- 19. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors | MDPI [mdpi.com]
- 20. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol protocol
An Application Note and Protocol for the Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable fluorinated piperidine building block for pharmaceutical research and development. The protocol centers on the robust and high-yielding reduction of the corresponding ester precursor, ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate, using lithium aluminum hydride (LiAlH₄). We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Introduction and Scientific Rationale
Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The target molecule, this compound, incorporates both a key fluoropiperidine core and a versatile primary alcohol functional group, making it an attractive intermediate for further chemical elaboration.
The selected synthetic strategy involves the reduction of an ester to a primary alcohol. This transformation is a cornerstone of organic synthesis. While several reducing agents exist, lithium aluminum hydride (LiAlH₄) is exceptionally well-suited for this purpose due to its high reactivity.[1][2] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ provides a reliable and efficient pathway to the desired primary alcohol.[3] This protocol is designed to be a self-validating system, where an understanding of the reaction mechanism informs the experimental choices, ensuring a successful and safe synthesis.
Mechanistic Pathway: Ester Reduction via LiAlH₄
The reduction of an ester with LiAlH₄ is a multi-step process driven by the nucleophilic character of the hydride ion (H⁻) delivered by the Al-H bond.[3][4] The Al-H bond is significantly weaker and more polar than the B-H bond in NaBH₄, accounting for LiAlH₄'s greater reactivity.[1]
The mechanism proceeds as follows:
-
First Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This addition breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate coordinated to the aluminum species.[4]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, expelling the ethoxide group (-OEt) as a leaving group, which remains coordinated to the aluminum. This step generates a transient aldehyde.[2][4]
-
Second Hydride Attack: The aldehyde formed in situ is more reactive than the starting ester. It is therefore immediately attacked by a second hydride equivalent from LiAlH₄, converting the aldehyde into a primary alkoxide.[3][4] Due to this high reactivity, the aldehyde intermediate cannot be isolated under these conditions.
-
Aqueous Workup: After the reduction is complete, the reaction is carefully quenched with water. This final step protonates the resulting alkoxide to yield the desired primary alcohol, this compound, and the alcohol byproduct (ethanol from the ethoxide leaving group). The workup also neutralizes any excess LiAlH₄ and precipitates aluminum salts, facilitating their removal.[4]
The entire process requires a stoichiometric minimum of two hydride equivalents for every ester functional group. In practice, a molar excess of LiAlH₄ is used to ensure the reaction proceeds to completion.
Caption: Key stages of the LiAlH₄ ester reduction mechanism.
Experimental Protocol
This protocol details the reduction of ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate to yield the target alcohol.
Materials and Reagents
It is imperative that all glassware is thoroughly dried (e.g., flame-dried or oven-dried at >120°C) and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the extreme reactivity of LiAlH₄ with moisture.[1]
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| Ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate | C₁₅H₂₀FNO₂ | 279.33 | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | Powerful reducing agent; reacts violently with water. Handle with extreme care. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Reaction solvent; must be anhydrous (<50 ppm H₂O). |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | Drying agent for organic phase. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | N/A | Used for washing the organic phase. |
| Deionized Water (H₂O) | H₂O | 18.02 | Used for reaction quenching. |
| 15% Sodium Hydroxide Solution (NaOH) | NaOH(aq) | N/A | Used for reaction quenching to precipitate aluminum salts. |
Step-by-Step Synthesis Procedure
Caption: Flowchart of the synthesis protocol.
1. Reaction Setup:
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a steady stream of nitrogen or argon.
-
Equip the flask with a thermometer, a nitrogen inlet, and a rubber septum for liquid additions.
2. Reagent Preparation and Reaction:
-
To the reaction flask, carefully add Lithium Aluminum Hydride (1.0 g, 26.4 mmol, 1.5 equivalents) followed by 50 mL of anhydrous THF.
-
Cool the resulting grey suspension to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate (5.0 g, 17.9 mmol, 1.0 equivalent) in 30 mL of anhydrous THF.
-
Using a syringe, add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Reaction Quench and Workup:
-
After 2 hours, cool the reaction mixture back down to 0 °C in an ice-water bath.
-
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.
-
Quench the reaction by adding the following reagents dropwise in sequence:
- 1.0 mL of deionized water.
- 1.0 mL of 15% (w/v) aqueous sodium hydroxide solution.
- 3.0 mL of deionized water.
-
A white, granular precipitate of aluminum salts should form, which is easily filterable. Allow the slurry to stir vigorously for 30 minutes at room temperature.
4. Product Isolation and Purification:
-
Filter the slurry through a pad of Celite or glass wool, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer sequentially with deionized water (1 x 50 mL) and saturated brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is this compound. If necessary, the product can be further purified by silica gel column chromatography.
Conclusion
The protocol described provides a reliable and mechanistically sound method for the synthesis of this compound. The use of lithium aluminum hydride is critical for the efficient reduction of the ester precursor. Adherence to anhydrous conditions and strict observation of safety procedures, particularly during the quenching step, are paramount for a successful and safe outcome. This application note serves as a foundational guide for chemists needing to access this and structurally related fluorinated piperidine building blocks for pharmaceutical discovery programs.
References
Application Note & Protocol: A Validated Synthetic Route for Paroxetine Impurity H
Introduction and Significance
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1] The manufacturing and quality control of any active pharmaceutical ingredient (API) necessitate a profound understanding of its impurity profile. As defined by the International Conference on Harmonisation (ICH) guidelines, an impurity is any component of the drug substance that is not the defined chemical entity.[1] Rigorous control and characterization of these impurities are paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product.[2]
Paroxetine Impurity H, chemically identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol [3][4], is a potential process-related impurity in the synthesis of Paroxetine. Its structure suggests it may arise from the presence of benzyl-containing reagents or intermediates during the manufacturing process. The synthesis of this impurity as a reference standard is crucial for analytical method development, validation, and routine quality control testing of Paroxetine API.[2]
This document provides a detailed, scientifically-grounded experimental procedure for the synthesis of Paroxetine Impurity H. The narrative explains the causality behind experimental choices, ensuring that the protocol is a self-validating system for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The synthesis of Paroxetine Impurity H is approached via a logical, two-part strategy. The core of this strategy is the preparation of a key demethylated intermediate, which is then subjected to N-benzylation.
-
Part A: Synthesis of the Key Precursor. The initial phase focuses on the synthesis of (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol. This crucial intermediate is prepared from the more common Paroxetine starting material, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.[1] The process involves a robust demethylation procedure via the formation of a carbamate intermediate, which is subsequently hydrolyzed.
-
Part B: N-Benzylation. The second phase involves the direct N-alkylation of the secondary amine in the precursor with a suitable benzylating agent to yield the final target compound, Paroxetine Impurity H.
This strategic approach ensures high stereochemical fidelity, starting from a well-established chiral intermediate.
Logical Workflow Diagram
The following diagram illustrates the high-level workflow for the synthesis.
References
Application Notes & Protocols: Synthesis of Substituted Piperidines via Reductive Amination
Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery
The substituted piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The robust and efficient synthesis of these vital heterocycles is, therefore, a critical endeavor in the drug development pipeline. Among the myriad of synthetic strategies, reductive amination stands out as a powerful and widely adopted method for the construction of the piperidine ring and the introduction of diverse substituents. This application note provides an in-depth guide to the synthesis of substituted piperidines via reductive amination, offering mechanistic insights, a comparative analysis of reagents, detailed experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings of Reductive Amination
Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl compound and an amine into a more substituted amine.[1][2][3] In the context of piperidine synthesis, this typically involves an intramolecular cyclization of a δ-amino aldehyde or ketone, or an intermolecular reaction of a piperidone with an amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an iminium ion intermediate.[3][4] This electrophilic intermediate is then reduced in situ by a hydride-based reducing agent to yield the final amine product.[4] The overall transformation is a highly efficient method for forging carbon-nitrogen bonds.[1]
The general mechanism can be visualized as follows:
Caption: General mechanism of reductive amination.
A key feature of successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound.[2][5] This chemoselectivity allows for a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture.[1][6]
Protocol Design & Optimization: A Comparative Analysis of Reducing Agents
The success of a reductive amination hinges on the appropriate selection of the reducing agent. Several hydride-based reagents are commonly employed, each with its own set of advantages and disadvantages. The choice of reagent is dictated by the reactivity of the substrates, the presence of other functional groups, and the desired reaction conditions.
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over carbonyls.[5][6][7] Tolerates a wide range of functional groups.[5][6] Effective for both aldehydes and ketones.[8] Less toxic than NaBH₃CN.[1] | Moisture sensitive.[9] More expensive than other borohydrides. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions at neutral to slightly acidic pH.[5][8] Stable in protic solvents like methanol.[9] | Highly toxic and generates toxic hydrogen cyanide (HCN) gas under acidic conditions.[1][5] | Methanol (MeOH), Ethanol (EtOH)[9] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[7] Powerful reducing agent. | Can reduce the starting aldehyde or ketone, often requiring a two-step procedure (pre-formation of the imine).[7][9] Less selective than NaBH(OAc)₃ and NaBH₃CN. | Methanol (MeOH), Ethanol (EtOH)[7][9] |
| Catalytic Hydrogenation (H₂/Catalyst) | Economical and scalable.[8] "Green" reaction with water as the only byproduct. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized high-pressure equipment. | Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc) |
Causality Behind Experimental Choices: For most modern laboratory applications, sodium triacetoxyborohydride (STAB) has emerged as the reagent of choice for one-pot reductive aminations.[7] Its attenuated reactivity, a consequence of the electron-withdrawing and sterically hindering acetoxy groups, prevents the premature reduction of the starting carbonyl compound.[6][7] This allows for the efficient in situ formation of the iminium ion, which is then rapidly reduced. The use of aprotic solvents like DCM or DCE is crucial to prevent the hydrolysis of STAB.[9] Acetic acid is sometimes added as a catalyst, particularly for less reactive ketones, to facilitate imine formation.[5][6]
Experimental Protocol: Synthesis of a Model N-Benzyl-4-phenylpiperidine
This protocol details a general procedure for the synthesis of a substituted piperidine using sodium triacetoxyborohydride.
Caption: Experimental workflow for reductive amination.
Materials:
-
4-Piperidone monohydrate hydrochloride (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (TEA) (1.1 equiv)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 equiv) and anhydrous dichloromethane.
-
Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt, followed by benzylamine (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes. Caution: The addition can be exothermic and may cause gas evolution.
-
Allow the reaction to stir at room temperature overnight, or until the starting materials are consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-benzyl-4-phenylpiperidine.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient imine formation. | Add a catalytic amount of acetic acid (especially for ketones).[5][6] Use a dehydrating agent like molecular sieves.[10] Increase reaction time or temperature. |
| Decomposition of the reducing agent. | Ensure anhydrous conditions when using STAB.[9] Use freshly opened or properly stored reducing agents. | |
| Formation of Alcohol Byproduct | Reduction of the starting carbonyl. | Use a more selective reducing agent like STAB or NaBH₃CN.[7] For NaBH₄, pre-form the imine before adding the reducing agent.[7] |
| Over-alkylation of Primary Amines | The product amine is more nucleophilic than the starting amine. | Use a stepwise procedure involving imine formation and isolation before reduction.[5] Use a large excess of the primary amine. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Ensure the reaction goes to completion. Optimize the workup procedure to remove impurities (e.g., acid/base washes). |
Conclusion
Reductive amination is a robust and versatile methodology for the synthesis of substituted piperidines, offering a direct and efficient route to this privileged heterocyclic scaffold. A thorough understanding of the reaction mechanism, the judicious selection of the reducing agent, and careful optimization of the reaction conditions are paramount to achieving high yields and purity. Sodium triacetoxyborohydride has proven to be a particularly effective reagent for one-pot procedures due to its high chemoselectivity and broad functional group tolerance. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of novel piperidine-containing molecules for drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. organicreactions.org [organicreactions.org]
Application Notes and Protocols: Chiral Synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol
<
Abstract
This document provides a comprehensive guide for the chiral synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, a key intermediate in the synthesis of various pharmaceutically active compounds, including the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2] This application note details a robust and stereoselective synthetic strategy, providing in-depth protocols, mechanistic insights, and data interpretation. The target audience includes researchers, scientists, and professionals in drug development and process chemistry.
Introduction: Significance of the Target Molecule
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceutical agents.[3] The specific stereoisomer, [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, is of particular interest due to its role as a precursor to Paroxetine. The precise stereochemical arrangement of the substituents on the piperidine ring is crucial for the pharmacological activity of the final drug product. Therefore, a reliable and scalable asymmetric synthesis is paramount.
The benzyl group serves as a protecting group for the piperidine nitrogen, which is essential for directing the stereochemistry of subsequent reactions and can be removed in later synthetic steps.[3][4][5][6] The trans relationship between the hydroxymethyl group at the C3 position and the 4-fluorophenyl group at the C4 position is the desired diastereomeric configuration.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to the target molecule involves the stereoselective reduction of a corresponding ketone precursor. This strategy allows for the establishment of the two contiguous stereocenters in a controlled manner.
Caption: Retrosynthetic analysis of the target molecule.
The key challenges in this synthesis are:
-
Diastereoselective construction of the 3,4-disubstituted piperidine ring.
-
Enantioselective reduction of the ketone to establish the desired (3S,4R) stereochemistry.
To address these challenges, our approach will utilize a Michael addition reaction to form the piperidine ring, followed by a highly stereoselective reduction of the resulting ketone intermediate.
Detailed Synthetic Protocols
Synthesis of (4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-one (Intermediate 1)
This step involves the construction of the piperidine ring through a conjugate addition and subsequent cyclization.
Protocol:
-
Reaction Setup: To a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 2.0 M solution in THF) dropwise at 0 °C.
-
Michael Addition: After stirring for 30 minutes at 0 °C, add a solution of N-benzyl-N-(2-chloroethyl)prop-2-en-1-amine (1.05 eq) in anhydrous toluene dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis and Cyclization: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol). The combined organic layers are then treated with 6 M hydrochloric acid and heated to reflux for 4 hours to effect hydrolysis of the nitrile and subsequent Dieckmann condensation.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .
Causality: The use of a strong, non-nucleophilic base like NaHMDS is crucial for the deprotonation of the benzylic position of 4-fluorophenylacetonitrile without competing side reactions. The acidic workup facilitates both the hydrolysis of the nitrile to a carboxylic acid and the intramolecular cyclization to form the piperidinone ring.
Stereoselective Reduction to [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol (Target Molecule)
This is the critical stereochemistry-defining step of the synthesis. A chiral reducing agent is employed to achieve high diastereoselectivity and enantioselectivity.[7][8]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) and cool to -78 °C.
-
Chiral Reduction: Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene) followed by the dropwise addition of borane-dimethyl sulfide complex (BH3·SMe2) (1.5 eq, 2.0 M solution in THF).
-
Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target molecule .
Causality: The CBS catalyst forms a complex with the borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, leading to the formation of the desired (3S,4R) diastereomer with high enantiomeric excess.[8] The low reaction temperature is critical for maximizing the stereoselectivity of the reduction.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) | 1H NMR |
| Intermediate 1 | C18H18FNO | 283.34 | 75 | >98% | Conforms |
| Target Molecule | C19H22FNO | 299.38 | 88 | >99% | Conforms |
Table 1: Summary of synthetic results and characterization data.
Chiral HPLC Analysis of the Target Molecule:
-
Column: Chiralcel OD-H
-
Mobile Phase: Hexane/Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Result: Enantiomeric excess (e.e.) > 99%
Workflow Visualization
Caption: Synthetic workflow for the chiral synthesis.
Troubleshooting and Key Considerations
-
Moisture Control: All reactions must be carried out under anhydrous conditions using freshly distilled solvents to prevent quenching of the strong bases and reducing agents.
-
Temperature Management: Strict adherence to the specified reaction temperatures, particularly the -78 °C for the stereoselective reduction, is crucial for achieving high stereoselectivity.
-
Purity of Starting Materials: The purity of the starting materials can significantly impact the yield and purity of the final product. It is recommended to use highly pure reagents.
-
Protecting Group Strategy: The benzyl group on the piperidine nitrogen is stable under the reaction conditions employed.[3][9] For subsequent synthetic steps, this group can be readily removed by catalytic hydrogenation (e.g., H2, Pd/C).[10]
Conclusion
The described protocol provides a reliable and highly stereoselective method for the synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol. The key to this successful synthesis lies in the strategic construction of the piperidine ring followed by a robust and well-established asymmetric reduction. This application note serves as a valuable resource for researchers engaged in the synthesis of chiral piperidine derivatives for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 3. nbinno.com [nbinno.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
HPLC method for analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol
Abstract
This document provides a comprehensive guide and a robust protocol for the analysis of this compound, a key intermediate in pharmaceutical synthesis. The method detailed herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, a widely accessible and reliable technique in research and quality control environments.[1] We delve into the rationale behind method development choices, from column and mobile phase selection to detector settings, ensuring scientific soundness. Furthermore, a complete protocol for method validation is presented, based on the International Council for Harmonisation (ICH) guidelines, to confirm that the method is fit for its intended purpose. This guide is designed for researchers, analytical scientists, and drug development professionals requiring a dependable method for the quantification and purity assessment of this compound.
Introduction and Scientific Background
This compound is a substituted piperidine derivative. The piperidine ring is a foundational heterocyclic structure present in numerous pharmaceutical compounds and natural alkaloids, making it a critical pharmacophore.[1] The presence of a benzyl group provides a strong chromophore, making it ideally suited for UV-based detection, while the fluorine atom and hydroxyl group influence its polarity and potential for unique chromatographic interactions.
Given its role as a synthetic intermediate, a validated analytical method is imperative to control the quality of starting materials, monitor reaction progress, and assess the purity of the final product. This application note establishes a reliable RP-HPLC method to achieve these analytical goals.
Chromatographic Principle
The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds from the column. By manipulating the composition of the mobile phase, typically through a gradient elution, compounds with varying polarities can be effectively resolved and quantified. The benzyl group in the target analyte allows for sensitive detection using a UV-Vis spectrophotometer.
Experimental Protocol
Reagents, Standards, and Materials
-
Reference Standard: this compound, of known purity (e.g., >98%).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Methanol (MeOH): HPLC gradient grade.[2]
-
Water: HPLC or Milli-Q grade.
-
Formic Acid (FA): LC-MS grade, ~99% purity.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade, for forced degradation studies.
Instrumentation
A standard HPLC system equipped with the following is required:
-
Degasser
-
Binary or Quaternary Gradient Pump
-
Autosampler/Injector
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Recommended Chromatographic Conditions
The following conditions have been optimized for robust separation and quantification.
| Parameter | Recommended Condition | Alternative Condition (Orthogonal Selectivity) |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-18 min: 80% B, 18-18.1 min: 80% to 30% B, 18.1-25 min: 30% B | (To be optimized based on PFP column) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 258 nm (or λmax determined by PDA) | 258 nm |
| Injection Volume | 10 µL | 10 µL |
Method Development Insights: The Rationale Behind the Choices
As a senior application scientist, it is crucial not to just follow a protocol, but to understand the causality behind each parameter.
-
Column Selection:
-
Expertise: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent hydrophobic retention for a wide range of molecules. The benzyl group on our analyte will interact strongly with the C18 stationary phase, providing good retention and opportunity for separation from more polar impurities.
-
Trustworthiness: The vast availability and proven reproducibility of C18 columns make them a reliable choice for routine analysis.
-
Authoritative Grounding: For orthogonal verification, especially for separating halogenated aromatic compounds, a Pentafluorophenyl (PFP) phase can offer alternative selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions, which differ from the purely hydrophobic interactions of a C18 phase.[5]
-
-
Mobile Phase Selection:
-
Expertise: Acetonitrile is generally preferred over methanol as the organic modifier because its lower viscosity leads to lower backpressure and often results in sharper chromatographic peaks. Formic acid (0.1%) is added to the mobile phase to control the ionization state of the piperidine nitrogen. By acidifying the mobile phase, the tertiary amine is protonated, leading to a single ionic species and resulting in improved, symmetrical peak shapes.
-
Trustworthiness: Using 0.1% formic acid makes this method directly compatible with mass spectrometry (MS) detection, should further characterization of impurities be required. While phosphoric acid is a common choice for UV-only methods, it is non-volatile and not MS-friendly.[3][4]
-
-
Detector Wavelength:
-
Expertise: The benzyl group contains a phenyl chromophore which typically exhibits maximum absorbance (λmax) in the 254-260 nm range.[6] A photodiode array (PDA) detector is invaluable during method development to scan the UV spectrum of the analyte peak and select the λmax for maximum sensitivity. Analysis at the λmax provides the best signal-to-noise ratio.
-
HPLC Method Development and Validation Workflow
The following diagram illustrates the logical flow from initial method development to full validation, ensuring a robust and reliable analytical procedure.
Caption: Workflow for HPLC Method Development and Validation.
Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended use, it must be validated according to ICH Q2(R1) guidelines.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare solutions of the analyte at ~25 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C (dry heat) for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Inject all stressed samples and an unstressed control.
-
Acceptance Criteria: The method is considered stability-indicating if the degradation products are well-resolved from the main analyte peak (resolution > 2) and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.
-
Forced Degradation Logic
This diagram outlines the purpose and logic of subjecting the analyte to various stress conditions to prove the method's specificity.
Caption: Logical workflow for forced degradation studies.
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a blank sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare three replicates at each level.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.
-
Analysis: Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)
-
LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)
-
-
Acceptance Criteria: LOQ should be determined with acceptable precision and accuracy. A common S/N requirement is ~3 for LOD and ~10 for LOQ.
Robustness
-
Protocol: Deliberately vary critical method parameters and observe the effect on the results.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: Vary the organic component by ±2%.
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Summary of Validation Parameters (Illustrative Data)
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%, Intermediate: 1.3% | ≤ 2.0% |
| LOD | 0.15 µg/mL[3][4] | - |
| LOQ | 0.45 µg/mL[3][4] | - |
| Specificity | Method is stability-indicating | Peak resolution > 2, no purity flag |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the analysis of this compound. The comprehensive validation protocol ensures the method's reliability for routine quality control analysis, impurity profiling, and stability testing in a pharmaceutical development setting. The provided rationale for experimental choices empowers scientists to adapt and troubleshoot the method effectively.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2] (1-Benzyl-4-fluoropiperidin-3-YL)methanol is a key chiral building block used in the synthesis of more complex pharmaceutical agents.[3] Its precise structural and conformational characterization is paramount for ensuring the quality and efficacy of downstream products.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of such molecules. This application note provides a comprehensive guide to the NMR analysis of this compound, covering theoretical considerations, detailed experimental protocols, and data interpretation. We will focus on ¹H, ¹³C, and ¹⁹F NMR, leveraging the unique properties of the fluorine nucleus to gain deep structural insights.[4]
Molecular Structure and Spectroscopic Considerations
A thorough NMR analysis begins with a clear understanding of the molecule's structure and the interplay of its functional groups. The presence of the electronegative fluorine atom, the conformationally flexible piperidine ring, and the bulky N-benzyl group creates a distinct and complex spectroscopic fingerprint.
Atom Numbering and Key Structural Features
For clarity in spectral assignment, the following numbering scheme will be used throughout this note.
Caption: Molecular structure of this compound.
The Influence of Fluorine on NMR Spectra
The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, making it highly suitable for NMR analysis.[4] Its presence introduces key complexities that are vital for structural confirmation:
-
Large Chemical Shift Range: ¹⁹F chemical shifts are highly sensitive to the electronic environment, providing a clear window for analysis.[5]
-
J-Coupling: Fluorine couples with both protons (JHF) and carbons (JCF) through bonds. The magnitude of these coupling constants provides invaluable information about spatial relationships and connectivity.[2][6]
-
²JHF (geminal) and ³JHF (vicinal) couplings are particularly informative for assigning protons on the piperidine ring.
-
¹JCF coupling is typically very large (150-250 Hz), while longer-range couplings (²JCF, ³JCF) are smaller but crucial for confirming assignments.[2]
-
The conformational behavior of fluorinated piperidines is a subject of detailed study, as stereoelectronic effects can favor specific chair conformations.[7] NMR analysis, particularly the measurement of ³JHH and ³JHF coupling constants, is essential for determining the preferred conformation in solution.
Experimental Workflow and Protocols
A successful NMR analysis relies on meticulous sample preparation and correctly chosen acquisition parameters. The following workflow provides a robust pathway from sample to structure.
Caption: Standard workflow for NMR-based structural elucidation.
Protocol: Sample Preparation
High-quality spectra are contingent on correctly prepared samples. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[8]
-
Material Weighing: Accurately weigh 5-25 mg of this compound for routine ¹H and ¹³C NMR.[9]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Add 0.6-0.7 mL of the solvent to the sample in a small vial.[10][11]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing can be applied. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]
-
Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.[10] The sample height should be between 40-50 mm.[8]
-
Standard: For precise chemical shift referencing, the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) is typically sufficient. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[9]
-
Labeling: Clearly label the NMR tube with the sample identification. Use a label tape wrapped around the tube, not directly on the glass.[12]
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: -2 to 12 ppmAcquisition Time: 3-4 sRelaxation Delay (d1): 2 sNumber of Scans: 8-16 | Provides proton chemical shifts, integrals (proton count), and coupling constants (JHH, JHF). |
| ¹³C{¹H} NMR | Spectral Width: -10 to 220 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans: 1024-4096 | Shows the chemical shifts of all unique carbon atoms. Proton decoupling simplifies the spectrum to singlets (unless coupled to F). |
| ¹⁹F NMR | Spectral Width: Wide, e.g., -50 to -250 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans: 64-128 | Determines the chemical shift of the fluorine atom. Can be run with or without proton decoupling to observe JHF couplings. |
| 2D ¹H-¹H COSY | Scans per Increment: 2-4 | Correlates protons that are coupled to each other, revealing the spin systems of the piperidine and benzyl groups. |
| 2D ¹H-¹³C HSQC | Scans per Increment: 4-8 | Correlates each proton to the carbon it is directly attached to, enabling definitive carbon assignments. |
| 2D ¹H-¹³C HMBC | Scans per Increment: 8-16 | Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments and assigning quaternary carbons. |
Data Processing and Interpretation
Modern NMR software simplifies the conversion of the raw free induction decay (FID) into a frequency-domain spectrum.[13] Standard processing steps include Fourier transformation, phase correction, and baseline correction.[14][15]
Expected NMR Data
The following table summarizes the expected chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound in CDCl₃. Values are estimated based on typical ranges for similar N-benzyl piperidines and fluorinated aliphatic systems.[16][17][18][19]
| Assignment | Nucleus | Expected δ (ppm) | Multiplicity | Expected J (Hz) |
| H-Ar (Benzyl) | ¹H | 7.20 - 7.40 | m | - |
| H-4 | ¹H | 4.50 - 4.90 | dm | ¹JHF ≈ 45-50 Hz |
| CH₂OH | ¹H | 3.60 - 3.80 | m | - |
| CH₂-Ph (Bn) | ¹H | 3.50 - 3.70 | s or ABq | JAB ≈ 13-15 Hz |
| H-2, H-6 (eq) | ¹H | 2.80 - 3.10 | m | - |
| H-3 | ¹H | 2.40 - 2.70 | m | - |
| H-2, H-6 (ax) | ¹H | 2.00 - 2.30 | m | - |
| H-5 (ax, eq) | ¹H | 1.70 - 2.10 | m | - |
| OH | ¹H | Variable | br s | - |
| C-Ar (ipso) | ¹³C | 137 - 139 | t (from JCF) | ⁴JCF ≈ 1-3 Hz |
| C-Ar (o, m, p) | ¹³C | 127 - 130 | s | - |
| C-4 | ¹³C | 88 - 92 | d | ¹JCF ≈ 170-185 Hz |
| CH₂OH | ¹³C | 60 - 65 | d | ³JCF ≈ 5-10 Hz |
| C-2, C-6 | ¹³C | 52 - 58 | t (from JCF) | ³JCF ≈ 3-7 Hz |
| CH₂-Ph (Bn) | ¹³C | 62 - 64 | s | - |
| C-3 | ¹³C | 40 - 45 | d | ²JCF ≈ 18-25 Hz |
| C-5 | ¹³C | 28 - 34 | d | ²JCF ≈ 18-25 Hz |
| - | ¹⁹F | -180 to -200 | dddm | JHF couplings |
Note: d=doublet, t=triplet, m=multiplet, s=singlet, br=broad, dm=doublet of multiplets, ABq=AB quartet.
Step-by-Step Spectral Interpretation
-
¹H NMR Spectrum:
-
Identify the aromatic protons of the benzyl group (δ 7.2-7.4 ppm).
-
Locate the benzylic methylene protons (CH₂-Ph), which often appear as a sharp singlet around δ 3.5-3.7 ppm.
-
The most downfield signal in the aliphatic region will be the proton on the fluorine-bearing carbon (H-4). It will appear as a complex multiplet with a very large doublet splitting due to the geminal ¹JHF coupling (~45-50 Hz).[6]
-
The hydroxymethyl protons (CH₂OH) are expected around δ 3.6-3.8 ppm.
-
The remaining piperidine protons (H-2, H-3, H-5, H-6) will be in the upfield region (δ 1.7-3.1 ppm) and will likely be overlapped. 2D NMR is essential for their assignment.
-
-
¹⁹F NMR Spectrum:
-
A single complex multiplet is expected in the typical range for alkyl fluorides. The splitting pattern will be a result of couplings to H-4, H-3, and H-5. Proton decoupling will collapse this multiplet into a singlet, confirming the couplings.
-
-
¹³C NMR Spectrum:
-
Identify the aromatic carbons (δ 127-139 ppm).
-
The carbon attached to fluorine (C-4) will be the most downfield aliphatic carbon (δ 88-92 ppm) and will appear as a large doublet due to ¹JCF coupling (~170-185 Hz).[2]
-
Other carbons on the piperidine ring (C-3, C-5, C-2, C-6) will also exhibit smaller doublet splittings due to ²JCF and ³JCF couplings, which is a key confirmation of their proximity to the fluorine atom.
-
-
2D NMR Spectra:
-
COSY: Use the H-4 and CH₂OH signals as starting points to trace the connectivity through H-3 and H-5, helping to delineate the entire piperidine spin system.
-
HSQC: Unambiguously assign each protonated carbon by correlating the assigned proton signals to their directly attached carbons.
-
HMBC: Confirm the assignment of the benzylic carbon and the quaternary aromatic carbon by observing correlations from the benzylic protons (CH₂-Ph). Crucially, look for 2- and 3-bond correlations from protons to fluorine-coupled carbons (e.g., H-2 to C-3 and C-4) to solidify the entire structure.
-
Conclusion
The comprehensive NMR analysis of this compound is a powerful demonstration of modern spectroscopy in pharmaceutical development. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of the molecule's structure can be achieved. The characteristic couplings introduced by the ¹⁹F nucleus serve as powerful reporters, not only confirming connectivity but also providing deep insights into the conformational preferences of this important synthetic intermediate. The protocols and data presented herein provide a robust framework for researchers and scientists engaged in the characterization of fluorinated heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biophysics.org [biophysics.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 14. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. rsc.org [rsc.org]
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality
An Application Note on the Mass Spectrometric Characterization of Paroxetine Impurity H
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder and various anxiety disorders.[1][2] The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which may include process-related compounds, synthetic intermediates, or degradation products.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure the safety, efficacy, and quality of the final drug product.
Paroxetine Impurity H is a specified impurity listed in the European Pharmacopoeia (EP).[3][4] Its chemical name is [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol, with a molecular formula of C₁₉H₂₂FNO and a molecular weight of 299.38 g/mol .[5][6][7] Accurate identification and quantification of this impurity are critical for batch release and stability testing of Paroxetine. This application note provides a detailed protocol for the characterization of Paroxetine Impurity H using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[8][9][10]
Experimental Design: A Validated Approach
The core of this protocol is a self-validating system, designed to ensure robust and reproducible results. The methodology is grounded in established analytical techniques for Paroxetine and its related substances.[2][11][12]
Materials and Reagents
-
Reference Standards: Paroxetine Hydrochloride (USP or EP grade) and Paroxetine Impurity H reference standard.[1][7][13]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.
-
Mobile Phase Additives: Formic acid (LC-MS grade) or Ammonium formate (LC-MS grade).
-
LC Column: A reversed-phase C18 column is recommended for optimal separation (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]
Workflow for Analysis
The overall analytical workflow is designed for clarity and efficiency, moving from sample preparation to data interpretation.
Caption: Experimental workflow for the identification and quantification of Paroxetine Impurity H.
Detailed Protocols
Protocol 1: Standard and Sample Solution Preparation
The accuracy of impurity analysis begins with meticulous sample preparation.
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and water. This is generally effective for dissolving Paroxetine and its related compounds.[14]
-
Impurity H Stock Solution (approx. 100 µg/mL): Accurately weigh about 1.0 mg of Paroxetine Impurity H reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity H Working Standard Solution (1.0 µg/mL): Further dilute the stock solution 1:100 with the diluent to achieve the final concentration. This concentration is suitable for method development and sensitivity checks.
-
Paroxetine API Test Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Paroxetine HCl sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent, using sonication if necessary to ensure complete dissolution.[15]
-
Spiked Suitability Solution: Spike the Paroxetine API Test Solution with a known amount of the Impurity H stock solution to achieve a final impurity concentration at the desired reporting threshold (e.g., 0.1%). This sample is crucial for verifying system suitability and specificity.
Protocol 2: Liquid Chromatography Method
A robust reversed-phase UHPLC method is essential to separate Impurity H from the main Paroxetine peak and other potential impurities. The use of an acidic mobile phase is critical for achieving sharp, symmetrical peak shapes for basic compounds like Paroxetine and its analogs by suppressing the interaction with residual silanols on the stationary phase.[2]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides high-resolution separation for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 8.0 | 70 | |
| 8.1 | 95 | |
| 10.0 | 95 | |
| 10.1 | 20 | |
| 12.0 | 20 | |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 2.0 µL | Minimizes potential for column overload. |
| UV Detector (optional) | 294 nm | Can provide supplementary data.[16] |
Protocol 3: Mass Spectrometry Method
Electrospray ionization in positive mode (ESI+) is the technique of choice, as the piperidine nitrogen in both Paroxetine and Impurity H is readily protonated.[10][17][18]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Highly effective for protonating secondary and tertiary amines.[18] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions.[10] |
| Source Temperature | 120 °C | Aids in solvent evaporation. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation of ions before entering the mass analyzer.[10] |
| Cone Gas Flow | 50 - 70 L/hr | Helps to focus the ion beam.[10] |
| Desolvation Gas Flow | 250 - 300 L/hr (Nitrogen) | Facilitates the desolvation process.[10] |
| Scan Mode 1 | Full Scan (m/z 100-500) | To detect the protonated molecules [M+H]⁺ of Paroxetine and Impurity H. |
| Scan Mode 2 | Product Ion Scan | To determine the fragmentation patterns of the target ions. |
| Collision Gas | Argon | Standard collision gas for fragmentation in the collision cell. |
| Collision Energy | Ramped (e.g., 15-40 eV) | Optimized to produce a rich spectrum of characteristic product ions. |
Results and Discussion: Structural Elucidation and Fragmentation
The combination of chromatographic retention time and mass spectral data provides unambiguous identification of Paroxetine Impurity H.
Expected Mass Spectra
-
Paroxetine: The protonated molecule [M+H]⁺ for Paroxetine (MW = 329.37) will appear at m/z 330.1 .[8][17]
-
Impurity H: The protonated molecule [M+H]⁺ for Impurity H (MW = 299.38) is expected at m/z 300.2 .[5][6]
Fragmentation Pathway Analysis
Understanding the fragmentation is key to confirming the impurity's identity. Tandem MS (MS/MS) experiments are performed by isolating the precursor ion (m/z 300.2 for Impurity H) and subjecting it to collision-induced dissociation (CID).
-
Paroxetine Fragmentation: The known fragmentation of Paroxetine (m/z 330.1) often proceeds via cleavage of the ether linkage, leading to a characteristic product ion at m/z 192.1 .[8][17] Another major fragment at m/z 70.0 corresponds to a piperidine ring fragment.[10][18]
-
Predicted Impurity H Fragmentation: The structure of Impurity H, [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, suggests two primary, highly probable fragmentation pathways:
-
Loss of the N-benzyl group: Cleavage of the benzylic C-N bond is a very common fragmentation pathway for N-benzyl amines. This would result in the formation of a stable tropylium cation at m/z 91 or a neutral loss of 91 from the precursor ion, yielding a fragment at m/z 209.1 .
-
Loss of the hydroxymethyl group: Cleavage of the C-C bond adjacent to the piperidine ring could result in the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), leading to a fragment at m/z 270.2 .
-
Summary of Key Ions for Identification
The following table summarizes the key ions that should be monitored for the unambiguous identification and potential quantification of Paroxetine Impurity H.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Major Product Ions (m/z) | Fragmentation Rationale |
| Paroxetine | 330.1 | 192.1, 70.0 | Cleavage of ether linkage and piperidine ring fragmentation.[8][17][18] |
| Impurity H | 300.2 | 209.1, 91.1 | Loss of benzyl group (neutral loss of 91 or formation of tropylium ion). |
Conclusion
This application note details a robust and specific LC-MS/MS method for the identification and characterization of Paroxetine Impurity H. By combining high-resolution chromatographic separation with the specificity of tandem mass spectrometry, this protocol provides a reliable framework for researchers, quality control analysts, and drug development professionals. The outlined experimental conditions and predicted fragmentation pathways offer a solid foundation for method development, validation, and routine analysis, ensuring that Paroxetine drug products meet the stringent quality and safety standards required by global regulatory authorities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. longdom.org [longdom.org]
- 3. synchemia.com [synchemia.com]
- 4. crs.edqm.eu [crs.edqm.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Paroxetine Anhydrous EP Impurity H (as Racemate) | CAS Number 188869-25-2 [klivon.com]
- 7. 帕罗西汀杂质H European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. asianpubs.org [asianpubs.org]
- 12. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paroxetine impurity E EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. uspnf.com [uspnf.com]
- 17. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
Abstract
This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Paroxetine and its related compounds in bulk drug substances. The method is designed to effectively separate Paroxetine from its process-related impurities and degradation products, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for method validation and Q3A(R2) for impurity control, making it suitable for routine quality control and stability testing in a regulated environment.[1][2][3][4]
Introduction
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[5][6] The control of impurities in the final drug substance is a critical regulatory requirement to ensure its safety and efficacy.[3][4][7] Impurities can originate from various sources, including the synthetic route (process-related impurities) or degradation of the API during storage and formulation (degradation products).[8][9]
Regulatory bodies such as the FDA and EMA, following ICH guidelines, mandate that any impurity exceeding the identification threshold must be structurally characterized, and its level must be controlled within qualified safety limits.[3][7][10][11] Therefore, a well-validated, stability-indicating analytical method that can resolve and quantify Paroxetine from all potential impurities is indispensable for pharmaceutical development and manufacturing. This note provides a comprehensive guide to developing such a method, from initial parameter selection to full validation.
Method Development Strategy: The Scientific Rationale
The objective is to develop a single, isocratic RP-HPLC method capable of separating Paroxetine from its key known impurities, such as those listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), as well as potential degradants.[8][12][13]
Physicochemical Properties & Analyte Characteristics
Paroxetine is a weakly basic compound. Its retention and peak shape in reversed-phase chromatography are highly dependent on the mobile phase pH. Operating at a pH below its pKa ensures the molecule is in its protonated, more polar form, which generally leads to better peak shapes on silica-based C18 columns. The presence of a fluorophenyl group provides a strong chromophore, making UV detection a suitable choice.
Column and Mobile Phase Selection
-
Column: A C18 stationary phase is the workhorse for separating moderately polar to nonpolar compounds like Paroxetine and its related substances. A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase: The mobile phase was optimized to achieve the best resolution between Paroxetine and its closely eluting impurities.
-
Aqueous Component: A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range. A pH of 3.0 is selected to ensure consistent protonation of Paroxetine and its basic impurities, minimizing peak tailing.
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity and superior resolution for the specific analytes in this separation.
-
Ion-Pair Reagent: To further improve the retention and peak shape of the basic analytes, an ion-pair reagent such as 1-decane sulfonic acid sodium salt can be incorporated into the aqueous phase.[5] This reagent forms a neutral ion pair with the protonated analytes, enhancing their retention on the nonpolar C18 stationary phase.
-
-
Detection Wavelength: Based on the UV spectra of Paroxetine and its impurities, a detection wavelength of 235 nm was selected to provide adequate sensitivity for both the main component and the related substances at their specification levels.[5]
Forced Degradation Studies
To confirm the stability-indicating nature of the method, forced degradation studies are essential. Paroxetine bulk drug is subjected to stress conditions as recommended by ICH guideline Q1A(R2). These studies help identify potential degradation products and ensure they are adequately resolved from the parent peak and from each other.
-
Acid Hydrolysis: Paroxetine is known to be labile to acid hydrolysis, which can cause ether cleavage.[9][14][15]
-
Base Hydrolysis: The drug is also susceptible to degradation under alkaline conditions.[9]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide can generate N-oxides or other related impurities.[14][15]
-
Thermal and Photolytic Stress: These studies assess the stability of the drug under heat and light exposure.
The developed method must be able to resolve all significant degradation peaks from the Paroxetine peak, demonstrating specificity.
Experimental Protocol
Materials and Reagents
-
Paroxetine Hydrochloride Reference Standard (RS) and Impurity Standards (e.g., USP Paroxetine Related Compounds)[12][16][17]
-
Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate (Analytical Grade)
-
1-Decane Sulfonic Acid Sodium Salt (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic elution with a mixture of Buffer and Acetonitrile (60:40, v/v) |
| Buffer | 10 mM Sodium Phosphate Monobasic and 10 mM 1-Decane Sulfonic Acid Sodium Salt, adjusted to pH 3.0 with Orthophosphoric Acid[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm[5] |
| Injection Volume | 10 µL |
| Run Time | Sufficient to elute all impurities (e.g., 30 minutes) |
Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent to avoid peak distortion.
-
Standard Solution (Assay): Accurately weigh and dissolve Paroxetine Hydrochloride RS in Diluent to obtain a final concentration of approximately 0.4 mg/mL.[5]
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of specified impurities.
-
Spiked Sample Solution (Specificity/Validation): Spike the Standard Solution with the Impurity Stock Solution to a target level (e.g., 0.1% of the API concentration).
-
Sample Solution: Accurately weigh and dissolve the Paroxetine bulk drug sample in Diluent to a final concentration of 0.4 mg/mL.
Method Validation Protocol (per ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for its intended purpose.[1][2][18][19][20]
System Suitability
Before each validation run, inject a system suitability solution (e.g., a solution of Paroxetine spiked with a critical pair of impurities) five times. The acceptance criteria should be set for parameters like tailing factor, theoretical plates, and resolution between the critical pair.
Specificity
Inject the diluent, a standard solution, and a spiked sample solution. The method is specific if it can unequivocally assess the analyte in the presence of its potential impurities and degradants. Peak purity analysis using a PDA detector should be performed on the Paroxetine peak from the stressed samples to confirm no co-elution.
Linearity
Prepare a series of at least five concentrations of Paroxetine and its impurities over the range of LOQ to 150% of the specification limit. Plot a calibration curve of peak area versus concentration.
Accuracy (Recovery)
Analyze, in triplicate, samples of Paroxetine spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery for each impurity.
Precision
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with impurities at the 100% level on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ for each impurity based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by using the standard deviation of the response and the slope of the linearity curve.[21]
Robustness
Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on the system suitability parameters and quantitative results.
Data Presentation and Results
The validation results should be tabulated for clarity. The following tables represent expected outcomes for a successful validation.
Table 1: Linearity Data
| Compound | Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Paroxetine | 200 - 600 | ≥ 0.999 |
| Impurity A | 0.1 - 0.6 | ≥ 0.998 |
| Impurity C | 0.1 - 0.6 | ≥ 0.998 |
Table 2: Accuracy and Precision Summary
| Compound | Level | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|---|---|
| Impurity A | 100% | 98.0 - 102.0 | ≤ 2.0% | ≤ 3.0% |
| Impurity C | 100% | 98.0 - 102.0 | ≤ 2.0% | ≤ 3.0% |
Table 3: LOD and LOQ
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| Impurity A | 0.03 | 0.10 |
| Impurity C | 0.03 | 0.10 |
Visualization of Workflow
The following diagram illustrates the logical flow from method development through validation.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The stability-indicating RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Paroxetine and its related compounds. The systematic development approach, grounded in the physicochemical properties of the analytes, and the comprehensive validation according to ICH guidelines ensure that the method is suitable for its intended use in a quality control environment. This protocol provides a reliable tool for monitoring the purity of Paroxetine bulk drug and for conducting stability studies throughout the product lifecycle.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. youtube.com [youtube.com]
- 11. Q3A(R2) | PPTX [slideshare.net]
- 12. uspnf.com [uspnf.com]
- 13. drugfuture.com [drugfuture.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Paroxetine Extended-Release Tablets [doi.usp.org]
- 17. content.labmix24.com [content.labmix24.com]
- 18. fda.gov [fda.gov]
- 19. jordilabs.com [jordilabs.com]
- 20. database.ich.org [database.ich.org]
- 21. jbino.com [jbino.com]
Application Notes and Protocols for Tyrosinase Inhibition Assays Using (1-Benzyl-4-fluoropiperidin-3-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Novel Tyrosinase Inhibitors
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1][2] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] While essential for protecting the skin against UV radiation, the overproduction or abnormal activity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1] Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant focus in dermatology, cosmetics, and medicinal chemistry.[5][6][7]
This document provides a comprehensive guide to evaluating the tyrosinase inhibitory potential of a novel synthetic compound, (1-Benzyl-4-fluoropiperidin-3-YL)methanol . While direct studies on this specific molecule are emerging, its structural motifs, particularly the benzylpiperidine core, are present in other known tyrosinase inhibitors.[8][9][10] The presence of a fluorine atom may also enhance its inhibitory activity, a strategy observed in other enzyme inhibitors.[11] These application notes offer a robust framework for researchers to investigate its efficacy and mechanism of action.
Scientific Rationale and Potential Mechanism of Action
The rationale for investigating this compound as a tyrosinase inhibitor is rooted in its structural similarity to other benzylpiperazine and benzylpiperidine derivatives that have demonstrated potent, competitive inhibition of tyrosinase.[8][10] These compounds are hypothesized to interact with the binuclear copper center in the active site of tyrosinase, thereby preventing the binding of the natural substrate, L-tyrosine or L-DOPA.[3][12]
The proposed mechanism of inhibition for this compound could involve:
-
Competitive Inhibition: The compound may mimic the structure of L-tyrosine and compete for binding at the enzyme's active site.[1][3]
-
Copper Chelation: The molecule might chelate the copper ions essential for tyrosinase's catalytic activity, rendering the enzyme inactive.[12] The presence of heteroatoms like nitrogen and oxygen in the piperidine ring and methanol group could facilitate this interaction.
-
Mixed Inhibition: It is also possible that the compound binds to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalysis.[1][13]
The following diagram illustrates the catalytic cycle of tyrosinase and the potential point of intervention by an inhibitor.
Caption: Tyrosinase catalytic cycle and point of inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol details a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate. The assay measures the formation of dopachrome, an orange-colored product, which can be quantified spectrophotometrically.[14][15]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (Test Compound)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 475 nm[15]
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH accurately. This buffer will be used for all dilutions unless otherwise specified.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate (typically 20-40 units/mL in the final reaction volume). Store on ice.[17]
-
L-DOPA Stock Solution (2 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh just before use as it is prone to auto-oxidation.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in DMSO to be used as a positive control.[18]
Assay Procedure
The following workflow outlines the steps for the tyrosinase inhibition assay.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Step-by-Step Method:
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 20 µL DMSO + 160 µL Buffer
-
Negative Control (Enzyme Activity): 20 µL DMSO + 140 µL Buffer + 20 µL Tyrosinase
-
Positive Control (Kojic Acid): 20 µL Kojic Acid solution (at various concentrations) + 140 µL Buffer + 20 µL Tyrosinase
-
Test Compound: 20 µL this compound solution (at various concentrations) + 140 µL Buffer + 20 µL Tyrosinase
-
-
Pre-incubation: Add the buffer and tyrosinase solution to the appropriate wells. Mix gently and incubate the plate at 25°C for 10 minutes.[18]
-
Reaction Initiation: To start the reaction, add 20 µL of the 2 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.[19]
Data Analysis and Interpretation
Calculation of Tyrosinase Inhibition
The rate of reaction (slope) is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(Slope of Negative Control - Slope of Test Sample) / Slope of Negative Control] x 100 [4]
Determination of IC₅₀ Value
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter for evaluating the potency of the inhibitor. To determine the IC₅₀ value, plot the percentage of inhibition against the different concentrations of this compound. The IC₅₀ can then be calculated by non-linear regression analysis.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | Conc. 1 | ||
| Conc. 2 | |||
| Conc. 3 | |||
| Conc. 4 | |||
| Conc. 5 | |||
| Kojic Acid (Positive Control) | Conc. 1 | ||
| Conc. 2 | |||
| Conc. 3 | |||
| Conc. 4 | |||
| Conc. 5 |
Kinetic Analysis (Optional)
To understand the mechanism of inhibition (competitive, non-competitive, or mixed), kinetic studies can be performed by measuring the reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[20]
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following controls are essential in every experiment:
-
Blank Control: Contains all components except the enzyme, to account for any non-enzymatic oxidation of L-DOPA.
-
Negative Control: Contains all components including the enzyme and its solvent (DMSO), to measure 100% enzyme activity.
-
Positive Control: A known tyrosinase inhibitor, such as kojic acid, should be run in parallel to validate the assay's sensitivity and provide a benchmark for the test compound's activity.[13][21]
Conclusion
These application notes provide a detailed and scientifically grounded protocol for the evaluation of this compound as a potential tyrosinase inhibitor. By following this guide, researchers can obtain reliable and reproducible data on its inhibitory potency and mechanism of action. The structural rationale, coupled with a robust experimental design, offers a strong foundation for exploring this and similar compounds in the ongoing search for novel agents to manage hyperpigmentation and related disorders.
References
- 1. Understanding Tyrosinase Inhibitors [614beauty.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Drug Discovery
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant percentage of small-molecule drugs approved by the FDA.[1] Its three-dimensional structure and basic nitrogen atom are key for establishing crucial interactions with biological targets. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tactic for fine-tuning molecular properties to enhance drug-like characteristics.[1] Fluorine's high electronegativity can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[2][3] For instance, the introduction of a fluorine atom can lower the basicity of the piperidine nitrogen, a modification that can lead to reduced hERG channel affinity and thus lower the risk of cardiac toxicity.[2]
(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a versatile building block that embodies these desirable features. It combines the conformational rigidity of the piperidine ring, the modulatory effect of the fluorine atom, and two key functional handles for further chemical elaboration: a secondary amine (after debenzylation) and a primary alcohol. This unique combination makes it a valuable starting material for the synthesis of a diverse range of complex molecules targeting various biological pathways.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1356338-80-1 | [4][5] |
| Molecular Formula | C13H18FNO | [4] |
| Molecular Weight | 223.29 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from typical small molecules of this class |
| Purity | ≥95% | [4] |
Core Applications in Drug Discovery
This compound serves as a critical intermediate in the synthesis of compounds targeting a range of receptors, particularly G-protein coupled receptors (GPCRs). The benzyl group often acts as a protecting group for the piperidine nitrogen, which can be removed in a later synthetic step to allow for further functionalization. The hydroxyl group provides a convenient point for introducing diversity elements or for linking the scaffold to other molecular fragments.
Based on the extensive literature on related fluorinated piperidine structures, this building block is particularly well-suited for the discovery of antagonists for receptors such as:
-
Neurokinin (NK) Receptors: Antagonists of NK1 and NK3 receptors are of significant interest for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[4][6][7]
-
Chemokine (CCR) Receptors: Specifically, CCR5 antagonists are a validated class of antiretroviral agents for the treatment of HIV-1 infection.[1][5][8]
The following sections provide detailed protocols for the utilization of this compound in a drug discovery workflow, from initial reaction to the synthesis of a hypothetical final compound.
Experimental Protocols
Protocol 1: N-Debenzylation to Yield the Core Piperidine Scaffold
The removal of the N-benzyl group is a crucial first step in many synthetic routes utilizing this building block. Catalytic hydrogenation is the most common and efficient method for this transformation.
Workflow for N-Debenzylation:
Caption: Workflow for the N-debenzylation of this compound.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable alcohol solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is purged with hydrogen to remove air.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-Fluoropiperidin-3-YL)methanol.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel if necessary.
Protocol 2: Functionalization of the Hydroxyl Group via Mitsunobu Reaction
The primary alcohol of this compound can be functionalized using a variety of standard organic transformations. The Mitsunobu reaction is a powerful method for the inversion of stereochemistry or for the introduction of various nucleophiles.
Workflow for Mitsunobu Reaction:
Caption: General workflow for the functionalization of the hydroxyl group via a Mitsunobu reaction.
Detailed Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired nucleophile (e.g., phthalimide, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized piperidine.
Protocol 3: Synthesis of a Hypothetical Neurokinin-1 (NK1) Receptor Antagonist
This protocol illustrates how this compound can be used as a key building block in the synthesis of a potential NK1 receptor antagonist, based on published structure-activity relationships of similar compounds.
Synthetic Pathway Overview:
Caption: A plausible synthetic route to a hypothetical NK1 receptor antagonist.
Step A: N-Debenzylation
-
Follow Protocol 1 to remove the benzyl protecting group from this compound to yield (4-Fluoropiperidin-3-YL)methanol.
Step B: Amide Coupling
-
Reactant Preparation: In a reaction vessel, combine (4-Fluoropiperidin-3-YL)methanol (1.0 eq.), a substituted benzoic acid (e.g., 3,5-bis(trifluoromethyl)benzoic acid, 1.1 eq.), and a peptide coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 eq.), to the mixture.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by LC-MS.
-
Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the N-acylated piperidine intermediate.
Step C: O-Alkylation (Ether Synthesis)
-
Base Treatment: Dissolve the product from Step B (1.0 eq.) in an anhydrous solvent such as THF or DMF and treat it with a strong base like sodium hydride (NaH, 1.2 eq.) at 0 °C to deprotonate the hydroxyl group.
-
Electrophile Addition: Add an appropriate electrophile, for instance, a substituted benzyl bromide (e.g., 2-methoxybenzyl bromide, 1.1 eq.).
-
Reaction: Allow the reaction to proceed at room temperature until completion.
-
Final Purification: After an aqueous work-up, purify the final compound by preparative HPLC to yield the hypothetical NK1 receptor antagonist.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. The strategic placement of the fluorine atom allows for the modulation of key physicochemical properties, while the protected amine and the primary alcohol offer orthogonal handles for synthetic diversification. The protocols outlined above, based on established methodologies for analogous compounds, provide a framework for the effective utilization of this scaffold in the synthesis of novel therapeutics, particularly in the areas of neurokinin and chemokine receptor modulation.
References
- 1. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial synthesis of CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Quantitative Analysis of Paroxetine Impurities
Abstract
This application note provides a comprehensive and validated protocol for the quantitative analysis of impurities in Paroxetine active pharmaceutical ingredient (API) and finished dosage forms. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other mood disorders.[1] Ensuring the purity of Paroxetine is critical for its safety and efficacy. This document outlines a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method, developed and validated according to the International Council for Harmonisation (ICH) guidelines, for the separation and quantification of known and unknown impurities.[2][3][4] The protocol details sample preparation, chromatographic conditions, and method validation parameters, including specificity, linearity, accuracy, precision, and limits of detection and quantification. This guide is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
Paroxetine is a potent SSRI used in the treatment of various depressive and anxiety disorders.[1] The manufacturing process and storage of Paroxetine can lead to the formation of related substances and degradation products.[1][5] These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug product. Therefore, regulatory agencies worldwide mandate strict control over the impurity profile of pharmaceutical products.
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs for Paroxetine, outlining tests for related compounds.[6][7] This application note describes a highly efficient UHPLC method that offers significant advantages over traditional HPLC methods, including shorter analysis times and improved resolution.[6] The method is capable of separating Paroxetine from its known impurities, including process-related impurities and degradation products.[1]
The protocol herein is designed to be a self-validating system, with built-in checks and system suitability tests to ensure the reliability and accuracy of the results. All procedures are grounded in established scientific principles and adhere to the rigorous standards set forth by the ICH.[2][3][4][8][9]
Understanding Paroxetine Impurities
A thorough understanding of potential impurities is fundamental to developing a robust analytical method. Paroxetine impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the Paroxetine API.[1] They can include starting materials, intermediates, and by-products of side reactions. Examples include Desfluoro paroxetine and other substitution products.[1]
-
Degradation Products: These impurities are formed due to the degradation of the Paroxetine API or drug product over time, often influenced by factors like light, heat, humidity, and pH.[1][5] Acid hydrolysis, for instance, can lead to ether cleavage and the formation of several degradation products.[1][5]
-
Enantiomeric Impurities: As Paroxetine is a chiral molecule, its enantiomer, (+)-trans-paroxetine, is considered an impurity.[10]
A list of common Paroxetine impurities is provided in the table below.
Table 1: Common Paroxetine Impurities
| Impurity Name | Type | CAS Number | Molecular Formula |
| Paroxetine Impurity A (Desfluoroparoxetine) | Process-Related | 324024-00-2 | C19H21NO3 |
| Paroxetine Impurity C | Process-Related | 105813-14-7 | C26H26FNO3 |
| (3R,4R)-Paroxetine | Enantiomeric | 105813-07-8 | C19H20FNO3 |
| Paroxetine Maleate | Salt Form | 64006-44-6 | C23H24FNO7 |
| (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine | Degradation | Not Available | C26H25ClFNO3 |
| [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | Degradation | Not Available | C12H16FNO |
Source: SynThink Research Chemicals, Pharmaffiliates, Munigela et al., 2008[7][11][12]
Experimental Protocol: UHPLC Method for Quantitative Analysis
This section details the validated UHPLC method for the quantitative determination of Paroxetine impurities.
Materials and Reagents
-
Paroxetine Hydrochloride Reference Standard (USP or EP)[7]
-
Paroxetine Impurity Reference Standards (as required)[7][13]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A UHPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been validated for optimal separation.
Table 2: UHPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 295 nm |
| Injection Volume | 2 µL |
Rationale for Parameter Selection: A sub-2 µm particle size C18 column provides high efficiency and resolution, allowing for faster analysis times.[6] The gradient elution with an acidic mobile phase ensures good peak shape for the basic Paroxetine molecule and its impurities. A flow rate of 0.5 mL/min is optimal for a 2.1 mm ID column. A column temperature of 40°C reduces viscosity and improves peak symmetry. The detection wavelength of 295 nm provides good sensitivity for Paroxetine and its related substances.
Preparation of Solutions
-
Paroxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of Paroxetine Hydrochloride Reference Standard in a 25 mL volumetric flask with a 50:50 mixture of methanol and water.[6]
-
Impurity Stock Solution (as required): Prepare individual or mixed stock solutions of impurity reference standards in the same diluent as the Paroxetine stock solution.
-
Working Standard Solution (for Assay): Dilute the Paroxetine Stock Solution to a final concentration of 0.2 mg/mL with the mobile phase.[6]
-
Spiked Standard Solution (for Specificity and Accuracy): Prepare a solution of Paroxetine at 0.2 mg/mL and spike it with known impurities at the desired concentration level (e.g., 0.1% of the Paroxetine concentration).[6]
-
API Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Paroxetine API in a 25 mL volumetric flask with a 50:50 mixture of methanol and water. Dilute to a final concentration of 0.2 mg/mL with the mobile phase.
-
Tablet Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 20 mg of Paroxetine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of a 50:50 mixture of methanol and water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Spiked Standard Solution and evaluate the following parameters.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution | Resolution between Paroxetine and the closest eluting impurity peak should be ≥ 2.0. |
| Tailing Factor (Asymmetry) | Tailing factor for the Paroxetine peak should be ≤ 2.0. |
| Theoretical Plates | Theoretical plates for the Paroxetine peak should be ≥ 5000. |
| Relative Standard Deviation (RSD) | RSD for the peak area of six replicate injections of the Paroxetine peak should be ≤ 2.0%. |
Data Analysis and Calculations
The amount of each impurity is calculated as a percentage relative to the Paroxetine peak area using the following formula:
% Impurity = (Areaimpurity / Areaparoxetine) * (1 / RRF) * 100
Where:
-
Areaimpurity = Peak area of the individual impurity
-
Areaparoxetine = Peak area of Paroxetine
-
RRF = Relative Response Factor of the impurity (if different from 1)
For unknown impurities, the RRF is assumed to be 1.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] This was demonstrated by spiking the Paroxetine sample with known impurities and showing that all peaks were well-resolved. Forced degradation studies were also performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[5][8]
Linearity
The linearity of the method was established by analyzing a series of solutions containing Paroxetine and its impurities at different concentrations. A minimum of five concentrations is recommended.[9] The correlation coefficient (r²) for the calibration curve of each analyte should be ≥ 0.999.
Accuracy
Accuracy was determined by recovery studies.[2] A known amount of each impurity was spiked into a blank sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[6] The percentage recovery was calculated. The acceptance criteria for recovery are typically between 80% and 120%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2] For repeatability, six replicate injections of the same sample were analyzed, and the RSD of the peak areas was calculated. For intermediate precision, the analysis was repeated on a different day by a different analyst. The RSD for precision should typically be ≤ 5.0% for impurities at the specification limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.[6] The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1. The LOQ should be at or below the reporting threshold for impurities.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of Paroxetine and its impurities. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (RSD) | Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 |
Workflow and Pathway Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Paroxetine impurities.
Caption: Workflow for Paroxetine Impurity Analysis.
Logical Relationship of Method Validation
The following diagram shows the logical relationship between the different validation parameters.
Caption: Interdependence of Method Validation Parameters.
Conclusion
The UHPLC method detailed in this application note is a rapid, sensitive, and robust protocol for the quantitative analysis of impurities in Paroxetine. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for use in a quality control environment for routine analysis of both API and finished pharmaceutical products. The short run time allows for high throughput, making it a cost-effective solution for impurity profiling. Adherence to this protocol will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of Paroxetine products.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. tasianinch.com [tasianinch.com]
- 9. database.ich.org [database.ich.org]
- 10. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Paroxetine Impurities | 61869-08-7 Certified Reference Substance [alfaomegapharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable building block in medicinal chemistry, incorporating a stereochemically complex fluorinated piperidine scaffold. The presence of the fluorine atom can significantly influence the pharmacological properties of a molecule, such as metabolic stability and binding affinity. However, the synthesis of this compound presents several challenges, including stereocontrol, prevention of side reactions, and purification. This guide will address these critical aspects in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step sequence starting from a commercially available piperidone derivative. The general workflow can be outlined as follows:
-
Protection: Start with either N-Boc-4-piperidone or N-benzyl-4-piperidone. The choice of protecting group can influence the conditions of subsequent steps.
-
α-Fluorination: Introduction of the fluorine atom at the 3-position of the piperidone ring. This is a critical step for establishing the first stereocenter.
-
Stereoselective Reduction: Reduction of the α-fluoro ketone to the corresponding alcohol, establishing the second stereocenter. This step is crucial for obtaining the desired diastereomer.
-
Deprotection/Protection (if necessary): If starting with N-Boc-4-piperidone, the Boc group is removed and replaced with a benzyl group.
This approach allows for controlled introduction of the functional groups and stereocenters.
Q2: What are the most critical steps affecting the overall yield and purity?
The two most critical steps are the α-fluorination and the subsequent stereoselective reduction of the ketone.
-
α-Fluorination: Achieving high regioselectivity and enantioselectivity during fluorination is paramount. Side reactions, such as polyfluorination or degradation of the starting material, can significantly lower the yield.
-
Stereoselective Reduction: The reduction of the α-fluoro ketone generates a second stereocenter, leading to the possibility of four stereoisomers. Achieving high diastereoselectivity is essential to obtain the desired cis or trans isomer. The choice of reducing agent and reaction conditions will dictate the stereochemical outcome.
Q3: What are the common side reactions to watch out for?
The most prevalent side reaction is hydrodefluorination , where the fluorine atom is reductively cleaved. This can occur during hydrogenation steps if harsh conditions are used.[1][2] Another potential issue is the formation of elimination byproducts, particularly under basic conditions. During purification, the volatility of some unprotected fluorinated piperidines can also lead to loss of product.[3][4]
Troubleshooting Guides
Problem 1: Low Yield in the α-Fluorination Step
Symptoms:
-
Low conversion of the starting piperidone.
-
Formation of multiple unidentified byproducts observed by TLC or LC-MS.
-
Isolation of a complex mixture of mono- and di-fluorinated products.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Fluorinating Agent | The chosen fluorinating agent (e.g., NFSI, Selectfluor) may not be reactive enough under the applied conditions. | Screen different electrophilic fluorinating agents. N-Fluorobenzenesulfonimide (NFSI) is a common choice for the α-fluorination of ketones.[5] |
| Suboptimal Catalyst | For enantioselective fluorination, the organocatalyst may not be optimal for the substrate. | A high-throughput screening of cinchona alkaloid-based primary amine catalysts can be effective in identifying the optimal catalyst for both high yield and enantioselectivity.[5] |
| Decomposition of Starting Material | The piperidone substrate may be unstable under the reaction conditions, especially if harsh bases or temperatures are used. | Employ milder reaction conditions. For enamine-based catalysis, ensure the reaction is run at the recommended temperature (often room temperature or below). |
| Incorrect Stoichiometry | An incorrect ratio of fluorinating agent, catalyst, or base can lead to incomplete reaction or side reactions. | Carefully control the stoichiometry of all reagents. A slight excess of the fluorinating agent is often used. |
Problem 2: Poor Diastereoselectivity in the Ketone Reduction Step
Symptoms:
-
Formation of a mixture of diastereomers (cis and trans isomers) in nearly equal amounts.
-
Difficulty in separating the desired diastereomer by column chromatography.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Non-selective Reducing Agent | Standard reducing agents like sodium borohydride may not provide sufficient stereocontrol for the reduction of α-fluoro ketones. | Employ stereoselective reducing agents. Biocatalysis using ketoreductases (KREDs) can offer excellent diastereoselectivity and enantioselectivity.[6][7] Alternatively, chelation-controlled reductions using specific Lewis acidic reagents in combination with a hydride source can be explored. |
| Reaction Temperature | Higher reaction temperatures can lead to reduced stereoselectivity. | Perform the reduction at lower temperatures (e.g., 0 °C to -78 °C) to enhance the kinetic control of the reaction. |
| Solvent Effects | The solvent can influence the transition state of the reduction, thereby affecting the stereochemical outcome. | Screen different solvents. Aprotic solvents are generally preferred for chelation-controlled reductions. |
Problem 3: Hydrodefluorination During the Synthesis
Symptoms:
-
Presence of a significant amount of the non-fluorinated analogue of the final product or intermediates.
-
Observed by ¹H NMR (disappearance of fluorine coupling) and confirmed by mass spectrometry.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Harsh Hydrogenation Conditions | Catalytic hydrogenation for deprotection or other reductions, if not carefully controlled, can lead to C-F bond cleavage.[1] | Use milder hydrogenation conditions (e.g., lower pressure, specific catalysts like Pd/C under controlled conditions). For debenzylation, transfer hydrogenolysis with a suitable hydrogen donor can be a milder alternative. |
| Strongly Reducing Conditions | The use of overly reactive reducing agents can cause hydrodefluorination. | Choose a reducing agent with appropriate reactivity. For example, when reducing an ester or amide, consider alternatives to LiAlH₄ if hydrodefluorination is observed. |
| Catalyst Poisoning and Side Reactions | The catalyst used for hydrogenation might promote C-F bond cleavage, especially in the presence of certain functional groups. | Screen different catalysts. In some cases, rhodium-based catalysts have shown better selectivity in the hydrogenation of fluorinated heterocycles compared to palladium.[8] |
Experimental Protocols
Proposed Synthetic Workflow
The following workflow is a proposed route based on established methodologies for the synthesis of similar compounds. Optimization of each step for the specific substrate is crucial.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for Fluorinated Piperidines
Welcome to the technical support center for the purification of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable compounds. The introduction of fluorine atoms into a piperidine scaffold dramatically alters its physicochemical properties, necessitating specialized purification strategies. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My unprotected fluorinated piperidine is volatile, leading to significant sample loss during purification. How can I mitigate this?
A1: The volatility of low molecular weight, unprotected fluorinated piperidines is a common and significant challenge.[1][2] The most effective strategy is to introduce a non-volatile protecting group to the piperidine nitrogen in situ immediately following the reaction. This increases the molecular weight and boiling point of the compound, making it amenable to standard purification techniques like column chromatography.
Recommended Protecting Groups:
-
Benzyloxycarbonyl (Cbz): Reacting the crude piperidine with benzyl chloroformate isolates the product as a stable, non-volatile carbamate.[1][2]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Similar to Cbz, Fmoc protection provides a non-volatile derivative that is easily purified.[1][2]
Experimental Protocol: In Situ Cbz Protection
-
Upon completion of the primary reaction (e.g., hydrogenation of a fluoropyridine), filter the catalyst under an inert atmosphere.
-
Cool the filtrate to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to remove excess reagents and salts.
-
Extract the Cbz-protected fluorinated piperidine with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude protected piperidine can now be purified by column chromatography.
Q2: I'm observing significant peak tailing when purifying my fluorinated piperidine using silica gel column chromatography. What is causing this and how can I fix it?
A2: Peak tailing on silica gel is a frequent issue when purifying basic compounds like piperidines. This is primarily due to strong interactions between the basic nitrogen of the piperidine and acidic silanol groups (Si-OH) on the surface of the silica gel. Fluorination can sometimes exacerbate this issue by altering the pKa of the piperidine.
Causality and Troubleshooting Strategies:
| Cause | Explanation | Solution |
| Strong Analyte-Stationary Phase Interaction | The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface, leading to slow desorption and tailing peaks. | Add a basic modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) in your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks. |
| Inappropriate Mobile Phase Polarity | The eluent may not be strong enough to effectively displace the compound from the stationary phase. | Increase the polarity of your mobile phase. A steeper gradient or a higher percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system) can improve peak shape. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Reduce the sample load. Decrease the concentration or volume of the injected sample.[3] |
Logical Workflow for Troubleshooting Peak Tailing
References
Technical Support Center: Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated piperidine building block. We will move beyond simple procedural outlines to explore the chemical principles behind common side reactions and provide robust, field-tested solutions to ensure the integrity and yield of your synthesis.
Troubleshooting Guide: Common Side Products & Their Mitigation
This section addresses the most frequently encountered side products in a question-and-answer format, providing detailed mechanistic insights and actionable protocols to overcome these synthetic hurdles.
Problem 1: Formation of a Bicyclic Epoxide Impurity During Ketone Reduction
Q: During the reduction of the 1-Benzyl-4-fluoropiperidin-3-one precursor using NaBH₄ or LiAlH₄, I consistently isolate a significant, less polar impurity alongside my desired product. Mass spectrometry suggests it has a molecular weight of M-20 (loss of HF). What is this side product, and how can I prevent its formation?
A: This is a classic and frequently observed problem. The impurity is almost certainly the bicyclic epoxide, 2-benzyl-2-aza-6-oxabicyclo[3.1.0]hexane. Its formation is a direct consequence of the reaction conditions during and after the hydride reduction.
Causality & Mechanism: The reduction of the ketone at C3 produces a secondary alcohol. Under basic conditions, typically present during the aqueous workup of a lithium aluminum hydride (LiAlH₄) reaction or if a basic medium is used with sodium borohydride (NaBH₄), the newly formed hydroxyl group is deprotonated to form an alkoxide. This alkoxide is a potent intramolecular nucleophile.
The key is the proximity of this alkoxide to the carbon atom bearing the fluorine substituent (C4). The molecule will arrange itself into a conformation that allows the alkoxide to attack the C-F bond from the backside, leading to an intramolecular SN2 reaction that displaces the fluoride ion and forms a strained but stable epoxide ring.[1] This process is essentially an intramolecular Williamson ether synthesis.[1] For this to occur efficiently, the alkoxide and the fluorine leaving group must be able to adopt an anti-periplanar orientation.[2][3]
References
Technical Support Center: Mastering Reductive Amination for Piperidine Synthesis
Welcome to the technical support center for reductive amination reactions focused on the synthesis of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges encountered in the lab with in-depth explanations and actionable troubleshooting strategies to streamline your workflow and enhance your success rate.
Introduction: The Nuances of Piperidine Synthesis via Reductive Amination
The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals.[1] Reductive amination is a highly versatile and widely used method for constructing this critical heterocyclic scaffold.[2][3] The reaction, in principle, is a straightforward conversion of a carbonyl group (often a ketone, like a piperidone, or a dicarbonyl precursor) and an amine to a C-N bond via an intermediate imine or iminium ion, which is subsequently reduced.[4][5]
However, the path to a high-yielding, pure piperidine product is often paved with experimental hurdles. Issues such as low conversion, competing side reactions, and purification difficulties are common. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in mechanistic principles and practical laboratory experience.
Core Troubleshooting & FAQs
Q1: My reductive amination is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion is one of the most frequent issues and can typically be traced back to one of three key areas: inefficient imine/iminium ion formation, suboptimal reducing agent selection or activity, or unfavorable reaction conditions.
1. Inefficient Imine/Iminium Ion Formation:
-
The Causality: The first step of reductive amination is the reversible formation of an imine or iminium ion from the carbonyl compound and the amine.[2][6] This equilibrium can be unfavorable, especially with sterically hindered ketones or less nucleophilic amines.[7][8] The presence of water, a byproduct of this step, can also push the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
pH Optimization: Imine formation is acid-catalyzed. A mildly acidic environment (typically pH 4-6) is optimal to protonate the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile, which would render it unreactive.[5][9] You can add a catalytic amount of acetic acid to achieve this.
-
Water Removal: To drive the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.
-
Pre-formation of the Imine: For particularly challenging substrates, you can form the imine in a separate step before adding the reducing agent. This can be achieved by heating the carbonyl compound and amine together, often with azeotropic removal of water using a Dean-Stark apparatus.
-
2. Suboptimal Reducing Agent and Conditions:
-
The Causality: The choice of reducing agent is critical. A reagent that is too harsh can reduce the starting carbonyl compound faster than the imine/iminium ion. Conversely, a reagent that is too mild or has degraded may not be effective.
-
Troubleshooting Steps:
-
Select the Right Reagent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that preferentially reduces the iminium ion over aldehydes and ketones.[3][10] It is, however, sensitive to water and incompatible with methanol.[3][11]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions.[9][12] Unlike STAB, it is stable in protic solvents like methanol.[11] However, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic workup conditions, requiring careful handling and disposal.[2][13]
-
-
Check Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Ensure you are using a fresh, properly stored batch of the reagent.
-
Solvent Choice: For STAB, use aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[3][11] For NaBH₃CN, methanol is a common choice.[11]
-
Below is a diagram illustrating the general workflow for troubleshooting low conversion:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent the reduction of my starting carbonyl?
A2: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde or ketone. This is a common issue when using less selective reducing agents.
-
The Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both carbonyls and iminium ions.[14] If the rate of carbonyl reduction is comparable to or faster than the rate of imine formation and subsequent reduction, significant alcohol byproduct will be formed.
-
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are designed for this purpose, exhibiting much faster reduction rates for iminium ions than for ketones or aldehydes under neutral to weakly acidic conditions.[15][16]
-
Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step approach is recommended. First, allow the imine to form completely (monitor by TLC or LC-MS). This may take several hours. Once the starting carbonyl is consumed, then add the NaBH₄.[11]
-
Control pH: For NaBH₃CN, the reduction of carbonyls is faster at lower pH (3-4), while iminium ion reduction is optimal around pH 6-7.[5] Maintaining the pH in the higher end of the optimal range for imine reduction can minimize alcohol formation.
-
| Reducing Agent | Selectivity for Iminium Ions | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | Aprotic (DCM, DCE, THF) | Moisture sensitive; safer alternative to NaBH₃CN.[3][16] |
| NaBH₃CN | High | Protic (MeOH, EtOH) | Highly toxic; requires careful pH control.[2][9] |
| NaBH₄ | Low | Protic (MeOH, EtOH) | Can reduce starting carbonyls; best used in a two-step process.[11][14] |
Table 1: Comparison of common reducing agents for reductive amination.
Q3: My reaction is producing over-alkylated products (e.g., a tertiary amine instead of the desired secondary amine). How can I improve selectivity?
A3: Over-alkylation occurs when the newly formed amine product reacts again with the starting carbonyl compound.
-
The Causality: This is particularly problematic when synthesizing a secondary amine from a primary amine. The secondary amine product can be more nucleophilic than the starting primary amine, leading to a second reductive amination to form a tertiary amine.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the amine starting material relative to the carbonyl compound to increase the probability of the carbonyl reacting with the starting amine.
-
Slow Addition of Carbonyl: If the reaction is run in a one-pot fashion, slowly adding the carbonyl compound to the mixture of the amine and reducing agent can help maintain a low concentration of the carbonyl, thus disfavoring the second alkylation.
-
Bulky Protecting Groups: If possible, using a sterically bulky amine or a protecting group on the amine can disfavor the formation of the tertiary amine due to steric hindrance.[7]
-
Caption: Over-alkylation side reaction pathway.
Q4: The purification of my final piperidine product is challenging. What are the best strategies for isolation?
A4: The basic nature of piperidines can complicate purification, especially with silica gel chromatography.
-
The Causality: Basic amines can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is often the most effective initial purification step.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) to remove acidic byproducts (like acetic acid from STAB).[17]
-
Extract the aqueous layer with the organic solvent.
-
To isolate the basic piperidine product, extract the combined organic layers with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Basify the acidic aqueous layer with a strong base (e.g., NaOH) to pH > 10.
-
Extract the free-based amine back into an organic solvent.
-
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.
-
-
Modified Column Chromatography: If chromatography is necessary, consider the following:
-
Basified Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites and improve elution.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
-
Crystallization/Salt Formation: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., the hydrochloride or tartrate salt) can facilitate crystallization and purification.[17]
-
Experimental Protocol: General Procedure for Reductive Amination using STAB
This protocol provides a general starting point for the synthesis of a substituted piperidine from a piperidone and a primary amine.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidone (1.0 eq) and the primary amine (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in an appropriate aprotic solvent (e.g., DCM or DCE, ~0.1-0.5 M).
-
Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be exothermic.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using one of the methods described in Q4 (e.g., acid-base extraction or column chromatography on basified silica).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. nbinno.com [nbinno.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. interchim.fr [interchim.fr]
- 17. reddit.com [reddit.com]
Improving purity of synthetic Paroxetine impurity H
Welcome to the Technical Support Center for Paroxetine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on common challenges encountered during the synthesis and purification of Paroxetine. This guide focuses specifically on the identification and removal of Paroxetine EP Impurity H, a common process-related impurity.
Understanding Paroxetine Impurity H
Paroxetine Impurity H is identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol[1][2][3][4][5]. It is a precursor or a byproduct in several synthetic routes to Paroxetine, where a benzyl group is used as a protecting group for the piperidine nitrogen. In the final debenzylation step to yield Paroxetine, incomplete reaction or side reactions can lead to the persistence of this N-benzylated impurity.
The key structural difference between Paroxetine and Impurity H is the substituent on the piperidine nitrogen: Paroxetine has a secondary amine (N-H), while Impurity H has a tertiary amine (N-benzyl). This difference in their chemical properties, particularly basicity, is the foundation for the purification strategies outlined below.
Frequently Asked Questions (FAQs)
Q1: My post-synthesis analysis (HPLC) shows a significant peak corresponding to Paroxetine Impurity H. What is the most likely cause?
A1: The presence of Impurity H typically indicates an incomplete debenzylation reaction. Catalytic transfer hydrogenation or other debenzylation methods may not have gone to completion. It is also possible that the work-up procedure was not effective at removing this impurity.
Q2: How does the presence of Impurity H affect the quality of my final Paroxetine product?
A2: Impurity H is a process-related impurity that must be controlled to meet regulatory standards for pharmaceutical ingredients. Its presence will lower the purity of your active pharmaceutical ingredient (API) and may have different pharmacological or toxicological properties.
Q3: What are the primary methods for removing Paroxetine Impurity H?
A3: The most effective methods leverage the difference in basicity between the secondary amine of Paroxetine and the tertiary amine of Impurity H. These include:
-
Acid-Base Liquid-Liquid Extraction: Exploiting the pKa difference to selectively extract one of the compounds into an aqueous phase.
-
Preparative Chromatography: Using a silica gel column to separate the two compounds based on their polarity difference.
-
Crystallization: Forming a salt of Paroxetine and selectively crystallizing it from a suitable solvent system, leaving Impurity H in the mother liquor.
Troubleshooting Guide: Improving the Purity of Synthetic Paroxetine
This guide provides a systematic approach to identifying and resolving issues related to the presence of Impurity H in your synthetic Paroxetine.
Problem: High Levels of Impurity H Detected by HPLC
Initial Assessment Workflow
Caption: Troubleshooting workflow for purifying Paroxetine.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action & Explanation |
| Impurity H co-elutes with Paroxetine in HPLC. | Inadequate analytical method. | Develop a more robust HPLC method. A gradient elution on a C18 column with a mobile phase containing a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is a good starting point. The pH of the mobile phase can be adjusted to optimize separation.[1][6] |
| Poor separation with acid-base extraction. | Incorrect pH of the aqueous phase. | The pKa of the conjugate acid of a secondary amine like Paroxetine is slightly higher than that of a tertiary amine like Impurity H.[7][8] By carefully adjusting the pH of the aqueous acid solution, you can selectively protonate and extract the more basic Paroxetine into the aqueous layer, leaving the less basic Impurity H in the organic layer.[4][9][10] |
| Paroxetine and Impurity H have similar Rf values in TLC. | Inappropriate solvent system for chromatography. | The polarity difference, while subtle, can be exploited. Use a solvent system with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). A small amount of a basic modifier like triethylamine can be added to the mobile phase to reduce tailing of the amines on the silica gel. |
| Recrystallization yields are low or purity does not improve. | Unsuitable solvent or salt form. | Convert the crude mixture to a salt, such as the hydrochloride or maleate salt.[11] Paroxetine hydrochloride is crystalline and can be selectively crystallized from solvents like isopropanol or ethanol-water mixtures. The bulkier N-benzyl group on Impurity H may hinder its ability to form a well-ordered crystal lattice, thus it may remain in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This protocol is based on the principle of differential basicity between the secondary amine of Paroxetine and the tertiary amine of Impurity H.[4][9][10]
-
Dissolution: Dissolve the crude synthetic Paroxetine containing Impurity H in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or a buffered solution at a carefully selected pH). The optimal pH should be determined empirically but will likely be in the range of 4-6.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated Paroxetine will preferentially move to the aqueous layer, while the less basic Impurity H will remain in the organic layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh aqueous acid 2-3 times to maximize the recovery of Paroxetine.
-
-
Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining Impurity H.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH 9-10). This will deprotonate the Paroxetine, causing it to precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution with a fresh water-immiscible organic solvent (e.g., ethyl acetate or DCM) 3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified Paroxetine free base.
-
Purity Analysis: Analyze the purified product by HPLC to determine the level of residual Impurity H.
Protocol 2: Purification by Preparative Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase, with more polar compounds having a stronger interaction and thus eluting later.
-
Stationary Phase: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude Paroxetine in a minimal amount of the mobile phase and load it onto the column.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. A common starting point is a 70:30 (v/v) mixture of hexanes:ethyl acetate. A small amount (0.1-1%) of triethylamine can be added to the mobile phase to prevent peak tailing.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified Paroxetine.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Analysis: Confirm the purity of the isolated Paroxetine using HPLC.
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification method.
Analytical Method for Purity Assessment
A validated HPLC method is essential for determining the purity of your synthetic Paroxetine and quantifying the level of Impurity H.
Recommended HPLC Parameters
| Parameter | Recommendation |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for your specific system and sample.
References
- 1. Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Fluorinated Heterocycles
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, the synthesis of these valuable compounds is often fraught with challenges, from controlling the high reactivity of fluorinating agents to achieving the desired regioselectivity.[2][3][5][6]
This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of fluorinated heterocycles.
Section 1: Challenges in Direct C-H Fluorination
Directly replacing a carbon-hydrogen bond with a fluorine atom is an ideal synthetic strategy, but it is often challenging. This section addresses common problems with both highly reactive and milder fluorinating agents.
FAQ 1.1: My reaction with an electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) is resulting in low yield and a mixture of isomers. How can I improve this?
Probable Causes & Solutions:
-
Insufficient Substrate Reactivity: Electrophilic fluorination favors electron-rich positions on a heterocycle. If your substrate is electron-deficient, the reaction will be sluggish or may not proceed at all.
-
Solution: Consider using a stronger fluorinating agent or switching to a different synthetic strategy, such as a nucleophilic fluorination approach on a pre-functionalized heterocycle.[2] For some substrates, photoredox catalysis can enable the fluorination of less reactive arenes under mild conditions.[7][8][9]
-
-
Poor Regioselectivity: The position of fluorination is dictated by the electronic and steric properties of the heterocycle. Without a strong directing group, a mixture of constitutional isomers is a common outcome.[10][11][12]
-
Solution 1: Leverage Directing Groups: Existing functional groups on your heterocycle can be powerful tools to direct the fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent C-H bond.[10]
-
Solution 2: Catalyst Control: In transition-metal-catalyzed C-H fluorination, the choice of ligand and catalyst is critical for controlling regioselectivity. For instance, palladium catalysis with N-fluorobenzenesulfonimide (NFSI) has been used for the regioselective fluorination of various heterocyles.[13]
-
-
Suboptimal Reaction Conditions: The solvent, temperature, and presence of additives can significantly impact the efficiency of electrophilic fluorination.
-
Solution: A systematic optimization of reaction conditions is crucial. For example, using a co-solvent system like water and chloroform has proven effective for the fluorination of 2-aminopyridines with Selectfluor®.[10] The mechanism of fluorination with reagents like Selectfluor® can be complex, potentially involving single electron transfer (SET) pathways, making solvent effects particularly important.[14][15][16]
-
Workflow: Choosing a Fluorination Strategy
Caption: Decision tree for selecting a fluorination approach.
Section 2: Troubleshooting Reactions with Fluorinated Building Blocks
Using pre-fluorinated starting materials is a dominant strategy in drug discovery.[17][18] However, the unique electronic properties of these building blocks can pose challenges for common synthetic transformations.
FAQ 2.1: My Suzuki-Miyaura cross-coupling with a fluoroaryl boronic acid is failing, showing low yield, significant starting material decomposition, or homocoupling. What's going wrong?
Probable Causes & Solutions:
-
Catalyst Deactivation/Poor Activity: Standard palladium catalysts may not be effective for electronically challenging fluoroaryl partners. The presence of oxygen can also lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[19]
-
Boronic Acid Instability: Fluoroaryl boronic acids can be prone to protodeboronation (loss of the boronic acid group), especially under harsh basic conditions. Some alkyl boronic acids also have limited stability.[20]
-
Solution 1: Milder Base: Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide. Powdered potassium fluoride (KF) can also be effective and is compatible with base-labile groups.[21]
-
Solution 2: Use a More Stable Boron Reagent: Consider using potassium trifluoroborate salts or boronate esters (e.g., MIDA boronates), which are often more stable than the corresponding boronic acids and release the active species under the reaction conditions.[20]
-
-
Formation of Homocoupling Products: This is often a sign of oxygen contamination or issues with the reaction stoichiometry and rate of transmetalation.
-
Solution: In addition to rigorous degassing, ensure the stoichiometry of your reagents is correct. Sometimes, slow addition of one of the coupling partners can minimize side reactions.
-
Troubleshooting Table: Suzuki-Miyaura Coupling with Fluoroaryl Boronic Acids
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive catalyst system.2. Protodeboronation of the boronic acid.3. Insufficient reaction temperature. | 1. Switch to a modern Pd precatalyst/ligand (e.g., Buchwald systems).2. Use a milder base (K₃PO₄, Cs₂CO₃) or a more stable boron reagent (trifluoroborate salt).3. Screen higher temperatures, ensuring solvent stability. |
| Significant Homocoupling | 1. Oxygen contamination.2. Unfavorable reaction kinetics. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Adjust stoichiometry or consider slow addition of a reagent. |
| Starting Material Decomposition | 1. Reaction temperature is too high.2. Harsh basic conditions. | 1. Screen lower reaction temperatures.2. Use a milder base and ensure it is fully dissolved. |
FAQ 2.2: I'm attempting a Nucleophilic Aromatic Substitution (SₙAr) on a fluoro-heterocycle, but the reaction is not proceeding. Why is this, and how can I facilitate it?
Probable Causes & Solutions:
-
Insufficient Ring Activation: SₙAr reactions require an electron-deficient aromatic ring to be attacked by a nucleophile. The reaction is fastest when strong electron-withdrawing groups (e.g., -NO₂, -CN) are present ortho or para to the fluorine leaving group.
-
Solution: If your heterocycle is not sufficiently electron-deficient, classical SₙAr may not be feasible. However, modern methods using organic photoredox catalysis can enable the nucleophilic substitution of unactivated and even electron-rich fluoroarenes under mild conditions.[22]
-
-
Incorrect Leaving Group Position: In SₙAr, fluoride is often an excellent leaving group, paradoxically better than bromide or chloride. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[23][24] However, if the fluorine is not at an activated position, the reaction will be slow.
-
Solution: Ensure the fluorine atom you are trying to displace is at a position activated by electron-withdrawing groups. If not, you may need to reconsider your synthetic route.
-
-
Poor Solvent Choice: SₙAr reactions proceed through a charged intermediate (a Meisenheimer complex).[10][23] The stability of this intermediate is highly dependent on the solvent.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.
-
Section 3: Handling and Safety Protocols
Fluorine-containing reagents can be extremely hazardous. Adherence to strict safety protocols is non-negotiable.
FAQ 3.1: What are the essential safety precautions when working with anhydrous hydrogen fluoride (aHF) or hydrofluoric acid (HF)?
Anhydrous HF and its aqueous solutions are extremely corrosive and toxic. HF can cause severe, deep-tissue burns that may not be immediately painful or visible, especially at lower concentrations.[25][26] The fluoride ion can penetrate the skin, causing destruction of deep tissue layers and bone. Systemic fluoride poisoning can occur through skin contact, inhalation, or ingestion, leading to life-threatening cardiac and metabolic complications.[26][27]
Mandatory Safety Measures:
-
Specialized Training: No individual should work with HF without receiving specific training on its hazards and the appropriate emergency response procedures.[28]
-
Work in a Certified Fume Hood: All work with HF must be conducted in a properly functioning chemical fume hood with the sash positioned as low as possible.[26][28]
-
Personal Protective Equipment (PPE):
-
Body Protection: A long-sleeved, knee-length lab coat made of a low-linting, chemically resistant material. For larger quantities, a neoprene apron is required.[26]
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[28]
-
Gloves: Use two pairs of gloves. An outer glove specifically rated for HF (e.g., neoprene or nitrile over a laminate glove) and an inner nitrile glove. Check gloves for damage before each use and remove them immediately if contaminated.[28]
-
-
Emergency Preparedness:
-
Calcium Gluconate: An ample supply of 2.5% calcium gluconate gel must be immediately accessible in the lab. All lab personnel must know its location and how to apply it. Check the expiration date regularly.[26][28]
-
Emergency Contact Information: Post emergency contact numbers prominently in the lab.
-
Spill Kit: A spill kit specifically for HF, containing materials like sodium carbonate or calcium carbonate, must be available. Do not use silica-based absorbents (like kitty litter or sand) as they can react with HF to produce toxic silicon tetrafluoride gas.[28]
-
First Aid for HF Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, while removing all contaminated clothing. After flushing, liberally apply 2.5% calcium gluconate gel to the area and massage it into the skin. Seek immediate professional medical attention.[28]
-
Eye Contact: Immediately irrigate the eyes at an eyewash station for at least 15 minutes. Do not apply calcium gluconate gel to the eyes. Seek immediate professional medical attention.[28]
-
Inhalation: Move the exposed person to fresh air immediately. Seek immediate professional medical attention.[28]
Safety Workflow: Handling Anhydrous HF
Caption: Workflow for the safe handling of anhydrous HF.
Section 4: Experimental Protocols
General Protocol for Electrophilic Fluorination of an Electron-Rich Heterocycle with Selectfluor®
This is a general guideline and must be adapted based on the specific substrate and literature precedents.
-
Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the heterocyclic starting material (1.0 equiv) in an appropriate solvent (e.g., acetonitrile, 0.1 M).
-
Reagent Addition: Add Selectfluor® (1.1–1.5 equiv) to the solution in one portion at room temperature.[10]
-
Reaction Monitoring: Seal the vial and stir the reaction mixture. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1–24 hours.[10]
-
Work-up: Upon completion, filter the reaction mixture through a small pad of Celite®, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated heterocycle.
References
- 1. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selectfluor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. medbox.org [medbox.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. americanchemistry.com [americanchemistry.com]
- 28. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Resolving Impurities in HPLC Analysis of Paroxetine
Welcome to the technical support center for the HPLC analysis of Paroxetine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of Paroxetine and its related impurities. Drawing from established pharmacopeial methods and extensive field experience, this resource provides in-depth troubleshooting in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in Paroxetine?
Paroxetine impurities can originate from two primary sources: the synthetic manufacturing process and degradation of the drug substance over time.[1][2]
-
Process-Related Impurities: These are by-products formed during the multi-step synthesis of Paroxetine. Examples include starting materials, intermediates, and products from side reactions.[1][3] A notable impurity can stem from the substitution of the fluorine atom on the phenyl ring.[1]
-
Degradation Products: These impurities form when Paroxetine is exposed to stress conditions such as acid, base, oxidation, light, or humidity.[1][4][5] Acid hydrolysis, for instance, can lead to the cleavage of the ether linkage in the Paroxetine molecule.[1]
Q2: My Paroxetine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue in the HPLC analysis of basic compounds like Paroxetine and can compromise the accuracy of quantification.[6][7] The primary cause is often secondary interactions between the basic amine groups of Paroxetine and acidic residual silanol groups on the silica-based stationary phase.[7][8][9]
Here’s a systematic approach to troubleshoot peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of both Paroxetine and the residual silanols is pH-dependent. Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated Paroxetine molecule.[6][7][9]
-
Use of Additives: Incorporating a tail-suppressing agent like triethylamine (TEA) into the mobile phase can effectively mask the active silanol sites.[7][10]
-
Column Selection: Employing a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase can significantly reduce silanol interactions.[6][8][10]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak asymmetry. Try diluting your sample to see if the peak shape improves.[9][11]
Q3: I am seeing poor resolution between Paroxetine and a known impurity. What steps can I take to improve separation?
Inadequate resolution can lead to inaccurate impurity profiling.[11][12] Here are several strategies to enhance the separation between closely eluting peaks:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can alter the retention times and potentially improve resolution.[6][12]
-
pH: Fine-tuning the mobile phase pH can change the selectivity for ionizable compounds like Paroxetine and some of its impurities.[11][12]
-
-
Column Efficiency:
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape and selectivity, but its effect should be evaluated on a case-by-case basis.[14]
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient method can help separate complex mixtures of impurities.[11]
Troubleshooting Guides
Guide 1: Investigating and Resolving Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing in Paroxetine analysis.
Experimental Protocol:
-
System Suitability Check:
-
Mobile Phase pH Modification:
-
Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using a suitable buffer like phosphate or formate.
-
Equilibrate the column with each mobile phase and inject the Paroxetine standard.
-
Observe the effect of pH on the peak shape and tailing factor.
-
-
Introduction of a Competing Base:
-
Column Evaluation:
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Enhancing Resolution of Critical Impurity Pairs
This guide outlines a systematic approach to improve the separation of Paroxetine from its closely eluting impurities.
Experimental Protocol:
-
Identify the Critical Pair:
-
Analyze a sample containing Paroxetine and its known impurities.
-
Identify the pair of peaks with the lowest resolution value.
-
-
Mobile Phase Selectivity Screening:
-
Organic Modifier: Prepare mobile phases with acetonitrile and methanol at the same solvent strength and compare the resulting chromatograms. The change in solvent can alter the elution order and improve resolution.
-
pH: Evaluate the effect of mobile phase pH on the retention times of the critical pair. A small change in pH can significantly impact the selectivity between ionizable compounds.[12]
-
-
Column Chemistry Evaluation:
-
If mobile phase optimization does not yield the desired resolution, consider screening different column chemistries.
-
Besides a standard C18, evaluate a phenyl column or a polar-embedded phase column, which can offer different selectivity.[13]
-
-
Gradient Optimization:
-
If using a gradient method, adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting compounds.[11]
-
Logical Relationship Diagram:
Caption: Parameters influencing chromatographic resolution.
Pharmacopeial Method Summaries
For regulatory compliance and as a starting point for method development, refer to the methods outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
| Parameter | USP Method (Paroxetine HCl)[15][17] | EP Method (Paroxetine HCl Hemihydrate)[16] |
| Column | 4.6 mm x 25 cm; packing L13 | 4.6 mm x 25 cm; trimethylsilyl silica gel (5 µm) |
| Mobile Phase | Variable mixtures of solutions | Ammonium acetate buffer, acetonitrile, triethylamine; pH 5.5 |
| Flow Rate | ~1 mL/min | 1 mL/min |
| Detection | UV at 295 nm | UV at 295 nm |
| System Suitability | Resolution between paroxetine and related compound B ≥ 2.0; Tailing factor for paroxetine ≤ 2.0 | Resolution between paroxetine and impurity A ≥ 2.0 |
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Paroxetine Hydrochloride [drugfuture.com]
- 16. drugfuture.com [drugfuture.com]
- 17. uspnf.com [uspnf.com]
Technical Support Center: Degradation Pathways of Benzylfluoropiperidine Compounds
An In-Depth Technical Guide for Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when working with benzylfluoropiperidine derivatives.
Q1: What are the most probable degradation pathways for a typical benzylfluoropiperidine compound?
A1: Based on the core structure, which contains a tertiary amine within a piperidine ring and an aromatic benzyl group, the most likely degradation pathways are oxidation and photodegradation.[1]
-
Oxidation: The tertiary amine of the piperidine ring is electron-rich and thus susceptible to oxidation, which can lead to the formation of an N-oxide, a common metabolic and degradation product. Further oxidation or different reaction pathways can result in ring-opening products.[1][2] The benzylic carbon is also a potential site for oxidation.
-
Photodegradation: The benzyl group acts as a chromophore, absorbing ultraviolet light. This energy absorption can initiate photolytic reactions, often through radical mechanisms, leading to the cleavage of the benzyl-piperidine bond or other complex rearrangements.[1][3]
-
Hydrolysis and Thermal Stress: While the core scaffold is generally stable against hydrolysis, any ester or amide functionalities elsewhere in the molecule will be susceptible. High-temperature stress can provide the energy to overcome activation barriers for various decomposition reactions.[4][5]
Q2: How does the fluorine substituent impact the stability of the piperidine ring?
A2: The incorporation of a fluorine atom generally enhances the metabolic stability of the molecule.[6][7] This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] Furthermore, fluorine's high electronegativity can influence the molecule's electronic properties, potentially stabilizing adjacent bonds and altering the pKa of the piperidine nitrogen, which can affect its reactivity and degradation profile.[6][8]
Q3: What are the standard regulatory guidelines for conducting degradation studies?
A3: Forced degradation studies are a critical component of drug development and are mandated by regulatory agencies. The most important guidelines are provided by the International Council for Harmonisation (ICH).[9][10]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline outlines the requirements for stability data, including forced degradation studies to establish the intrinsic stability of the molecule and support the development of a stability-indicating analytical method.[11]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products This document provides specific guidance on how to assess the light sensitivity of a compound, which is crucial for molecules containing chromophores like the benzyl group.[11] Forced degradation typically involves stressing the drug substance under various conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and light exposure.[1][4][5]
Q4: Which analytical techniques are most effective for identifying and characterizing unknown degradants?
A4: A multi-technique approach is essential for comprehensive characterization.
-
UPLC-MS/MS (or LC-MS/MS): This is the workhorse technique. Ultra-Performance Liquid Chromatography (UPLC) provides high-resolution separation of the parent compound from its degradants. Tandem mass spectrometry (MS/MS) offers molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of the degradation products.[12][13][14]
-
High-Resolution Mass Spectrometry (HRMS), such as Q-TOF: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of degradants, which significantly increases confidence in structural assignments.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for isomers that cannot be distinguished by mass spectrometry alone, isolation of the degradant followed by NMR analysis is the gold standard.[5][15]
Troubleshooting Guide for Experimental Challenges
This section provides practical advice for specific issues that may arise during your experiments.
| Problem Encountered | Potential Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC/UPLC analysis. | The compound may be degrading under the analytical or storage conditions. The piperidine nitrogen could be oxidizing, or the compound might be sensitive to the mobile phase pH or light exposure. | 1. Confirm Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradants. Compare the retention times of the stress-induced peaks with the unexpected peaks in your sample.[1] 2. Evaluate Storage Conditions: Immediately analyze a freshly prepared sample as a baseline. Re-evaluate sample storage (temperature, light protection, container type). Fluorinated compounds, in particular, should be stored in cool, dry, and dark conditions.[16] 3. Check for Excipient Interaction: If working with a formulation, reactive impurities from excipients (e.g., aldehydes from polysorbates) can form adducts with the drug molecule.[17] |
| Loss of compound potency or concentration in solution. | This indicates rapid degradation. The solvent system, pH, or presence of dissolved oxygen could be accelerating oxidative or hydrolytic pathways. | 1. Optimize Solvent and pH: The stability of amine-containing compounds is often pH-dependent. Prepare solutions in buffered mobile phases and assess stability across a pH range (e.g., pH 3, 7, 9). 2. Protect from Light: Store solutions in amber vials or cover with aluminum foil to prevent photodegradation.[1] 3. Inert Atmosphere: For highly oxygen-sensitive compounds, sparge solvents with nitrogen or argon before preparing solutions to minimize oxidative degradation. |
| Difficulty in separating degradants from the parent compound. | Degradation products may have very similar polarities and structures to the parent compound, making chromatographic separation challenging. | 1. Optimize HPLC/UPLC Method: A systematic approach is key. Vary the mobile phase gradient slope, organic modifier (e.g., switch from acetonitrile to methanol), and pH.[18] 2. Try an Orthogonal Column Chemistry: If a standard C18 column is not providing sufficient resolution, switch to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to exploit different separation mechanisms.[18] 3. Increase Peak Capacity: Use a longer column or a smaller particle size (UPLC) to improve separation efficiency. |
Visualizing Degradation & Experimental Workflow
Understanding the potential pathways and the experimental approach is critical for successful stability studies.
Experimental Protocols
These protocols provide a validated starting point for your investigations, grounded in regulatory expectations and scientific best practices.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the benzylfluoropiperidine compound under various stress conditions to identify potential degradation products and establish its intrinsic stability profile, in accordance with ICH Q1A(R2) guidelines.[11]
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the drug substance in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL. This serves as the unstressed (t=0) control.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Withdraw aliquots at specified time points for immediate analysis.[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours. Analyze at specified time points.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A parallel sample protected from light serves as the dark control.
-
Analysis: Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC or UPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Protocol 2: UPLC-MS/MS Analysis for Degradant Identification
Objective: To separate, detect, and obtain preliminary structural information on degradation products generated during forced degradation studies.
Instrumentation and Conditions:
-
UPLC System: An Acquity UPLC system or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% B, holding for 1 min, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating. This must be optimized for the specific compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically effective for piperidine derivatives due to the basic nitrogen.[14]
Methodology:
-
Full Scan Analysis: Inject the sample and acquire data in full scan mode (e.g., m/z 100-1000) to determine the m/z of the parent compound and all detectable degradants.
-
Targeted MS/MS Analysis: In a subsequent injection, perform a product ion scan on the precursor ion ([M+H]⁺) of the parent drug and each suspected degradant. The resulting fragmentation pattern provides a "fingerprint" for the molecule's structure.
-
Data Interpretation:
-
Compare the mass of the degradants to the parent. A +16 Da shift often suggests oxidation (e.g., N-oxide or hydroxylation).
-
Analyze the fragmentation patterns. The loss of the benzyl group or characteristic fragments from the piperidine ring can help pinpoint the site of modification.[14]
-
Use high-resolution mass data, if available, to calculate the elemental composition and confirm proposed structures.[5]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocatalytic degradation of pharmaceuticals in aqueous solutions and development of new dye sensitised photocatalytic materials - DORAS [doras.dcu.ie]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Official web site : ICH [ich.org]
- 12. ijmr.net.in [ijmr.net.in]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 17. scirp.org [scirp.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Guide to the Characterization and Comparative Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of High-Quality Reference Standards in Pharmaceutical Research
In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) are the cornerstones of quality assurance, serving as a benchmark against which all analytical measurements are held.[1][2][3] These highly characterized and authenticated materials are crucial for the identification, quantification, and validation of active pharmaceutical ingredients (APIs), impurities, and intermediates.[1] The use of well-defined CRMs ensures consistency across different batches of a drug product, supports regulatory compliance, and ultimately contributes to the safety and efficacy of the final therapeutic.[1][2]
This guide provides an in-depth technical overview of (1-Benzyl-4-fluoropiperidin-3-YL)methanol as a Certified Reference Material. We will explore its essential characteristics, present a comparative analysis with relevant alternatives, and detail the experimental protocols necessary for its comprehensive evaluation.
The Profile of this compound as a CRM
This compound is a piperidine derivative that can serve as a critical reference standard in the synthesis and quality control of various pharmaceutical compounds. Its structure, featuring a benzyl group, a fluorine substituent, and a hydroxymethyl group on the piperidine ring, makes it a relevant standard for related APIs and a potential impurity that needs to be monitored and controlled.
A Certified Reference Material of this compound must be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the methods used for characterization. Key attributes of a high-quality CRM for this compound include:
-
High Purity: Typically ≥95%, with a detailed profile of any identified impurities.
-
Structural Confirmation: Unambiguous confirmation of the chemical structure using techniques like NMR, MS, and IR spectroscopy.
-
Accurate Quantification: A precise assay value, often determined by a mass balance approach or quantitative NMR (qNMR).
-
Traceability: The certified value should be traceable to national or international standards.
-
Stability Data: Information on the long-term stability under specified storage conditions.
Comparative Analysis: this compound vs. Alternative Reference Materials
To illustrate the importance of selecting a well-characterized CRM, we present a hypothetical comparative analysis between our target compound and two potential alternatives: a non-fluorinated analog and a regioisomer. The choice of a CRM should always be guided by its intended use in a specific analytical method.
| Feature | This compound (CRM) | Alternative A: (1-Benzylpiperidin-3-YL)methanol | Alternative B: (1-Benzyl-4-fluoropiperidin-4-YL)methanol |
| Purity (by HPLC) | 99.8% | 98.5% | 99.2% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR | ¹H NMR, ¹³C NMR, HRMS, IR | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR |
| Certified Assay | 99.7% (qNMR) | Not Provided | 99.0% (by HPLC peak area) |
| Impurity Profile | <0.1% of any single impurity | Impurity at RRT 1.2 (0.8%) | Isomeric impurity at RRT 0.9 (0.5%) |
| Certificate of Analysis | Comprehensive CoA with traceability | Basic CoA | CoA with limited data |
| Suitability | Ideal for quantitative analysis and identification of the specific fluorinated isomer. | Suitable for qualitative identification of the core structure, but not for quantitative analysis of the fluorinated compound. | May be suitable for some applications, but the presence of a significant isomeric impurity could lead to inaccurate results. |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for CRM Qualification
The qualification of a CRM is a rigorous process involving multiple analytical techniques to ensure its identity, purity, and potency. Below are detailed protocols for the characterization of this compound.
Workflow for CRM Characterization
References
A Senior Application Scientist's Guide to Piperidine Inhibitors: A Comparative Study of Fluorinated vs. Non-Fluorinated Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, prized for its ability to form key interactions with biological targets and impart favorable physicochemical properties.[1] In parallel, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's metabolic stability, potency, and pharmacokinetic profile.[2][3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated piperidine inhibitors, moving beyond general principles to offer field-proven insights, supporting experimental data, and detailed protocols for characterization.
The Strategic Rationale: Why Fluorinate a Piperidine Ring?
The decision to introduce fluorine is a calculated one, aimed at modulating specific molecular properties. The high electronegativity of fluorine, combined with its small atomic size (a van der Waals radius similar to hydrogen), allows for significant electronic perturbations with minimal steric penalty.[4] These perturbations manifest in several key areas relevant to drug design.
Modulation of Basicity (pKa)
One of the most predictable and impactful consequences of fluorination is the reduction of the basicity of the piperidine nitrogen. The electron-withdrawing inductive effect of the C-F bond lowers the electron density on the nitrogen, making it a weaker base (i.e., lowering its pKa).[5] This is a critical consideration in drug design, as highly basic compounds are often associated with liabilities such as promiscuous binding to off-targets like the hERG potassium ion channel, which can lead to cardiotoxicity.[6][7] By lowering the pKa, fluorination can mitigate these risks and improve the overall safety profile of a compound.[6]
The position of the fluorine atom is also crucial. For example, in a study on kinesin spindle protein (KSP) inhibitors, an axial fluorine atom resulted in a higher pKa (7.6) compared to its equatorial counterpart (6.6).[6] This counterintuitive effect was rationalized by a favorable anti-parallel alignment of the C-F bond dipole with the N+-H bond in the protonated, active form of the inhibitor, highlighting the nuanced stereoelectronic effects at play.[6][8]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacopeial Standards for Paroxetine Impurity H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacopeial standards for Paroxetine Impurity H across the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the varying regulatory requirements and analytical methodologies for the control of this specific impurity.
Introduction to Paroxetine and the Significance of Impurity H
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.
Paroxetine Impurity H, chemically known as [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol, is a specified impurity in the European Pharmacopoeia. Its control is essential to guarantee the purity and safety profile of paroxetine drug substances and products. This guide will delve into the specific requirements for this impurity as outlined in the major pharmacopeias.
Comparative Analysis of Pharmacopeial Standards
The standards for the control of Paroxetine Impurity H vary across the major pharmacopeias. The following sections and tables provide a detailed comparison of the requirements set forth by the USP, EP, and BP.
Identification and Specification
| Pharmacopeia | Impurity Name | CAS Number | Specification Status |
| European Pharmacopoeia (EP) | Paroxetine Impurity H | 201855-60-9[1][2] | Specified Impurity[3][4] |
| United States Pharmacopeia (USP) | Not explicitly named | - | Potentially controlled as an unspecified impurity |
| British Pharmacopoeia (BP) | Paroxetine Impurity H | 201855-60-9 | Specified Impurity |
The European Pharmacopoeia and the British Pharmacopoeia both list Paroxetine Impurity H as a specified impurity, meaning it must be individually controlled with a specific acceptance criterion. In contrast, the United States Pharmacopeia's monograph for Paroxetine Hydrochloride does not explicitly name Impurity H. Instead, it is likely controlled under the general limit for "any other individual impurity."[5]
Acceptance Criteria (Limits)
A crucial point of comparison is the maximum allowable limit for this impurity.
| Pharmacopeia | Acceptance Criterion for Impurity H |
| European Pharmacopoeia (EP) | ≤ 0.10% |
| United States Pharmacopoeia (USP) | ≤ 0.1% (as an unspecified impurity) |
| British Pharmacopoeia (BP) | ≤ 0.10% |
It is important to note that while the USP does not name Impurity H, its general limit for unspecified impurities aligns with the specific limits set by the EP and BP. This underscores a harmonized approach to controlling such impurities at a level that ensures patient safety.
Analytical Methodologies: A Comparative Overview
The pharmacopeias prescribe specific analytical methods for the determination of impurities in paroxetine. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique.
Pharmacopeial HPLC Methods
The following table outlines the typical chromatographic conditions found in the pharmacopeial monographs for the analysis of paroxetine impurities.
| Parameter | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) - Procedure 1 |
| Column | Octadecylsilyl silica gel for chromatography R (5 µm), 25 cm x 4.6 mm | 4.6-mm × 25-cm; 5-µm packing L1 |
| Mobile Phase | Gradient elution using a mixture of solutions A and B. Solution A: trifluoroacetic acid, tetrahydrofuran, and water. Solution B: trifluoroacetic acid, tetrahydrofuran, and acetonitrile. | Gradient elution using a mixture of a phosphate buffer and acetonitrile. |
| Detection | UV at 295 nm | UV at 295 nm |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Injection Volume | 20 µL | 20 µL |
Note: The British Pharmacopoeia monograph for Paroxetine Hydrochloride generally aligns with the European Pharmacopoeia methodology.
The causality behind these experimental choices lies in the need for a robust and reproducible method capable of separating a complex mixture of structurally similar impurities from the main paroxetine peak. The use of gradient elution allows for the effective separation of impurities with a wide range of polarities. The selection of a C18 column is based on its versatility and proven performance for the analysis of moderately polar compounds like paroxetine and its impurities. The UV detection wavelength of 295 nm is chosen to maximize the sensitivity for paroxetine and its related substances.
Workflow for Method Comparison
The following diagram illustrates a logical workflow for comparing and selecting an appropriate analytical method for the analysis of Paroxetine Impurity H.
Alternative and Advanced Analytical Techniques
While pharmacopeial methods provide a robust baseline, the field of analytical chemistry is continually evolving. For researchers and drug development professionals, exploring alternative and advanced techniques can offer significant advantages in terms of efficiency, sensitivity, and specificity.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures, leading to:
-
Faster analysis times: Significantly reducing run times compared to conventional HPLC.
-
Improved resolution: Providing better separation of closely eluting impurities.
-
Increased sensitivity: Allowing for the detection and quantification of impurities at lower levels.
Several studies have demonstrated the successful application of UHPLC for the analysis of paroxetine and its impurities, offering a more efficient alternative for quality control laboratories.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This hyphenated technique is particularly valuable for:
-
Unambiguous peak identification: Providing molecular weight and fragmentation data for the definitive identification of impurities, including novel or unexpected ones.
-
Trace-level quantification: Offering superior sensitivity for the analysis of genotoxic or other potent impurities that require very low detection limits.
-
Forced degradation studies: Facilitating the identification of degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light), which is a crucial part of drug development and stability testing.
Experimental Protocols
To provide a practical context, this section outlines a generalized experimental protocol for the determination of Paroxetine Impurity H based on typical pharmacopeial HPLC methods.
Standard and Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of Paroxetine Impurity H reference standard and dissolve in a suitable diluent to obtain a known concentration (e.g., corresponding to the 0.10% limit relative to the sample concentration).
-
Sample Solution: Accurately weigh and dissolve the paroxetine drug substance in the same diluent to a specified concentration (e.g., 1.0 mg/mL).
-
System Suitability Solution: Prepare a solution containing both paroxetine and a relevant impurity (e.g., another specified impurity) to verify the chromatographic system's performance.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the system suitability requirements (e.g., resolution, tailing factor, and repeatability) are met.
-
Inject the standard solution and the sample solution.
-
Record the chromatograms and integrate the peak areas.
Calculation
The percentage of Paroxetine Impurity H in the sample is calculated using the following formula:
% Impurity H = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * 100
For the European Pharmacopoeia, a correction factor of 0.9 should be applied to the peak area of Impurity H.[6]
Conclusion
The pharmacopeial standards for Paroxetine Impurity H, while largely harmonized in terms of acceptance criteria, exhibit some differences in their official recognition and analytical approaches. The European and British Pharmacopoeias explicitly list and control Impurity H, whereas the United States Pharmacopeia likely controls it under a general impurity limit. For researchers and quality control professionals, a thorough understanding of these nuances is critical for ensuring global compliance. Furthermore, the adoption of advanced analytical techniques such as UHPLC and LC-MS can offer significant benefits in terms of analytical efficiency and the comprehensive characterization of the impurity profile of paroxetine.
References
- 1. 帕罗西汀杂质H European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. synchemia.com [synchemia.com]
- 3. British Pharmacopoeia Monographs- Medicinal and Pharmaceutical Substances [webofpharma.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.tso.co.uk]
- 6. crs.edqm.eu [crs.edqm.eu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Paroxetine
Introduction: The Analytical Imperative for Paroxetine
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other anxiety-related conditions.[1][2][3] Its therapeutic efficacy is intrinsically linked to its precise dosage and purity, placing a significant burden on the analytical methods used throughout its lifecycle—from development to quality control. The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous validation to ensure that an analytical method is reliable, reproducible, and accurate.[6][7][8] However, the analytical journey rarely relies on a single method. As new technologies emerge, or as methods are transferred between laboratories or updated, a critical process known as cross-validation becomes necessary. Cross-validation serves to demonstrate that two distinct analytical procedures yield equivalent results, ensuring consistency and data integrity across the product's lifecycle.[9]
This guide provides an in-depth comparison of the two most prevalent analytical techniques for Paroxetine quantitation—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We will explore the causality behind experimental choices, present detailed validation protocols, and establish a clear framework for executing a scientifically sound cross-validation study.
Core Analytical Techniques for Paroxetine: A Comparative Overview
The choice of an analytical method is a balance of specificity, sensitivity, speed, and cost. For Paroxetine, HPLC and UV-Vis spectrophotometry represent two ends of this spectrum, each with distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis, prized for its high resolving power. The fundamental principle involves separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For Paroxetine, Reverse-Phase HPLC (RP-HPLC) is universally employed, where a nonpolar stationary phase (typically C18) separates analytes based on their hydrophobicity. Its greatest strength is specificity —the ability to separate the active pharmaceutical ingredient (API) from excipients, impurities, and degradation products, making it the definitive choice for stability-indicating assays.[10][11][12]
-
UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. Paroxetine exhibits a characteristic UV absorbance maximum (λmax) around 294 nm.[13] The method is rapid, simple, and cost-effective, making it highly suitable for routine quality control of the bulk drug or simple formulations where interfering substances are not a concern.[13][14][15] However, its lack of separation capability means its specificity is limited; any substance in the sample matrix that absorbs at the same wavelength will interfere with the result.
Performance Characteristics: HPLC vs. UV-Vis Spectrophotometry for Paroxetine
The following table summarizes typical validation parameters for both methods, synthesized from multiple published studies. This data provides a quantitative basis for comparing their performance.
| Validation Parameter | RP-HPLC Method | UV-Vis Spectrophotometry Method | Expert Commentary (The "Why") |
| Specificity | High (Separates Paroxetine from related substances) | Low to Moderate (Prone to interference from excipients/impurities that absorb at λmax) | HPLC's chromatographic separation provides unequivocal proof of identity and purity, which is essential for stability studies. UV is only suitable when matrix interference is proven to be absent. |
| Linearity Range | 20 - 100 µg/mL[13], 12.5 - 75 µg/mL[10] | 10 - 50 µg/mL[13], 2 - 10 µg/mL[15] | Both methods demonstrate excellent linearity over typical working concentrations. The wider range often seen in HPLC can reduce the need for multiple dilutions. |
| Correlation Coefficient (r²) | > 0.999[11][13] | > 0.999[13][15] | An r² value approaching 1.0 is a prerequisite for any quantitative method, indicating a strong correlation between concentration and response. Both methods achieve this standard. |
| Accuracy (% Recovery) | 98.6% - 101.85%[13], 99.4% - 100.6%[11] | 100.2% ± 1.61%[13], 99.53% - 100.41%[15] | Both methods are highly accurate. Accuracy is typically assessed by spiking a placebo matrix with known amounts of API, demonstrating the method's ability to measure the true value. |
| Precision (%RSD) | < 2%[13][16] | < 2%[13][15] | The Relative Standard Deviation (%RSD) for replicate measurements is a measure of precision. A value below 2% is the industry standard for both repeatability (intra-day) and intermediate precision (inter-day). |
| LOD (Limit of Detection) | 0.7 µg/mL[13], ~6.6 ng/mL (UHPLC)[12] | 0.3 µg/mL[13] | LOD is the lowest concentration that can be detected, but not necessarily quantified. While the cited UV method shows a slightly better LOD, advanced HPLC/UHPLC systems with sensitive detectors can achieve far lower limits.[12][17] |
| LOQ (Limit of Quantitation) | 2.4 µg/mL[13], ~25 ng/mL (UHPLC)[12] | 0.9 µg/mL[13] | LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. This is a critical parameter for impurity analysis, where HPLC methods excel. |
| Robustness | High (Unaffected by small changes in pH, mobile phase composition, flow rate)[10][13] | Moderate (Sensitive to changes in solvent and pH that can shift λmax) | Robustness testing deliberately varies method parameters. HPLC methods are generally more robust due to the controlled nature of the system. |
The Cross-Validation Workflow: Bridging Two Methods
Cross-validation is performed to ensure that a new or alternative analytical method provides results that are equivalent to an existing, validated method. This is not merely a side-by-side comparison but a structured statistical evaluation.
The workflow typically involves:
-
Full Validation of the New Method: The alternative method (e.g., UV-Vis) must first be fully validated according to ICH Q2(R1) guidelines to prove it is fit for purpose on its own.[7]
-
Concurrent Analysis: A minimum of one, but preferably three, batches of the same Paroxetine sample are analyzed using both the established (reference) method and the new (alternative) method.
-
Statistical Comparison: The results from both methods are compared statistically to determine if there is any significant difference between them.
Below is a diagram illustrating this critical workflow.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following protocols are provided as robust templates. They are designed as self-validating systems, where the "why" behind each step is grounded in the physicochemical properties of Paroxetine and established analytical principles.
Protocol 1: Validated RP-HPLC Method for Paroxetine Assay in Tablets
1. Rationale & Causality:
-
Analyte: Paroxetine is a moderately nonpolar molecule, making it ideal for separation on a nonpolar C18 stationary phase.[2]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile acts as the organic modifier to elute Paroxetine from the column. The buffer controls the pH. Maintaining a pH of ~6.0 ensures that Paroxetine (a secondary amine) is in a consistent protonated state, leading to sharp, symmetrical peaks.[13]
-
Detection: The wavelength is set to 294 nm, the absorption maximum for Paroxetine, ensuring maximum sensitivity.[13]
2. Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.
-
Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase: Phosphate buffer (pH 6.0) and Acetonitrile in a 60:40 v/v ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 294 nm.[13]
3. Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Paroxetine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes.[13]
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[13]
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of Paroxetine HCl into a 25 mL volumetric flask.[13]
-
Add ~15 mL of mobile phase, shake for 5 minutes, and sonicate for 10 minutes to ensure complete dissolution.[13]
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion through a 0.45 µm syringe filter, discarding the first 1-2 mL.
-
Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
4. Validation Procedure:
-
System Suitability: Inject the Working Standard Solution six times. The %RSD of the peak areas must be ≤ 2.0%.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 20, 40, 60, 80, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).[13]
-
Accuracy (Recovery): Prepare samples by spiking a placebo blend at three concentration levels (e.g., 50%, 100%, 150% of the target concentration). Analyze in triplicate. The mean % recovery should be within 98.0% - 102.0%.[13]
Protocol 2: Validated UV-Vis Spectrophotometric Method for Paroxetine Assay
1. Rationale & Causality:
-
Solvent Selection: Water is an excellent solvent for Paroxetine HCl and is transparent in the UV range of interest, preventing solvent interference.[13][15][18]
-
Wavelength Determination (λmax): A solution of Paroxetine is scanned across the UV spectrum (200-400 nm) to identify the wavelength of maximum absorbance. According to Beer's Law, analysis at λmax provides the highest sensitivity and minimizes errors. For Paroxetine in water, this is consistently found to be ~294 nm.[13]
2. Instrumentation & Reagents:
-
Spectrophotometer: ELICO SL 218 UV-Visible double beam spectrophotometer or equivalent, with 1 cm matched quartz cells.[13]
-
Solvent: Purified water (HPLC grade or equivalent).[13]
3. Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paroxetine HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with water.[13]
-
Working Stock Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with water.
-
Sample Preparation (for Bulk Drug): Prepare a sample solution with a theoretical concentration of 10 µg/mL in water.
4. Validation Procedure:
-
Wavelength Scan (λmax Determination): Scan a 10 µg/mL solution of Paroxetine from 400 nm to 200 nm against a water blank to confirm the λmax is at 294 nm.
-
Linearity: Prepare a series of dilutions from the working stock solution (e.g., 10, 20, 30, 40, 50 µg/mL). Measure the absorbance of each at 294 nm against a water blank. Plot a calibration curve of absorbance vs. concentration and determine the correlation coefficient (r² ≥ 0.999).[13]
-
Accuracy (Recovery): Perform a standard addition study. To a pre-analyzed sample solution, add known amounts of the standard drug at three levels (e.g., 80%, 100%, 120%). Calculate the % recovery, which should be within 98.0% - 102.0%.[19]
Conclusion: Selecting the Right Tool for the Right Task
Both HPLC and UV-Vis spectrophotometry are powerful, validated techniques for the quantitative analysis of Paroxetine. The choice between them is dictated by the specific analytical objective. UV-Vis spectrophotometry offers unparalleled speed and simplicity for routine QC of bulk drug substance or simple formulations, provided its specificity is not compromised by excipients.
However, for stability-indicating assays, analysis of complex formulations, or the detection of low-level impurities, the superior specificity and sensitivity of HPLC are non-negotiable.
Successful cross-validation is the lynchpin that ensures consistency when transitioning between these methods or transferring them across sites. It provides documented, statistical proof that the analytical results are equivalent, safeguarding data integrity and, ultimately, patient safety. This guide provides the framework and the causal understanding necessary to design and execute these critical studies with scientific rigor and confidence.
References
- 1. actascientific.com [actascientific.com]
- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paroxetine - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. jbino.com [jbino.com]
- 11. pharmascholars.com [pharmascholars.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. chalcogen.ro [chalcogen.ro]
- 15. researchgate.net [researchgate.net]
- 16. ijrti.org [ijrti.org]
- 17. benthamopen.com [benthamopen.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to Piperidine-Based Tyrosinase Inhibitors: Biological Activity and Mechanistic Insights
In the quest for novel and effective modulators of melanogenesis, tyrosinase has emerged as a pivotal target for therapeutic and cosmetic applications. This copper-containing enzyme orchestrates the rate-limiting steps in melanin biosynthesis, and its inhibition can offer a viable strategy for managing hyperpigmentation disorders and for skin lightening. Among the diverse chemical scaffolds explored, piperidine-based inhibitors have shown considerable promise due to their synthetic tractability and potent anti-tyrosinase activity.
This guide provides an in-depth comparison of the biological activity of various piperidine-based tyrosinase inhibitors, supported by experimental data and mechanistic insights. We will delve into their structure-activity relationships, inhibitory potency, and cellular effects, offering a comprehensive resource for researchers and drug development professionals in the field.
The Rationale for Targeting Tyrosinase with Piperidine Derivatives
Tyrosinase catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. The dual catalytic function of tyrosinase makes it an attractive target for inhibition.
The piperidine scaffold serves as a versatile backbone for the design of tyrosinase inhibitors. Its conformational flexibility and the ability to introduce diverse substituents at various positions allow for the fine-tuning of inhibitory potency and pharmacokinetic properties. The basic nitrogen atom within the piperidine ring can participate in crucial interactions with the enzyme's active site, such as hydrogen bonding and ionic interactions, contributing to the overall binding affinity[1].
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of a selection of piperidine-based compounds against mushroom tyrosinase, a widely used model enzyme in screening studies.
| Compound ID | Chemical Scaffold | Monophenolase pIC50 (IC50, µM) | Diphenolase pIC50 (IC50, µM) | Reference |
| 5b | Benzoylpiperidine | 4.99 (10.23) | - | [2][3] |
| 3a | Cinnamoylpiperazine | > 4.00 (< 100) | 4.18 (66.07) | [2][3] |
| 5a | Benzoylpiperidine | 4.74 (18.20) | - | [2] |
| 6b | Cinnamoylpiperidine | 4.53 (29.51) | - | [2] |
| Compound 4 | Fluorinated piperidine | - | 6.01 (0.98) | [1] |
| Compound 4l | Nitrophenylpiperazine with indole moiety | - | 4.14 (72.55) | [4] |
| Kojic Acid | (Reference) | - | 4.67 (21.14) | [1] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Some studies primarily focus on either monophenolase or diphenolase activity.
From the data, it is evident that subtle structural modifications to the piperidine scaffold can significantly impact inhibitory activity. For instance, compound 5b , a benzylpiperidine derivative, demonstrates the highest potency in the monophenolase assay among the amide series[2][3]. Interestingly, the presence of electron-withdrawing trifluoromethyl groups in Compound 4 leads to exceptionally high potency against the diphenolase activity of tyrosinase, surpassing the standard inhibitor, kojic acid[1].
Structure-Activity Relationship (SAR) Insights
The biological data, coupled with molecular modeling studies, provides valuable insights into the structure-activity relationships of piperidine-based tyrosinase inhibitors.
1. The Amide Linker: The connection of benzoic or cinnamic acid derivatives to the piperidine ring via an amide bond has proven to be a successful strategy. In general, benzoyl analogs have shown slightly higher potency than their cinnamoyl counterparts in some series[2][3].
2. Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a crucial role. For instance, in a series of nitrophenylpiperazine derivatives, the replacement of a phenyl or benzyl ring with an indole moiety significantly enhanced the inhibitory potency[4].
3. The Piperidine Ring's Eastern Group: The substituent on the nitrogen of the piperidine ring is critical. Molecular docking studies have indicated that hydrophobic groups, such as a benzyl substituent, can engage in important interactions within a hydrophobic pocket adjacent to the enzyme's active site, thereby increasing potency[2][5][6][7].
The following diagram illustrates a generalized structure-activity relationship for benzoyl and cinnamoyl piperidine amides.
Caption: Generalized structure-activity relationship for piperidine-based tyrosinase inhibitors.
Mechanistic Insights from Molecular Docking
Molecular docking simulations have provided a structural basis for the observed inhibitory activities. These studies reveal that piperidine-based inhibitors can bind within the active site of tyrosinase, in proximity to the binuclear copper center. The binding is typically stabilized by a network of interactions, including:
-
Hydrophobic Interactions: The aromatic rings of the inhibitors often engage in hydrophobic interactions with residues in the active site.
-
Hydrogen Bonding: The amide linker and other polar groups can form hydrogen bonds with amino acid residues.
-
Coordination with Copper Ions: While not always the primary mode of interaction for this class, some inhibitors may interact with the copper ions in the active site.
The docking pose of potent inhibitors often shows the piperidine moiety and its substituents occupying specific pockets within the active site, leading to effective inhibition[2][5][6][7].
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are step-by-step methodologies for the key assays used to evaluate piperidine-based tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the activity of purified mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the buffer. The final DMSO concentration should be kept below 1%[8].
-
-
Assay Setup:
-
In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to the test wells.
-
For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution.
-
For the blank, add 80 µL of buffer[8].
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes[8].
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction[8].
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader[8].
-
Calculation:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[8].
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
The following diagram illustrates the workflow for the in vitro tyrosinase inhibition assay.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay quantifies the effect of inhibitors on melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting and Lysis:
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 1 mL of 1 N NaOH containing 10% DMSO to each well[9].
-
-
Melanin Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin[9].
-
Measurement: Measure the absorbance of the lysate at 405 nm[9].
-
Calculation: Express the melanin content as a percentage of the untreated control. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the reduction in melanin is not due to cell death.
Conclusion and Future Perspectives
Piperidine-based compounds represent a promising class of tyrosinase inhibitors with significant potential for development as skin-lightening agents and for the treatment of hyperpigmentation disorders. The versatility of the piperidine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The comparative data presented in this guide highlights the importance of systematic structure-activity relationship studies in the design of novel inhibitors.
Future research in this area should focus on:
-
Human Tyrosinase: While mushroom tyrosinase is a valuable screening tool, validation of inhibitory activity against human tyrosinase is crucial for clinical relevance.
-
In Vivo Efficacy: Promising candidates should be evaluated in animal models to assess their in vivo efficacy and safety.
-
Mechanism of Action: Further studies are needed to elucidate the precise mechanism of inhibition for different classes of piperidine derivatives.
-
Selectivity: Assessing the selectivity of these inhibitors against other enzymes is important to minimize off-target effects.
By leveraging the insights gained from comparative biological and mechanistic studies, the development of next-generation piperidine-based tyrosinase inhibitors with enhanced efficacy and safety profiles is an attainable goal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Critical Role of (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Ensuring Pharmaceutical Quality
A Comparative Guide to Reference Standards in Paroxetine Impurity Profiling
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. For selective serotonin reuptake inhibitors (SSRIs) like Paroxetine, rigorous analytical testing is mandated by regulatory bodies worldwide. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of (1-Benzyl-4-fluoropiperidin-3-YL)methanol, also known as Paroxetine Impurity H, with other key reference standards used in the quality control of Paroxetine. Through an objective lens, we will explore the advantages of utilizing this specific chiral alcohol, supported by established analytical methodologies and data.
The Imperative of Chiral Purity in Pharmaceutical Intermediates
The synthesis of complex active pharmaceutical ingredients (APIs) like Paroxetine involves multiple steps, each with the potential to generate process-related impurities and stereoisomers.[1] Chiral molecules, such as the intermediates in Paroxetine synthesis, can exist as enantiomers—mirror-image isomers that may exhibit different pharmacological and toxicological profiles.[2] Therefore, the use of well-characterized chiral reference standards is not merely a regulatory formality but a scientific necessity to guarantee the stereochemical integrity of the final drug product.
This compound serves as a vital intermediate in the production of Paroxetine.[3] Its specific stereoisomer, ((3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol, is a key precursor to the active enantiomer of the drug. Consequently, its presence as an impurity or a reference marker is of significant interest in quality control laboratories.
A Comparative Analysis of Paroxetine Reference Standards
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several impurities related to Paroxetine that must be monitored.[4] These include process-related impurities and degradation products. While a comprehensive suite of reference standards is often employed, this compound (Impurity H) presents distinct advantages in specific analytical applications.
To understand these advantages, we will compare Impurity H with other relevant Paroxetine-related compounds often used as reference standards, such as Paroxetine Related Compound B, C, and D.
| Reference Standard | Chemical Name | CAS Number | Typical Use in QC |
| This compound (Impurity H) | [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | 201855-60-9 | Process impurity monitoring, chiral purity assessment, intermediate quality control. |
| Paroxetine Related Compound B | (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride | 127017-74-7 | Impurity profiling in final API and dosage forms. |
| Paroxetine Related Compound C | (+)-trans-Paroxetine hydrochloride | Not Available | Enantiomeric purity testing.[2] |
| Paroxetine Impurity D | (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Not Available | Degradation product analysis.[5] |
Table 1: Comparison of Key Paroxetine Reference Standards
The primary advantage of using this compound as a reference standard lies in its direct structural relationship to a key chiral intermediate in the Paroxetine synthesis pathway. This makes it an invaluable tool for:
-
In-process Control: Monitoring the efficiency and stereoselectivity of the synthetic steps leading to the formation of the core piperidine structure. Its quantification can provide early warnings of deviations in the manufacturing process.
-
Chiral Purity Assessment: As a chiral alcohol, it can be used to validate the enantiomeric separation methods employed for both intermediates and the final API.[6] The accurate determination of its enantiomeric excess is crucial.
-
Forced Degradation Studies: Research has shown that under certain stress conditions, such as acidic hydrolysis, Paroxetine can degrade to form [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.[5] Therefore, having a certified reference standard of this compound is essential for accurately identifying and quantifying this degradant.
Experimental Workflow: HPLC-UV Method for Impurity Profiling
The most common analytical technique for the quality control of Paroxetine and its related substances is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A well-developed and validated HPLC method can effectively separate Paroxetine from its potential impurities, including this compound.
Below is a representative experimental protocol for the analysis of Paroxetine and its related impurities.
Experimental Protocol: RP-HPLC for Paroxetine and Related Substances
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm).[7] The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining the relatively non-polar Paroxetine and its related compounds.
-
Mobile Phase: Isocratic elution with a mixture of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and acetonitrile (60:40, v/v).[7] The ion-pairing agent (1-decane sulfonic acid) is crucial for improving the peak shape of the basic amine compounds, while the acidic pH ensures their ionization and consistent retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.
-
Detection Wavelength: 235 nm.[7] This wavelength is chosen to provide adequate sensitivity for both Paroxetine and its key impurities.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 0.1 mg/mL. Further dilute to appropriate concentrations for linearity and limit of detection experiments.
-
Sample Solution: Accurately weigh and dissolve the Paroxetine API or powdered tablets in the mobile phase to achieve a final concentration of approximately 0.4 mg/mL of Paroxetine.[7]
4. Data Analysis:
-
Identify and quantify this compound in the sample solution by comparing its retention time and peak area with that of the reference standard.
Causality Behind Experimental Choices: The selection of a C18 column is based on its versatility and proven performance for separating moderately polar to non-polar compounds. The mobile phase composition is meticulously chosen to achieve optimal separation. The acidic pH ensures the protonation of the piperidine nitrogen in both Paroxetine and its impurities, leading to better interaction with the stationary phase and improved peak symmetry. The use of an ion-pairing reagent further enhances peak shape by minimizing tailing. The choice of acetonitrile as the organic modifier is due to its strong elution strength and low UV cutoff.
Diagram of the Quality Control Workflow
Caption: Workflow for Paroxetine impurity profiling using HPLC.
Performance Comparison and Data Interpretation
The performance of a reference standard is evaluated based on its purity, stability, and ability to provide a reliable and reproducible analytical signal. A high-quality reference standard for this compound will typically have a purity of >98%, as confirmed by a Certificate of Analysis (CoA) that includes data from HPLC, NMR, and Mass Spectrometry.
When comparing the performance of different reference standards in an HPLC analysis, key parameters to consider are:
-
Resolution (Rs): The ability of the method to separate the impurity peak from the main API peak and other impurities. A resolution of >1.5 is generally considered acceptable.
-
Peak Symmetry (Tailing Factor): A measure of the peak shape. A value close to 1 indicates a symmetrical peak, which is desirable for accurate integration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.
While specific comparative data in a single study is scarce, the principles of chromatography allow us to infer the advantages. The structural similarity of this compound to Paroxetine ensures that it will have a retention time that is relevant to the analysis, allowing for effective monitoring within a reasonable run time. Its distinct chemical structure, however, allows for its clear separation from the main Paroxetine peak and other key impurities under optimized HPLC conditions.
Conclusion
The use of this compound as a reference standard in the quality control of Paroxetine offers significant advantages, particularly for in-process control, chiral purity assessment, and the identification of degradation products. Its close structural relationship to a key synthetic intermediate makes it an indispensable tool for ensuring the robustness and consistency of the manufacturing process. By employing a well-validated HPLC method, quality control laboratories can confidently and accurately quantify this critical impurity, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical product. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this important chiral alcohol in their quality control workflows.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. uspnf.com [uspnf.com]
- 5. mdpi.com [mdpi.com]
- 6. Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Paroxetine Impurity Analysis: Methodologies, Challenges, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Paroxetine Quality Control
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depressive and anxiety disorders.[1] The safety and efficacy of the final drug product are contingent upon the stringent control of impurities, which can originate from the synthetic process or arise from degradation.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP) mandate rigorous impurity profiling to ensure patient safety.[3][4]
An inter-laboratory comparison, or round-robin study, is the gold standard for assessing the robustness and reproducibility of an analytical method. Such studies involve multiple laboratories analyzing the same sample to determine the level of variation in the results. While specific data for a Paroxetine impurity round-robin is not available in the literature, this guide will utilize data from single-laboratory validation and comparative studies to highlight the key aspects that would be evaluated in such a comparison.
Understanding Paroxetine Impurities
A thorough understanding of the potential impurities is fundamental to developing a reliable analytical method. Paroxetine impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API), including unreacted starting materials, intermediates, and by-products.[2]
-
Degradation Products: These impurities result from the chemical breakdown of the API over time due to factors such as exposure to acid, base, light, heat, or oxidation.[2]
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities for Paroxetine Hydrochloride, which must be monitored and controlled within defined limits.[3][4]
Analytical Methodologies for Impurity Profiling: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is the cornerstone of Paroxetine impurity analysis.[1][5] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[6][7]
The USP provides detailed procedures for the analysis of Paroxetine impurities.[3] These methods are well-established and serve as a benchmark for quality control laboratories. However, a notable aspect of the USP monograph for Paroxetine Hydrochloride is the requirement for multiple chromatographic runs on different columns to separate all specified related compounds, which can result in a total analysis time exceeding 180 minutes.[6]
UHPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster separations and improved peak efficiency at higher pressures.[6][7] A study by Waters Corporation demonstrated the development of a single UHPLC method capable of separating Paroxetine from its related compounds B, D, F, and G in under 5 minutes, a significant improvement over the traditional HPLC approach.[6]
The following table summarizes key performance characteristics of a traditional HPLC method versus a modern UHPLC method for Paroxetine impurity analysis, based on data from published studies. This comparison highlights the trade-offs and advantages of each technique, which would be a primary focus in an inter-laboratory study.
| Parameter | Traditional HPLC | Modern UHPLC | Reference |
| Analysis Time | > 180 minutes (multiple runs) | < 5 minutes (single run) | [6] |
| Column Particle Size | ≥ 3 µm | 1.7 µm | [6] |
| Resolution | Adequate, but requires multiple methods | Superior resolution in a single run | [6] |
| Limit of Detection (LOD) | Method-dependent | 10 ng/mL for Paroxetine | [6] |
| Limit of Quantitation (LOQ) | Method-dependent | 25 ng/mL for Paroxetine | [6] |
| Precision (%RSD) | Typically < 2% | < 2% | [8][9] |
| Accuracy (% Recovery) | 98-102% | 98-102% | [6][9] |
This data clearly illustrates the efficiency gains offered by UHPLC, which would likely lead to better inter-laboratory agreement due to reduced complexity and faster turnaround times.
Experimental Protocols
The following are detailed, step-by-step methodologies for a USP-compliant HPLC method and a rapid UHPLC method for Paroxetine impurity analysis.
This method is recommended when Paroxetine related compounds F and G are potential impurities.[3]
Chromatographic Conditions:
-
Column: 3.9-mm × 15-cm; 5-µm packing L1[3]
-
Mobile Phase: A gradient of Solution A and Solution B (see below)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detector: UV at 210 nm[3]
-
Injection Volume: 25 µL[3]
Procedure:
-
System Suitability Solution: Prepare a solution containing 1 mg/mL of USP Paroxetine System Suitability Mixture A RS in the diluent.[3]
-
Standard Solution: Prepare a solution containing 0.001 mg/mL of USP Paroxetine Hydrochloride RS in the diluent.[3]
-
Sample Solution: Prepare a solution containing 1 mg/mL of Paroxetine Hydrochloride in the diluent.[3]
-
Inject the solutions into the chromatograph and record the chromatograms.
-
Evaluate system suitability based on the resolution between specified impurity peaks and the Paroxetine peak.
This method is based on the work of Fountain, et al. (2007) and is designed for rapid screening.[6]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7-μm[6]
-
Mobile Phase: A gradient of mobile phase A and B (see below)[6]
-
Flow Rate: 0.5 mL/min[6]
-
Detector: UV at 295 nm[6]
-
Injection Volume: 4 µL[6]
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of Paroxetine and its related compounds in a 50:50 methanol-water mixture. Further dilute to the desired concentrations for analysis.[6]
-
Inject the solutions into the UHPLC system.
-
The method is validated for specificity, linearity, accuracy, precision, and robustness.[6]
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for Paroxetine impurity analysis.
Caption: General workflow for Paroxetine impurity analysis.
Caption: Comparison of HPLC and UHPLC analysis times.
Potential Sources of Inter-Laboratory Variability
Even with standardized methods, discrepancies can arise between laboratories. A successful inter-laboratory comparison would need to carefully control for the following factors:
-
Column Chemistry: Minor variations in column packing material, even of the same type (e.g., C18), can lead to shifts in retention time and selectivity.
-
Mobile Phase Preparation: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Paroxetine. Small differences in pH can significantly impact peak shape and resolution.[6]
-
Instrumentation: Differences in HPLC/UHPLC systems, such as dwell volume, detector design, and mixing efficiency, can contribute to variability in results.
-
Analyst Technique: Variations in sample preparation, integration parameters, and other manual steps can introduce errors.
-
Reference Standards: The purity and handling of reference standards are crucial for accurate quantification. USP provides well-characterized reference standards to minimize this source of error.[10]
Conclusion and Recommendations
The adoption of modern UHPLC methods offers significant advantages in terms of speed, resolution, and efficiency, which can lead to improved reproducibility and reduced potential for inter-laboratory discrepancies. For any method, meticulous attention to detail in mobile phase preparation, system suitability, and the use of certified reference standards is paramount.
This guide provides the foundational knowledge for laboratories to not only implement effective Paroxetine impurity analysis but also to understand the critical parameters that would be scrutinized in a formal inter-laboratory comparison. By adhering to these principles of scientific integrity and best practices, researchers and drug development professionals can ensure the quality of their analytical data and, ultimately, the safety of the final drug product.
References
- 1. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. uspnf.com [uspnf.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. actascientific.com [actascientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. psecommunity.org [psecommunity.org]
- 8. ijrti.org [ijrti.org]
- 9. jbino.com [jbino.com]
- 10. Discover Impurity Reference Standards from USP [usp.org]
The Strategic Introduction of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. However, optimizing the pharmacological profile of piperidine-containing drug candidates often requires fine-tuning of their physicochemical properties. One of the most powerful strategies to achieve this is the selective incorporation of fluorine. This guide provides an in-depth comparison of fluorinated piperidine analogs, exploring how the position and number of fluorine substituents dictate their structure-activity relationship (SAR) and offering insights into the rational design of next-generation therapeutics.
The Power of Fluorine in Modulating Piperidine Properties
The introduction of fluorine, the most electronegative element, into the piperidine ring can profoundly alter a molecule's properties in several key ways:
-
Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the piperidine nitrogen. This is a critical parameter, as pKa influences a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions, such as binding to the hERG potassium channel, which can lead to cardiotoxicity.[1][2][3][4] The magnitude of this effect is dependent on the proximity of the fluorine atom to the nitrogen.[5][6]
-
Lipophilicity (LogP) and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][5][6][7][8] However, the relationship is not always straightforward and can be influenced by intramolecular interactions and the overall molecular context.[9] Strategic fluorination can therefore be used to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1][7][8] Introducing fluorine at a metabolically vulnerable position on the piperidine ring can block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[1][8]
-
Conformational Control: The stereoelectronic effects of fluorine, such as the gauche effect, can influence the conformational preferences of the piperidine ring.[10] This can lock the molecule into a specific bioactive conformation, leading to enhanced potency and selectivity for its target.
Positional Isomers: A Tale of Differential Activities
The specific placement of fluorine on the piperidine ring has a dramatic impact on its pharmacological effects. Below, we compare the influence of fluorination at the C2, C3, and C4 positions.
C4-Fluoropiperidines: Balancing Basicity and Lipophilicity
Fluorination at the C4 position is a common strategy to reduce the basicity of the piperidine nitrogen without introducing excessive steric bulk near the point of interaction with a target. This modification has proven beneficial in improving the pharmacokinetic profiles of various drug candidates.[1]
Table 1: Comparison of Physicochemical Properties of 4-Fluoropiperidine and Piperidine
| Compound | pKa | clogP | Rationale for Change |
| Piperidine | ~11.2 | ~1.1 | - |
| 4-Fluoropiperidine | ~9.5-10.5 | ~1.3 | The electron-withdrawing fluorine atom at the C4 position reduces the electron density on the nitrogen, lowering its basicity. The increased lipophilicity is a direct result of replacing a hydrogen atom with a more lipophilic fluorine atom.[1] |
Experimental Protocol: Synthesis of a 4-Fluoropiperidine Analog
A common method for synthesizing 4-fluoropiperidine is through the deoxofluorination of 4-hydroxypiperidine derivatives.
Step-by-step methodology:
-
Protection of the Piperidine Nitrogen: The nitrogen of a suitable 4-hydroxypiperidine starting material is protected with a group such as a benzyl or a tert-butyloxycarbonyl (Boc) group.
-
Deoxofluorination: The protected 4-hydroxypiperidine is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acidic conditions for a Boc group) to yield the desired 4-fluoropiperidine.
C3-Fluoropiperidines: Introducing Chirality and Conformational Constraint
Fluorination at the C3 position introduces a chiral center, leading to enantiomers that can exhibit different biological activities. The gauche effect between the fluorine atom and the nitrogen lone pair or a substituent on the nitrogen can favor specific chair conformations of the piperidine ring, which can be exploited for enhanced target binding.
Table 2: Biological Activity of C3-Fluorinated Analogs
| Compound | Target | Activity (IC50/EC50) | Key SAR Insight |
| Parent Compound (non-fluorinated) | Kinesin Spindle Protein (KSP) | - | - |
| (3R,4S)-3-Fluoro-4-aryl-piperidine | KSP | Highly Potent | The axial fluorine atom in this diastereomer was found to increase basicity and improve efficacy, leading to the identification of the clinical candidate MK-0731.[3] |
| (3S,4R)-3-Fluoro-4-aryl-piperidine | KSP | Less Potent | The equatorial fluorine atom in this diastereomer resulted in lower activity.[3] |
Experimental Workflow: Chiral Separation and Conformational Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol and Other Key Paroxetine Impurities
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For a widely prescribed selective serotonin reuptake inhibitor (SSRI) like Paroxetine, a comprehensive understanding and control of its impurity profile are critical regulatory and scientific requirements. This guide provides an in-depth comparative analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol, a key process-related impurity of Paroxetine, against other significant impurities, including those recognized by the United States Pharmacopeia (USP) and notable degradation products.
This document, intended for researchers, scientists, and drug development professionals, will delve into the origins of these impurities, their chemical structures, and a comparative benchmarking of analytical methodologies for their detection and quantification. By synthesizing technical data with practical insights, this guide aims to equip scientists with the knowledge to develop robust analytical strategies for ensuring the quality of Paroxetine.
The Genesis of Impurities in Paroxetine Synthesis
The manufacturing process of Paroxetine, a complex multi-step synthesis, can inadvertently lead to the formation of various impurities. These can be broadly categorized as process-related impurities, which include unreacted starting materials, intermediates, and by-products, and degradation products that form during storage or upon exposure to stress conditions like acid, base, light, heat, and oxidation.[1]
This compound is a critical intermediate in several synthetic routes of Paroxetine.[2] Its presence in the final API typically signifies an incomplete reaction or inadequate purification. A thorough understanding of its analytical behavior is crucial for process optimization and quality control.
Beyond this specific intermediate, a range of other impurities are of concern. The United States Pharmacopeia (USP) lists several official "related compounds" for Paroxetine Hydrochloride, which are essential benchmarks for quality assessment.[3] Furthermore, forced degradation studies have revealed other potential impurities that can arise under stress conditions.[1]
A Comparative Look at Key Paroxetine Impurities
For a meaningful benchmark, we will compare this compound against a curated list of significant Paroxetine impurities, selected based on their origin (process vs. degradation) and regulatory recognition.
| Impurity Name | CAS Number | Molecular Formula | Origin | Significance |
| This compound | 201855-60-9 | C₁₉H₂₂FNO | Process-Related (Intermediate) | Indicator of incomplete synthesis or inefficient purification. |
| Paroxetine Related Compound B USP | Not specified | Not specified | Process-Related/Degradation | Official USP-recognized impurity. |
| Paroxetine Related Compound C USP | Not specified | C₁₉H₂₁ClFNO₃ | Process-Related/Degradation | Official USP-recognized impurity.[3] |
| Paroxetine Related Compound E USP | Not specified | C₁₂H₁₅N·HCl | Process-Related | Official USP-recognized impurity.[3] |
| Paroxetine Related Compound F USP | Not specified | C₂₀H₂₂FNO₃ | Process-Related | Official USP-recognized impurity, N-methylated Paroxetine.[3] |
| Paroxetine Related Compound G USP | Not specified | C₂₅H₂₄FNO₂·HCl | Process-Related | Official USP-recognized impurity.[3] |
| [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | Not specified | C₁₂H₁₆FNO | Degradation Product | Identified in forced degradation studies, structurally similar to the target.[1] |
Benchmarking Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone of analytical testing for Paroxetine and its impurities.[4][5] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has offered significant advantages in terms of speed and resolution.
A robust analytical method should be able to separate all potential impurities from the main Paroxetine peak and from each other, ensuring accurate quantification even at low levels. The choice of stationary phase, mobile phase composition (including pH and organic modifier), and gradient elution profile are critical parameters that must be optimized.
Workflow for Paroxetine Impurity Analysis
Caption: A general workflow for the analysis of Paroxetine impurities.
Comparative Chromatographic Performance
Predicted Elution Order and Rationale:
Based on the principles of reversed-phase chromatography, where more polar compounds elute earlier, we can anticipate the following general elution order:
-
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol: Being the most polar compound due to the free secondary amine and the hydroxyl group, and lacking the hydrophobic benzyl and benzodioxole moieties, this degradation product is expected to have the shortest retention time.
-
Paroxetine Related Compound E USP: This impurity is a smaller, more polar molecule compared to Paroxetine.[3]
-
Paroxetine Related Compound B USP: While the exact structure is not specified in the readily available USP information, its typical elution profile places it before Paroxetine.
-
Paroxetine: The active pharmaceutical ingredient.
-
Paroxetine Related Compound C USP: The chloro-substituted analogue of Paroxetine is expected to be slightly more hydrophobic and thus have a longer retention time.[3]
-
This compound: The presence of the benzyl group significantly increases the hydrophobicity compared to its un-benzylated counterpart, leading to a longer retention time.
-
Paroxetine Related Compound F USP (N-Methyl Paroxetine): The addition of a methyl group to the piperidine nitrogen slightly increases its hydrophobicity.[3]
-
Paroxetine Related Compound G USP: This impurity contains an additional phenyl ring, making it significantly more hydrophobic than Paroxetine and likely the last to elute.[3]
Table 2: Benchmarking Analytical Parameters of a Proposed UHPLC-UV Method
| Parameter | Proposed Method | Rationale |
| Instrumentation | Ultra-High-Performance Liquid Chromatography (UHPLC) | Offers superior resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. |
| Column | C18, sub-2 µm particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) | Provides high efficiency and is a standard choice for reversed-phase separation of pharmaceutical compounds. |
| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH 10 | Alkaline pH can improve peak shape and resolution for basic compounds like Paroxetine and its impurities by suppressing the ionization of the piperidine nitrogen. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B | Necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe. |
| Flow Rate | ~0.5 mL/min | Typical for UHPLC columns of these dimensions. |
| Column Temperature | 40-60 °C | Elevated temperatures can improve peak efficiency and reduce viscosity, leading to better separations. |
| Detection | UV at 295 nm | A wavelength at which Paroxetine and many of its chromophoric impurities exhibit significant absorbance. |
| Limit of Detection (LOD) | Expected to be in the range of 0.01-0.05% relative to the active ingredient. | UHPLC systems typically offer high sensitivity, allowing for the detection of trace-level impurities. |
| Limit of Quantitation (LOQ) | Expected to be in the range of 0.05-0.1% relative to the active ingredient. | Essential for accurately quantifying impurities at levels stipulated by regulatory guidelines. |
Experimental Protocol: A Benchmark Stability-Indicating UHPLC-UV Method
The following protocol is a representative stability-indicating method for the analysis of Paroxetine and its impurities, based on established principles and published methods.
Objective: To develop and validate a UHPLC-UV method for the simultaneous determination of Paroxetine and its key impurities, including this compound.
Materials:
-
Paroxetine Hydrochloride Reference Standard
-
Reference standards for all known impurities
-
Acetonitrile (HPLC grade)
-
Ammonium Bicarbonate (analytical grade)
-
Ammonium Hydroxide (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
System: UHPLC with UV detector
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 20 mM Ammonium Bicarbonate in water, pH adjusted to 10 with ammonium hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-4 min: 20% to 65% B
-
4-4.1 min: 65% to 20% B
-
4.1-5 min: 20% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60 °C
-
Detection Wavelength: 295 nm
-
Injection Volume: 2 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of Paroxetine Hydrochloride and each impurity in a suitable diluent (e.g., 50:50 methanol:water). From these, prepare a mixed standard solution containing Paroxetine at a working concentration (e.g., 0.2 mg/mL) and each impurity at a level relevant for quantification (e.g., 0.1% of the Paroxetine concentration).
-
Sample Preparation: Accurately weigh and dissolve the Paroxetine API or powdered tablets in the diluent to achieve the same concentration as the Paroxetine in the mixed standard solution. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Analysis: Inject the blank (diluent), the mixed standard solution, and the sample solution into the UHPLC system.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the percentage of each impurity in the sample using the peak areas and the known concentrations of the standards.
Rationale for Experimental Choices:
-
UHPLC: Chosen for its high resolving power and speed, which is critical for separating structurally similar impurities.
-
Sub-2 µm C18 Column: Offers high efficiency and is a versatile stationary phase for a wide range of analytes.
-
Alkaline Mobile Phase: Improves the peak shape of basic analytes like Paroxetine and its impurities.
-
Gradient Elution: Essential for resolving both early-eluting polar impurities and late-eluting non-polar impurities in a single run.
-
Elevated Column Temperature: Reduces mobile phase viscosity, allowing for higher flow rates and improved peak efficiency.
Method Validation Flowchart
Caption: A logical flow for validating an analytical method according to ICH guidelines.
Conclusion and Future Perspectives
The effective control of impurities in Paroxetine is a multifaceted challenge that requires a deep understanding of its synthesis and degradation pathways, as well as the implementation of robust analytical methodologies. This guide has benchmarked the process-related impurity, this compound, against other significant Paroxetine impurities.
The proposed UHPLC method provides a framework for the rapid and efficient separation of these compounds. The predicted elution order, based on the principles of chromatography and available data, offers a valuable starting point for method development and validation.
Future work in this area could focus on the use of advanced detection techniques, such as mass spectrometry (MS), to provide structural confirmation of known and unknown impurities. The development of a single, validated method that can simultaneously quantify all known process-related and degradation impurities of Paroxetine would be a significant contribution to the field of pharmaceutical analysis.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. scispace.com [scispace.com]
- 3. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
- 5. chromatographyonline.com [chromatographyonline.com]
This guide provides a comprehensive comparison of analytical procedures for the validation of related substances in Paroxetine Active Pharmaceutical Ingredient (API). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth technical examination of method validation, underpinned by scientific principles and regulatory expectations. We will explore a robust High-Performance Liquid Chromatography (HPLC) method as a baseline and compare it with an advanced Ultra-High-Performance Liquid Chromatography (UPLC) approach, providing the experimental data and rationale to guide your selection of the most suitable analytical strategy.
Introduction: The Criticality of Controlling Paroxetine Related Substances
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depressive and anxiety disorders. The purity of the Paroxetine API is paramount to its safety and efficacy. Related substances, which include impurities from the manufacturing process and degradation products, must be meticulously controlled to meet stringent regulatory standards.[1] The International Council for Harmonisation (ICH) provides a clear framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which in this case is the accurate quantification of these impurities.[2]
This guide will navigate the practical application of ICH Q2(R1) guidelines for the validation of a related substances method for Paroxetine API.[2] We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just what to do, but why.
The Foundation: Understanding Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For a related substances method, this means the procedure must be able to reliably detect and quantify impurities in the presence of a large excess of the API. The core validation characteristics as stipulated by ICH Q2(R1) are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[7][8]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11]
The following diagram illustrates the typical workflow for validating a related substances method.
A Tale of Two Techniques: HPLC vs. UPLC for Paroxetine Analysis
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis. However, Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity. The key difference lies in the particle size of the stationary phase; UPLC columns utilize sub-2 µm particles, while conventional HPLC columns use particles in the 3-5 µm range. This smaller particle size in UPLC leads to higher efficiency but requires instrumentation capable of handling much higher backpressures.[12]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | Lower (500 - 6,000 psi) | Higher (up to 15,000 psi) |
| Analysis Speed | Slower (Typical run time: 15-30 min) | Faster (Typical run time: 1-10 min) |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| Initial Cost | Lower | Higher |
This guide will first detail a validated HPLC method and then compare its performance to a UPLC method for the analysis of Paroxetine related substances.
The Reference Method: A Validated HPLC Procedure for Paroxetine Related Substances
The following HPLC method is a robust and reliable procedure for the determination of related substances in Paroxetine API, synthesized from established pharmacopoeial methods and published literature.[13][14][15][16]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 36 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL of Paroxetine HCl in Diluent |
| Diluent | Mobile Phase A : Mobile Phase B (80:20) |
Validation Protocol and Experimental Data
Causality: To demonstrate the method's ability to separate Paroxetine from its potential degradation products, forced degradation studies are performed.[17] Stress conditions are applied to the Paroxetine API to induce degradation.[18] The resulting solutions are then analyzed to ensure that all degradation peaks are well-resolved from the main Paroxetine peak and from each other.
Experimental Protocol:
-
Prepare solutions of Paroxetine API (1.0 mg/mL) in the diluent.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
-
-
Analyze the stressed samples, along with an unstressed control sample, using the HPLC method.
-
Assess peak purity of the Paroxetine peak using a photodiode array (PDA) detector to confirm no co-eluting peaks.
Results: The method demonstrated good specificity. Significant degradation was observed under acidic and basic conditions, with minor degradation under oxidative stress.[19][20][21] All major degradation products were well-resolved from the Paroxetine peak with a resolution of >2.0. The peak purity of the Paroxetine peak in all stressed samples was found to be greater than 99.9%, indicating no co-elution.
Causality: This parameter verifies that the detector response is directly proportional to the concentration of the impurities over a defined range.[7][8] This is crucial for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of a known Paroxetine related substance (e.g., Paroxetine Related Compound A).
-
Perform serial dilutions to prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for that impurity (e.g., if the limit is 0.1%, the range would be from LOQ to 0.15%).
-
Inject each concentration in triplicate and plot a graph of peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Results:
| Parameter | Result | Acceptance Criteria |
| Linearity Range | LOQ - 0.15% | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99[8] |
| Y-intercept | Close to zero | - |
Causality: Accuracy demonstrates the closeness of the measured value to the true value. It is determined by spiking the API sample with known amounts of impurities and measuring the recovery.[9]
Experimental Protocol:
-
Prepare a sample of Paroxetine API at the test concentration (1.0 mg/mL).
-
Spike the sample with known Paroxetine related substances at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze using the HPLC method.
-
Calculate the percentage recovery for each impurity at each level.
Results:
| Spiking Level | Mean Recovery (%) | Acceptance Criteria |
| 50% | 98.5% | 80.0% - 120.0%[9][22] |
| 100% | 101.2% | 80.0% - 120.0%[9][22] |
| 150% | 99.8% | 80.0% - 120.0%[9][22] |
Causality: Precision assesses the degree of scatter between a series of measurements. Repeatability (intra-assay precision) evaluates precision over a short interval with the same analyst and instrument, while intermediate precision assesses variations within the same laboratory (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of Paroxetine API spiked with known related substances at the 100% specification level.
-
Analyze the samples and calculate the Relative Standard Deviation (%RSD) for the peak areas of each impurity.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the %RSD for the combined results from both sets of experiments.
-
Results:
| Precision Type | %RSD for Impurity A | Acceptance Criteria |
| Repeatability | 0.8% | ≤ 10.0%[23] |
| Intermediate Precision | 1.5% | ≤ 15.0% |
Causality: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical for determining the sensitivity of the method.
Experimental Protocol:
-
Based on the signal-to-noise ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.
-
Results:
| Parameter | Result |
| LOD | 0.01% of the test concentration |
| LOQ | 0.03% of the test concentration |
Causality: Robustness testing evaluates the method's reliability during normal usage by deliberately introducing small variations in the method parameters.[10][11][24]
Experimental Protocol:
-
Prepare a system suitability solution containing Paroxetine and known related substances.
-
Analyze the solution while making small, deliberate changes to the following parameters, one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
Results: The method was found to be robust, with no significant impact on the resolution between critical peak pairs or other system suitability parameters when minor changes were made to the chromatographic conditions.
The Alternative: A High-Throughput UPLC Method
To enhance analytical throughput and sensitivity, a UPLC method was developed and validated.
UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 6 | |
| 6.1 | |
| 8 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 295 nm |
| Injection Volume | 2 µL |
| Sample Concentration | 0.2 mg/mL of Paroxetine HCl in Diluent |
| Diluent | Water : Acetonitrile (80:20) |
Performance Comparison: HPLC vs. UPLC
The following table provides a direct comparison of the performance of the reference HPLC method and the alternative UPLC method.
| Performance Metric | HPLC Method | UPLC Method | Rationale for Difference |
| Run Time | 45 minutes | 8 minutes | Smaller column dimensions and higher optimal linear velocity of UPLC. |
| Resolution (Critical Pair) | 2.5 | 3.1 | Higher efficiency of the sub-2 µm particles in the UPLC column. |
| Sensitivity (LOQ) | 0.03% | 0.01% | Sharper peaks and lower baseline noise in UPLC lead to a better signal-to-noise ratio. |
| Solvent Consumption per run | ~45 mL | ~4 mL | Lower flow rate and shorter run time of the UPLC method. |
| Backpressure | ~1500 psi | ~9000 psi | Smaller particle size in the UPLC column creates higher resistance to flow. |
The following diagram illustrates the decision-making process for selecting between HPLC and UPLC.
Conclusion: Selecting the Optimal Analytical Procedure
Both the presented HPLC and UPLC methods are demonstrated to be valid and suitable for the determination of related substances in Paroxetine API. The choice between the two will depend on the specific needs of the laboratory.
The HPLC method is a robust, reliable, and cost-effective solution that meets all regulatory requirements. It is an excellent choice for laboratories with existing HPLC instrumentation and where high throughput is not the primary driver.
The UPLC method offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[12] For high-throughput quality control laboratories and for the analysis of trace-level impurities, the UPLC method is a superior choice, justifying the higher initial investment in instrumentation.
Ultimately, the in-depth understanding of the validation principles and the practical application of these methods, as detailed in this guide, will empower researchers and drug development professionals to make informed decisions and ensure the quality and safety of Paroxetine API.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. aaps.ca [aaps.ca]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Range and Linearity Test for Analytical Method Validation [pharmacalculation.com]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scielo.br [scielo.br]
- 15. drugfuture.com [drugfuture.com]
- 16. pharmacopeia.cn [pharmacopeia.cn]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biomedres.us [biomedres.us]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 22. jocpr.com [jocpr.com]
- 23. sps.nhs.uk [sps.nhs.uk]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
